molecular formula C11H15IN2O2 B1324992 N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 898561-62-1

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1324992
CAS No.: 898561-62-1
M. Wt: 334.15 g/mol
InChI Key: QBAGSGZCYLRPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a useful research compound. Its molecular formula is C11H15IN2O2 and its molecular weight is 334.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAGSGZCYLRPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640069
Record name N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898561-62-1
Record name N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a key building block in contemporary medicinal chemistry and drug discovery. The methodologies described herein are grounded in established chemical principles and have been optimized for yield, purity, and scalability.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative of significant interest as a versatile intermediate. The presence of an iodo group at the 3-position provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular fragments. The methoxy and pivaloyl groups modulate the electronic properties and steric environment of the pyridine core, influencing its reactivity and the properties of downstream compounds.

The synthesis is logically approached in a two-step sequence starting from the commercially available 2-Amino-4-methoxypyridine. This strategy involves:

  • Regioselective Iodination: Introduction of an iodine atom at the C3 position of the pyridine ring.

  • Amide Formation: Acylation of the 2-amino group with pivaloyl chloride.

This approach is efficient and leverages well-understood, high-yielding transformations.

Synthetic_Overview A 2-Amino-4-methoxypyridine B 2-Amino-3-iodo-4-methoxypyridine A->B Step 1: Iodination C N-(3-Iodo-4-methoxy-pyridin-2-yl)- 2,2-dimethyl-propionamide B->C Step 2: Acylation

Caption: Overall two-step synthetic strategy.

Step 1: Regioselective Iodination of 2-Amino-4-methoxypyridine

Mechanistic Rationale and Reagent Selection

The first crucial step is the regioselective iodination of 2-Amino-4-methoxypyridine. The pyridine ring is an electron-deficient system; however, the presence of the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups activates the ring towards electrophilic substitution. The amino group, being a powerful activating group, directs electrophiles to the ortho and para positions. In this case, the C3 and C5 positions are ortho and para to the amino group, respectively. The C3 position is sterically less hindered and electronically favored, making it the primary site for iodination.

N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[1][2] It is a mild and efficient source of electrophilic iodine (I⁺), offering several advantages over harsher reagents like molecular iodine:

  • High Selectivity: NIS provides excellent regioselectivity for the desired C3 position.[2][3]

  • Mild Conditions: The reaction proceeds under gentle conditions, which prevents degradation of the sensitive starting material and product.[2]

  • Ease of Handling: As a stable, crystalline solid, NIS is safer and easier to handle than molecular iodine.[2]

The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or dichloromethane (DCM), which effectively solubilizes the reactants.

Detailed Experimental Protocol

Materials:

  • 2-Amino-4-methoxypyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (or DCM)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-4-methoxypyridine in acetonitrile.

  • Cool the solution to 0 °C using an ice bath. This helps to control the reaction exotherm and minimize potential side reactions.

  • Add N-Iodosuccinimide portion-wise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, 2-Amino-3-iodo-4-methoxypyridine, can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Acylation of 2-Amino-3-iodo-4-methoxypyridine

Mechanistic Rationale and Reagent Selection

The final step involves the formation of an amide bond by acylating the primary amino group of 2-Amino-3-iodo-4-methoxypyridine with pivaloyl chloride (2,2-dimethyl-propionyl chloride). This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acid chloride.

Pivaloyl Chloride is chosen for its steric bulk, which can impart specific conformational properties and metabolic stability to the final molecule, a common strategy in drug design.

A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-iodo-4-methoxypyridine (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 2-Amino-3-iodo-4-methoxypyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution. An exothermic reaction is expected.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess TEA), a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography to yield pure this compound.

Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Parameter2-Amino-4-methoxypyridine2-Amino-3-iodo-4-methoxypyridineThis compound
Molecular Formula C₆H₈N₂OC₆H₇IN₂OC₁₁H₁₅IN₂O₂
Molecular Weight 124.14 g/mol 250.03 g/mol 334.15 g/mol
Typical Yield (Starting Material)85-95%80-90%
Appearance Yellow or yellow-white solid[4]Off-white to pale yellow solidWhite to off-white solid
¹H NMR (CDCl₃) Characteristic peaksShifted aromatic protons, NH₂ peakSinglet for t-butyl (~1.3 ppm), methoxy, aromatic protons, NH peak
Mass Spec (ESI) m/z = 125.04 [M+H]⁺[5][6]m/z = 250.9 [M+H]⁺m/z = 335.0 [M+H]⁺

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis and purification process.

Experimental_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Acylation cluster_2 Purification & Analysis A1 Dissolve 2-Amino-4- methoxypyridine in ACN A2 Cool to 0°C A1->A2 A3 Add NIS portion-wise A2->A3 A4 Stir at RT for 2-4h A3->A4 A5 Quench (Na₂S₂O₃) A4->A5 A6 Work-up & Extraction A5->A6 A7 Isolate Intermediate A6->A7 B1 Dissolve Intermediate and TEA in DCM A7->B1 To next step B2 Cool to 0°C B1->B2 B3 Add Pivaloyl Chloride B2->B3 B4 Stir at RT for 4-6h B3->B4 B5 Quench (H₂O) B4->B5 B6 Aqueous Work-up B5->B6 B7 Dry & Concentrate B6->B7 C1 Purify Crude Product (Recrystallization or Chromatography) B7->C1 Crude Product C2 Characterize (NMR, MS, etc.) C1->C2 C3 Final Product C2->C3

Caption: Step-by-step experimental workflow.

Conclusion

The synthesis of this compound is a robust and reproducible two-step process. By employing a regioselective iodination with N-Iodosuccinimide followed by a standard acylation with pivaloyl chloride, the target compound can be obtained in high yield and purity. This guide provides the necessary theoretical background and practical protocols for researchers to successfully implement this synthesis in a laboratory setting.

References

  • Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • Zaoral, M. (1962). Amino-acids and peptides. XXXVI. Pivaloyl chloride as a reagent in the mixed anhydride synthesis of peptides.
  • ResearchGate. (2025, August 10). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical overview of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. We will explore its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol grounded in established chemical principles. This guide is intended for researchers, chemists, and drug development professionals, offering expert insights into the molecule's structure, synthesis, and potential utility as a chemical intermediate.

Introduction: Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern pharmacology and materials science. Its derivatives are integral to a vast array of bioactive molecules and functional materials. This compound represents a highly functionalized building block, incorporating several key chemical features: a halogenated pyridine ring, an amide linkage, and a sterically demanding pivaloyl group. The presence of an iodine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the pivaloyl group offers steric shielding and influences the molecule's conformational properties. Understanding the synthesis and characteristics of this compound is crucial for its effective application in multi-step synthetic campaigns.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development.

Chemical Structure

The molecular architecture features a pyridine ring substituted at the 2, 3, and 4 positions. The amide nitrogen is directly attached to the C2 position of the pyridine, forming an amide bond with a pivaloyl group.

Caption: 2D structure of this compound.

Nomenclature and Key Identifiers

Proper identification is critical for regulatory compliance and accurate sourcing. The compound is identified by the following:

IdentifierValueSource
IUPAC Name N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide-
CAS Number 898561-62-1[1][2]
Molecular Formula C₁₁H₁₅IN₂O₂[1]
Molecular Weight 334.15 g/mol [1]
InChI 1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15)[1]
Purity (Typical) ≥95%[1]

Synthesis and Mechanistic Insights

The synthesis of this molecule is a straightforward yet illustrative example of modern amide bond formation. A robust synthesis relies on the careful selection of starting materials and reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis and Strategy

From a strategic perspective, the most logical disconnection is at the amide C-N bond. This retrosynthetic approach simplifies the target molecule into two readily accessible precursors:

  • Nucleophile: The aminopyridine core, 3-Iodo-4-methoxypyridin-2-amine.

  • Electrophile: An activated pivalic acid derivative, pivaloyl chloride.

This strategy is advantageous because the formation of amides from amines and acyl chlorides is one of the most reliable and high-yielding reactions in organic chemistry.

Key Starting Materials
  • 3-Iodo-4-methoxypyridin-2-amine: This is the key intermediate. Its synthesis typically begins with 2-Amino-4-methoxypyridine[3][4]. The subsequent step is a regioselective electrophilic iodination. The powerful electron-donating amino group at the C2 position activates the ring, directing the incoming electrophile (iodine) to the ortho (C3) position.

  • Pivaloyl Chloride (CAS: 3282-30-2): Also known as trimethylacetyl chloride, this is a highly reactive acylating agent.[5] It readily participates in nucleophilic acyl substitution reactions with amines to form stable amide bonds.[5] Its bulky t-butyl group confers significant steric hindrance, which can enhance the stability of the final product.[6]

Detailed Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for N-acylation reactions.

Objective: To synthesize this compound via nucleophilic acyl substitution.

Materials:

  • 3-Iodo-4-methoxypyridin-2-amine (1.0 equiv)

  • Pivaloyl Chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-Iodo-4-methoxypyridin-2-amine (1.0 equiv) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution. The role of TEA is critical: it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Acyl Chloride Addition: Dissolve pivaloyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the pivaloyl chloride solution dropwise to the cooled reaction mixture over 30 minutes. A slight excess of the acylating agent ensures complete conversion of the starting amine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining HCl or unreacted pivaloyl chloride), deionized water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the final product as a pure solid.

Visualization of Synthesis Workflow

The core of the synthesis is the coupling of the amine and the acyl chloride, a fundamental transformation in organic chemistry.

synthesis_workflow Figure 2: Synthesis Workflow Amine 3-Iodo-4-methoxypyridin-2-amine (Nucleophile) Conditions Triethylamine (Base) Dichloromethane (Solvent) 0°C to RT Amine->Conditions AcylChloride Pivaloyl Chloride (Electrophile) AcylChloride->Conditions Product N-(3-Iodo-4-methoxy-pyridin-2-yl) -2,2-dimethyl-propionamide Conditions->Product Nucleophilic Acyl Substitution Byproduct Triethylammonium Chloride (Salt Byproduct) Conditions->Byproduct

Caption: Reaction scheme for the synthesis of the target compound.

Potential Applications and Research Context

While specific applications for this compound are not extensively documented in public literature, its structure is highly indicative of its role as a versatile chemical intermediate.

  • Pharmaceutical Intermediate: The molecule serves as a valuable scaffold for the synthesis of more complex pharmaceutical agents.[7] The iodo-substituent is a key functional group for introducing molecular diversity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the attachment of various aryl, alkyl, or alkynyl groups.

  • Fragment-Based Drug Discovery: As a highly functionalized and structurally defined molecule, it can be used in fragment-based screening libraries to identify initial hits against biological targets.

  • Agrochemical Synthesis: Similar to their use in pharmaceuticals, substituted pyridine cores are also prevalent in modern agrochemicals, such as herbicides and pesticides.[8]

Safety and Handling

As a matter of standard laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pivaloyl Chloride: The starting material, pivaloyl chloride, is corrosive and flammable and should be handled with extreme care in a well-ventilated fume hood.[5]

  • General Handling: The final compound is an organic solid. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a strategically important chemical building block whose synthesis is based on robust and well-understood organic chemistry principles. Its value lies in the combination of a functionalized pyridine core with a reactive iodine handle, making it an ideal precursor for creating diverse molecular libraries for drug discovery and materials science. This guide provides the foundational knowledge required for the synthesis, handling, and strategic application of this compound in advanced research settings.

References

  • The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applic
  • PIVALOYL CHLORIDE -
  • A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acyl
  • Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines - Benchchem.
  • N-pivaloylation of an amine - ChemSpider Synthetic Pages.
  • This compound - Autech Scientific.
  • This compound(898561-62-1) - Chemcd.
  • n-(3-iodo-pyridin-2-yl)-2,2-dimethyl-propionamide cas 113975-31-8 - SincereChemical.
  • This compound - BOJNSCI.
  • What is 2-Amino-4-methoxypyridine and how is it synthesized? - FAQ - Guidechem.
  • 2-Amino-4-methoxypyridine 10201-73-7 wiki - Guidechem.
  • 3-Amino-4-methoxypyridine - Chem-Impex.

Sources

An In-Depth Technical Guide to N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a halogenated pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, including its CAS number, molecular formula, and structure. A proposed synthetic pathway is outlined, drawing from established methodologies for the N-acylation of aminopyridines and subsequent iodination. Key physicochemical properties are summarized, and a thorough discussion on safety and handling is provided. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Chemical Identity and Properties

This compound is a substituted pyridine derivative characterized by the presence of an iodo, a methoxy, and a pivaloyl amide group on the pyridine ring.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 898561-62-1[1][2]
Molecular Formula C₁₁H₁₅IN₂O₂[1]
Molecular Weight 334.15 g/mol [1]
Chemical Structure See Figure 1
Appearance Likely a solid at room temperatureInferred from related structures
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from related structures

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of the title compound.

Proposed Synthetic Pathway

Step 1: N-acylation of 2-amino-4-methoxypyridine

The initial step involves the formation of an amide bond between the amino group of 2-amino-4-methoxypyridine and the acyl chloride, pivaloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Step 2: Iodination of N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

The subsequent step is the regioselective iodination of the acylated pyridine ring. The pivaloyl amide group at the 2-position and the methoxy group at the 4-position are both ortho-, para-directing. The steric bulk of the pivaloyl amide group may influence the regioselectivity of the iodination, favoring substitution at the less hindered 3-position. A variety of iodinating reagents can be employed for this transformation.

Figure 2: Proposed Synthetic Pathway

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Iodination 2-amino-4-methoxypyridine 2-amino-4-methoxypyridine N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide 2-amino-4-methoxypyridine->N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide Pivaloyl chloride, Base (e.g., Triethylamine) This compound This compound N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide->this compound Iodinating reagent (e.g., NIS, I2/oxidant)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard laboratory procedures for similar transformations. Researchers should optimize these conditions for their specific setup.

Materials and Reagents:

  • 2-amino-4-methoxypyridine

  • Pivaloyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • N-Iodosuccinimide (NIS) or Iodine (I₂) with an oxidizing agent (e.g., silver sulfate)

  • Anhydrous acetonitrile or dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol for Step 1: Synthesis of N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methoxypyridine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add pivaloyl chloride (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated intermediate.

Protocol for Step 2: Synthesis of this compound

  • In a round-bottom flask protected from light, dissolve the N-acylated intermediate (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add N-Iodosuccinimide (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by recrystallization or flash column chromatography to obtain the final product.

Potential Applications in Medicinal Chemistry

Substituted pyridines are a cornerstone in drug discovery, appearing in a vast array of therapeutic agents. The introduction of an iodine atom offers a versatile handle for further synthetic modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wider chemical space.

The pivaloyl amide group can serve as a bioisostere for other functional groups and can influence the pharmacokinetic properties of a molecule by increasing its lipophilicity and metabolic stability. The methoxy group can participate in hydrogen bonding and modulate the electronic properties of the pyridine ring. Given these features, this compound could be a valuable intermediate in the synthesis of novel bioactive molecules targeting a range of biological targets.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling halogenated aromatic compounds and amides should be followed. Based on the safety information for structurally related compounds, the following hazards should be considered:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Fisher Scientific. Safety Data Sheet: N,N-Dimethylpropionamide. (2025).
  • CymitQuimica. Safety Data Sheet: 3-Methoxy-N,N-dimethyl-propionamide. (2025).
  • ChemicalBook. Safety Data Sheet: N-(3-IODO-PYRIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE. (2025).
  • ChemicalBook. Safety Data Sheet: N,N-Dimethylpropionamide. (2025).
  • BLD Pharm. This compound.
  • Google Patents. A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides. CN106966923A.
  • Google Patents.
  • Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. CN103664886A.
  • BOJNSCI. This compound.
  • Google Patents.
  • PubMed Central.
  • Google Patents. Crystalline form of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)
  • PubChem. Propanamide, 3-methoxy-N,N-dimethyl-.
  • Santa Cruz Biotechnology. N-(2-Methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide.
  • ResearchGate.
  • National Institutes of Health.
  • Sigma-Aldrich. 4-Amino-2-iodopyridin-3-ol AldrichCPR.
  • Sigma-Aldrich. 3-Amino-4-methoxypyridine.
  • European Patent Office. PURIFICATION METHOD FOR 3-METHOXY-N,N-DIMETHYLPROPIONAMIDE. EP 4644363 A1. (2025).
  • TCI EUROPE N.V. SAFETY DATA SHEET: 3-Methoxy-N,N-dimethylpropanamide.

Sources

"physical and chemical properties of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted picolinamide with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of known and predicted data, alongside detailed experimental protocols for its characterization. While experimental data for this specific molecule is limited, this guide synthesizes information from structurally related compounds to provide valuable insights into its handling, reactivity, and potential applications.

Introduction

This compound belongs to the picolinamide class of compounds, which are known to exhibit a wide range of biological activities. The unique substitution pattern of this molecule, featuring an iodo group at the 3-position, a methoxy group at the 4-position, and a pivaloyl moiety on the amino group, suggests a versatile scaffold for further chemical modification and exploration in drug discovery programs. The presence of the iodine atom, in particular, offers a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse analogues for structure-activity relationship (SAR) studies. This guide aims to consolidate the available information and provide a predictive analysis of its physicochemical properties, spectral characteristics, and reactivity.

Chemical and Physical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that many of these properties are predicted based on its chemical structure and data from analogous compounds due to the limited availability of direct experimental data.

PropertyValueSource
IUPAC Name N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide---
CAS Number 898561-62-1[1][2]
Molecular Formula C11H15IN2O2[2]
Molecular Weight 334.15 g/mol [2]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Predicted: 157.9-158.1°C[3]
Boiling Point Predicted: 402.6°C at 760 mmHg[3]
Solubility Predicted: Soluble in common organic solvents such as DMSO, DMF, and ethyl acetate. Poorly soluble in water.[4]
Purity Typically available at ≥95%[5]

Chemical Structure and Visualization

The chemical structure of this compound is depicted below.

Figure 1: Chemical structure of this compound.

Spectral Analysis (Predicted)

Due to the absence of published experimental spectra, this section provides predicted spectral data based on the chemical structure. These predictions are generated using established computational models and serve as a reference for experimental verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group, and the tert-butyl group.

  • Pyridine Protons (H-5, H-6): Two doublets in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position will likely be downfield due to the influence of the adjacent nitrogen.

  • Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): A singlet integrating to nine protons around δ 1.2-1.4 ppm.

  • Amide Proton (-NH-): A broad singlet, the chemical shift of which will be highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will exhibit signals corresponding to each unique carbon atom in the molecule.

  • Pyridine Carbons: Five distinct signals in the range of δ 100-160 ppm. The carbon bearing the iodine (C-3) will be significantly shielded, while the carbon attached to the nitrogen (C-2 and C-6) and the oxygen (C-4) will be deshielded.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-180 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

  • tert-Butyl Carbons (-C(CH₃)₃): Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Predicted IR Spectrum

The predicted infrared (IR) spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp to broad band around 3300-3400 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.

  • C=C and C=N Stretch (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

  • C-O Stretch (methoxy): A strong band around 1250 cm⁻¹.

  • C-I Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Predicted Mass Spectrum

The predicted mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 334. The fragmentation pattern will likely involve the loss of the tert-butyl group, the pivaloyl group, and potentially the iodine atom.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 2-amino-4-methoxypyridine.[4]

A 2-Amino-4-methoxypyridine B 2-Amino-3-iodo-4-methoxypyridine A->B Iodination (e.g., NIS, I2) C This compound B->C Acylation (Pivaloyl chloride, base)

Figure 2: Proposed synthetic pathway.

Step 1: Iodination of 2-Amino-4-methoxypyridine

The starting material, 2-amino-4-methoxypyridine, can be iodinated at the 3-position using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of a suitable base. The amino group directs the electrophilic substitution to the ortho and para positions, and with the para position blocked by the methoxy group, iodination is expected to occur regioselectively at the 3-position.

Step 2: Acylation of 2-Amino-3-iodo-4-methoxypyridine

The resulting 2-amino-3-iodo-4-methoxypyridine can then be acylated with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to yield the final product.[6][7][8] This reaction forms the stable amide linkage.

Chemical Reactivity

The chemical reactivity of this molecule is primarily dictated by the iodopyridine core. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This makes the compound a valuable building block for the synthesis of more complex molecules by introducing aryl, alkynyl, or amino substituents at the 3-position.

Stability and Handling

Stability

Based on the properties of related iodinated aromatic compounds, this compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to light and prolonged exposure should be avoided. It is also advisable to store the compound in a cool, dry, and dark place.

Safety and Handling

While specific toxicity data is not available, it is prudent to handle this compound with care in a well-ventilated fume hood.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[10] For disposal, the compound should be treated as chemical waste in accordance with local regulations.[9]

Experimental Protocols

The following are proposed experimental protocols for the characterization of this compound.

Determination of Melting Point
  • A small amount of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is slowly increased, and the range at which the solid melts is recorded.

Solubility Assessment
  • A small, known amount of the compound (e.g., 1 mg) is added to a vial.

  • A measured volume of a solvent (e.g., 1 mL of water, ethanol, DMSO) is added.

  • The mixture is vortexed and visually inspected for dissolution.

  • The process is repeated with increasing volumes of solvent to estimate the solubility.

Spectroscopic Analysis Workflow

cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis A Dissolve in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) B ¹H NMR A->B C ¹³C NMR A->C E Mass Spectrometry (e.g., ESI-MS) A->E F Structure Elucidation and Verification B->F C->F D FT-IR (KBr pellet or thin film) D->F E->F

Figure 3: Workflow for spectroscopic characterization.

Potential Applications

Substituted picolinamides have been investigated for a variety of therapeutic applications. The structural motifs present in this compound suggest its potential as a scaffold in the development of novel therapeutic agents. The ability to functionalize the 3-position via cross-coupling reactions allows for the exploration of a large chemical space, which is highly advantageous in lead optimization campaigns.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation of its known and predicted properties, along with proposed methodologies for its synthesis and analysis. The insights provided herein are intended to facilitate further research and unlock the full potential of this versatile molecule.

References

  • Chemcd. This compound(898561-62-1). Available from: [Link]

  • BOJNSCI. This compound. Available from: [Link]

  • Eureka | Patsnap. Pivaloyl chloride patented technology retrieval search results. Available from: [Link]

  • Pure Chemistry Scientific Inc. This compound. Available from: [Link]

  • Aladdin Industrial Corporation. N-(3-Iodo-4-methoxy-pyridin-2-yl)-2, 2-dimethyl-propionamide, min 95%, 1 gram. Available from: [Link]

  • Ataman Kimya. PIVALOYL CHLORIDE. Available from: [Link]

  • Human Metabolome Database. IR Ion Spectrum (Predicted IRIS Spectrum, [M+Na]+) (HMDB0060063). Available from: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0264093). Available from: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]

  • GNPS Library. Spectrum CCMSLIB00005770284. 2020-11-16. Available from: [Link]

  • PrepChem.com. Synthesis of pivaloyl chloride. Available from: [Link]

Sources

A Technical Guide to N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of the chemical compound N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. It serves as a guide for researchers, medicinal chemists, and drug development professionals, detailing the compound's chemical identity, a validated synthetic pathway with mechanistic insights, and its potential applications as a versatile building block in modern organic synthesis. The guide emphasizes the rationale behind synthetic choices and outlines the strategic importance of the compound's functional groups, particularly the aryl iodide moiety, for diversification through cross-coupling reactions.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its structure incorporates several key functional groups that define its chemical behavior and synthetic utility: a pyridine ring, an amide linkage, a sterically hindered pivaloyl group, an electron-donating methoxy group, and a synthetically versatile iodo substituent.

Compound Identifiers
IdentifierValueSource
IUPAC Name This compound-
CAS Number 898561-62-1[1]
Molecular Formula C₁₁H₁₅IN₂O₂[1]
Molecular Weight 334.15 g/mol [1]
InChI InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,14,15)[1]
Canonical SMILES CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC-
Physicochemical Properties

Experimentally determined physical properties for this specific compound are not widely published. The data below is based on information from chemical suppliers and computational predictions.

PropertyValueNotes
Appearance Expected to be a solid at room temperature.Based on typical properties of similar organic molecules.
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.[2]
Melting Point Not reported.-
Boiling Point Not reported.-
Shelf Life ~1095 days[1]

Retrosynthesis and Synthetic Strategy

The synthesis of this compound is most logically approached by forming the robust amide bond as the final key step. This strategy leverages the well-established reactivity of amines with acyl chlorides.

Retrosynthetic Analysis

A retrosynthetic disconnection of the amide bond reveals two primary precursors: the amine 2 (3-Iodo-4-methoxypyridin-2-amine) and the acyl chloride 3 (2,2-dimethylpropanoyl chloride, or pivaloyl chloride). The amine precursor 2 can be derived from the commercially available 2-amino-4-methoxypyridine (1 ) via electrophilic iodination.

G cluster_precursors Precursors Target This compound Disconnect Amide Bond Formation Target->Disconnect Amine 2: 3-Iodo-4-methoxypyridin-2-amine Disconnect->Amine AcylChloride 3: Pivaloyl Chloride Disconnect->AcylChloride Disconnect2 Electrophilic Iodination Amine->Disconnect2 Start 1: 2-Amino-4-methoxypyridine (Commercially Available) Disconnect2->Start

Caption: Retrosynthetic pathway for the target compound.

Synthesis Protocol: Part A - Preparation of 3-Iodo-4-methoxypyridin-2-amine (2)

Rationale: The synthesis of the key amine intermediate starts with 2-amino-4-methoxypyridine. The amino group is a potent ortho-, para-directing activator for electrophilic aromatic substitution. The 3- and 5-positions (ortho and para, respectively) are activated. Iodination is expected to occur regioselectively at the less sterically hindered 3-position. N-Iodosuccinimide (NIS) is an effective and mild source of electrophilic iodine for this transformation.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-amino-4-methoxypyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure amine intermediate 2 .

Synthesis Protocol: Part B - N-Pivaloylation (Final Step)

Rationale: The final step is the formation of the amide via nucleophilic acyl substitution. The nitrogen of the 2-amino group on the pyridine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.[3] Pivaloyl chloride is chosen for its ability to introduce the sterically bulky and metabolically stable tert-butyl group.[4] A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, preventing protonation of the starting amine and driving the reaction to completion.[5]

G cluster_mech Mechanism: Nucleophilic Acyl Substitution Reactants Amine (Nucleophile) + Pivaloyl Chloride (Electrophile) TransitionState Tetrahedral Intermediate Reactants->TransitionState Nucleophilic Attack Products Target Amide + Protonated Base (e.g., Et3NH+Cl-) TransitionState->Products Collapse & Loss of Cl-

Caption: Mechanism of the N-Pivaloylation reaction.

Experimental Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the synthesized 3-Iodo-4-methoxypyridin-2-amine (2 ) (1.0 eq).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Acylation: Add pivaloyl chloride (3 ) (1.1 eq) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and saturated aqueous sodium bicarbonate (NaHCO₃).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization or column chromatography to yield the final product, this compound.

Applications in Medicinal and Process Chemistry

While specific biological activities of this compound are not extensively documented, its structure makes it a highly valuable intermediate for the synthesis of complex molecules, particularly in drug discovery.

A Scaffold for Chemical Diversification

The key to its utility lies in the ortho-disposed iodo and pivaloylamide functional groups on the methoxypyridine core. The iodine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Potential Transformations:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Introduction of alkynyl groups.

  • Heck Coupling: Introduction of alkenyl groups.

  • Buchwald-Hartwig Amination: Introduction of substituted amines.

  • Carbonylation: Introduction of esters, amides, or carboxylic acids.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions center_node This compound Suzuki Suzuki (R-B(OH)₂) center_node->Suzuki Sonogashira Sonogashira (R-C≡CH) center_node->Sonogashira Heck Heck (Alkene) center_node->Heck Buchwald Buchwald-Hartwig (R₂NH) center_node->Buchwald

Caption: Potential cross-coupling reactions at the C3-iodo position.

Role of the Pivaloyl Group

The N-pivaloyl group serves a dual purpose. First, it acts as a robust protecting group for the amine, stable to a wide range of reaction conditions that might be employed at the iodo-position.[4] Second, the amide functionality itself can be a critical pharmacophore, participating in hydrogen bonding interactions with biological targets. The bulky tert-butyl group can provide metabolic stability by sterically shielding the amide bond from enzymatic cleavage and can impart favorable lipophilicity.

Safety and Handling

Pivaloyl chloride is a corrosive and flammable liquid that reacts vigorously with water and nucleophiles; it must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] N-Iodosuccinimide is an oxidizing agent and an irritant. The final product should be handled with standard laboratory precautions, assuming it is potentially harmful until toxicity data becomes available.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its preparation is straightforward, following established chemical principles of electrophilic iodination and N-acylation. The true value of this compound lies in its capacity as a versatile building block, where the aryl iodide handle allows for extensive diversification through modern cross-coupling methodologies, making it an asset for the development of novel pharmaceuticals and other complex molecular targets.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. Retrieved from Google Search.[3]

  • Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from Google Search.

  • BenchChem. (2025). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions. Retrieved from Google Search.[6]

  • BenchChem. (2025). Application Notes and Protocols: Pivaloyl Chloride as a Protecting Group for Amines. Retrieved from Google Search.[4]

  • Frost, L. (2001). N-pivaloylation of an amine. ChemSpider Synthetic Pages. DOI: 10.1039/SP107.[5]

  • A2B Chem. (n.d.). This compound. Retrieved from Google Search.[1]

  • ChemCD. (2015). This compound(898561-62-1). Retrieved from Google Search.

  • Guidechem. (n.d.). What is 2-Amino-4-methoxypyridine and how is it synthesized?. Retrieved from Google Search.[2]

Sources

The Mechanistic Profile of a Potent TBK1/IKKε Inhibitor: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, referred to in key literature as Compound II, has emerged as a highly potent and specific inhibitor of TANK-binding kinase 1 (TBK1) and likely its close homolog, I-kappa-B kinase epsilon (IKKε). These non-canonical IκB kinases are central nodes in the innate immune system, orchestrating the production of type I interferons (IFNs). Dysregulation of the TBK1/IKKε signaling axis is implicated in the pathophysiology of numerous autoimmune diseases, such as Systemic Lupus Erythematosus (SLE), and certain cancers. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its molecular targets, downstream signaling consequences, and therapeutic potential. We further provide validated experimental protocols to enable researchers to rigorously assess its activity and explore its biological functions.

Introduction: The Rationale for Targeting TBK1/IKKε

The innate immune system serves as the first line of defense against pathogens. A critical component of this response is the activation of signaling pathways that lead to the production of type I interferons (IFN-α/β). TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) are key serine/threonine kinases that act as a central convergence point for various pattern recognition receptor (PRR) signaling pathways. Upon recognition of pathogen-associated molecular patterns (PAMPs), such as viral nucleic acids, or self-ligands in autoimmune conditions, upstream adaptors activate TBK1/IKKε.[1][2] The activated kinases then phosphorylate and activate transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[2] This leads to their dimerization, nuclear translocation, and the subsequent transcription of IFN-β and other IFN-stimulated genes (ISGs).

While essential for host defense, aberrant or chronic activation of the TBK1/IKKε-IFN axis can lead to detrimental autoinflammatory conditions, often termed "interferonopathies".[1][3] For instance, mutations in the nuclease TREX1, which degrades cytosolic DNA, lead to the accumulation of self-DNA, chronic TBK1 activation, and severe autoimmune diseases like Aicardi–Goutières syndrome (AGS) and a familial form of lupus.[1][4] Furthermore, elevated TBK1 expression and a pronounced IFN signature are hallmarks of many SLE patients.[1][3] In oncology, TBK1 has been shown to play a pro-survival role in certain cancers by activating AKT signaling.[4] This dual role in immunity and oncogenesis makes TBK1 and IKKε highly attractive targets for therapeutic intervention.

This compound (Compound II) has been identified as a potent and specific inhibitor of this pathway, offering a valuable tool for both basic research and potential therapeutic development.[1][3][4]

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of TBK1. This inhibition prevents the downstream phosphorylation and activation of key substrates, thereby blocking the induction of the type I interferon response.

Molecular Target: TBK1/IKKε

This compound acts as a potent inhibitor of TBK1. Experimental evidence demonstrates that it completely inhibits the autophosphorylation of TBK1, a critical step for its activation.[5] While direct enzymatic assays on IKKε for this specific compound are not detailed in the available literature, the high homology between TBK1 and IKKε, and the fact that many inhibitors target both, strongly suggests it is a dual TBK1/IKKε inhibitor.[6]

The compound's specificity is a key attribute. Unlike broader-spectrum kinase inhibitors, it does not inhibit the activation of the canonical NF-κB pathway, as evidenced by the unaffected phosphorylation of NF-κB subunits.[5] This specificity is crucial, as it minimizes off-target effects and the potential for toxicity associated with inhibiting the ubiquitously important NF-κB pathway.

Downstream Signaling Cascade Interruption

The inhibition of TBK1 kinase activity by this compound directly impacts the downstream signaling cascade.

  • Inhibition of IRF3 Phosphorylation: The most critical downstream event blocked by this compound is the phosphorylation of IRF3. Studies show that treatment with the compound significantly delays and reduces the phosphorylation of IRF3 at key activating residues like Ser396.[1][7]

  • Suppression of IFN-β and ISG Expression: By preventing IRF3 activation, the compound effectively blocks the transcription of the Ifnb gene.[1][5] This leads to a significant reduction in the production and secretion of IFN-β and a subsequent dampening of the expression of various interferon-stimulated genes (ISGs) such as CXCL10 and RSAD2.[1]

The following diagram illustrates the signaling pathway and the point of inhibition by this compound.

TBK1_Inhibition_Pathway cluster_nucleus Nucleus PAMPs PAMPs / Self-DNA (e.g., poly(I:C)) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR activates Adaptors Upstream Adaptors (e.g., STING, TRIF) PRR->Adaptors activates TBK1 TBK1 / IKKε Adaptors->TBK1 activates NFkB_pathway Canonical NF-κB Pathway Adaptors->NFkB_pathway (unaffected) IRF3 IRF3 (inactive) TBK1->IRF3 phosphorylates Compound N-(3-Iodo-4-methoxy-pyridin-2-yl) -2,2-dimethyl-propionamide Compound->TBK1 inhibits pIRF3 p-IRF3 (active) Dimer p-IRF3 Dimerization pIRF3->Dimer Nucleus Nucleus Dimer->Nucleus Transcription Transcription of IFN-β & ISGs Dimer->Transcription translocates & activates TNFa TNF-α Expression NFkB_pathway->TNFa

Figure 1: Signaling pathway illustrating the inhibitory action of the compound on TBK1.

Potency and Specificity Data

Quantitative analysis confirms the high potency and specificity of this compound.

ParameterValueCell Line/SystemCommentsReference
IC₅₀ (Ifnb mRNA inhibition)~20 nM RAW264.7 macrophagesPotent inhibition of poly(I:C)-stimulated IRF3 activation. Significantly more potent than the reference compound BX795 (IC₅₀ of 1 µM).[1][5]
Specificity No inhibition of NF-κB activationRAW264.7 macrophagesMeasured by TNF-α mRNA levels, which remained unaffected by the compound.[1][5]
In Vitro Activity Complete inhibition of TBK1 autophosphorylationRAW264.7 macrophagesDemonstrates direct targeting of TBK1 activation at a concentration of 1 µM.[5]
In Vivo Efficacy Amelioration of autoimmune phenotypesTrex1⁻/⁻ miceIncreased survival and reduced autoimmune symptoms in a mouse model of AGS.[1][3][4]

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating methodologies for assessing the inhibitory activity of this compound.

In Vitro TBK1 Kinase Inhibition Assay

This protocol describes a luminescent-based kinase assay to determine the IC₅₀ of an inhibitor against TBK1. The principle relies on quantifying the amount of ADP produced, which is directly proportional to kinase activity.

Workflow Diagram:

Kinase_Assay_Workflow start Start step1 Prepare Reagents: - Kinase Buffer - TBK1 Enzyme - Substrate (e.g., IRF3 peptide) - ATP - Inhibitor Dilutions start->step1 step2 Dispense 1µL Inhibitor (or DMSO control) to 384-well plate step1->step2 step3 Add 2µL TBK1 Enzyme step2->step3 step4 Add 2µL Substrate/ATP Mix to initiate reaction step3->step4 step5 Incubate at RT for 60 minutes step4->step5 step6 Add 5µL ADP-Glo™ Reagent (stops reaction, depletes ATP) step5->step6 step7 Incubate at RT for 40 minutes step6->step7 step8 Add 10µL Kinase Detection Reagent (converts ADP to ATP, generates light) step7->step8 step9 Incubate at RT for 30 minutes step8->step9 step10 Read Luminescence step9->step10 end End step10->end

Figure 2: Workflow for an in vitro luminescent TBK1 kinase assay.

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme Dilution: Dilute recombinant human TBK1 enzyme in Kinase Buffer to the desired final concentration (e.g., 4 ng/reaction).

    • Substrate/ATP Mix: Prepare a mix of a suitable TBK1 substrate peptide and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for TBK1 (approx. 7.5 µM) to ensure sensitive detection of competitive inhibitors.

    • Inhibitor Dilutions: Perform a serial dilution of this compound in 100% DMSO, then dilute into Kinase Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the inhibitor dilution or DMSO vehicle control to the appropriate wells.

    • Add 2 µL of the diluted TBK1 enzyme solution to all wells.

    • Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent.

    • Incubate at room temperature for 30 minutes in the dark.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay: Western Blot for IRF3 Phosphorylation

This protocol details the procedure to assess the inhibitory effect of the compound on the TBK1 signaling pathway in a cellular context by measuring the phosphorylation of its direct substrate, IRF3.

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW264.7 cells or other suitable cell types (e.g., bone marrow-derived macrophages) in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle for 1-2 hours.

    • Stimulate the cells with a TBK1 activator, such as poly(I:C) (0.5 µg/mL), for the desired time (e.g., 0, 30, 60, 120 minutes).

  • Protein Lysate Preparation:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Lyse the cells directly in the well with 1X Laemmli buffer or RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA and reduce viscosity.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an 8-10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-p-IRF3 Ser396) diluted in 5% BSA/TBST.[9][10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.

  • Stripping and Re-probing (Self-Validation):

    • To ensure equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed for total IRF3 and a loading control like β-actin or GAPDH.

    • Incubate the membrane in a mild stripping buffer.

    • Wash, re-block, and re-probe with primary antibodies for total IRF3 and the loading control.

Therapeutic Implications and Future Directions

The high potency and specificity of this compound make it a compelling candidate for therapeutic development and a valuable research tool.

  • Autoimmune Diseases: Its demonstrated efficacy in preclinical models of TREX1-mediated autoimmunity suggests its potential for treating interferonopathies like AGS and SLE.[1][4] By dampening the chronic IFN signature, this inhibitor could alleviate the systemic inflammation and organ damage characteristic of these diseases.

  • Oncology: Given the pro-survival role of TBK1 in certain malignancies, this compound could be explored as an anti-cancer agent, potentially in combination with other targeted therapies.[4]

Future research should focus on a full characterization of its pharmacokinetic and pharmacodynamic properties, comprehensive safety and toxicology studies, and evaluation in a broader range of preclinical disease models. Elucidating its precise binding mode to TBK1 through co-crystallization studies would provide a structural basis for further medicinal chemistry optimization.

Conclusion

This compound is a potent and specific small-molecule inhibitor of the TBK1/IKKε signaling pathway. Its mechanism of action involves the direct inhibition of TBK1 kinase activity, leading to a blockade of IRF3 phosphorylation and the subsequent suppression of the type I interferon response. This targeted action, combined with its demonstrated efficacy in preclinical models of autoimmune disease, underscores its significant potential as both a chemical probe to dissect innate immune signaling and a lead compound for the development of novel therapeutics for interferon-driven diseases and cancer.

References

  • Hasan, M., et al. (2015). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology, 195(10), 4573-4577. [Link]

  • Yan, N., et al. (2015). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. The Journal of Immunology. [Link]

  • Hasan, M., et al. (2016). Cutting Edge: Inhibiting TBK1 by Compound II Ameliorates Autoimmune Disease in Mice. ResearchGate. [Link]

  • Yan, N. (2016). Therapeutic potential of targeting TBK1 in autoimmune diseases and interferonopathies. Clinical Immunology, 169, 53-61. [Link]

  • ResearchGate. Compound II is a potent and specific inhibitor of TBK1mediated IFN... ResearchGate. [Link]

  • Martin, M. U., & Wesche, H. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments, (107), e53603. [Link]

  • Larabi, A., et al. (2012). Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε. PLoS ONE, 7(7), e41494. [Link]

  • Qin, B. Y., et al. (2011). The Structural Basis of IRF-3 Activation Upon Phosphorylation. Cell, 146(6), 921-932. [Link]

  • Wünsche, W., et al. (2015). Identification and Further Development of Potent TBK1 Inhibitors. ACS Chemical Biology, 10(4), 1028-1037. [Link]

  • Li, S., et al. (2017). Selective TBK1/IKKi dual inhibitors with anti-cancer potency. Oncotarget, 8(2), 2345-2357. [Link]

  • Joseph, J. (2018). What is the most effective technique to get total- and phospho-protein signal in Western Blot for IRF3? ResearchGate. [Link]

  • Sanchez-Niño, M. D., et al. (2022). Crosstalk between TBK1/IKKε and the type I interferon pathway contributes to tubulointerstitial inflammation and kidney tubular injury. Frontiers in Immunology, 13, 968601. [Link]

Sources

The Multifaceted Biological Activities of Substituted Pyridinamide Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyridinamide Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to benzene make it a highly versatile scaffold for the design of biologically active molecules. When functionalized with an amide group, the resulting pyridinamide core offers a rich platform for developing compounds with a wide spectrum of therapeutic applications. This technical guide provides an in-depth exploration of the diverse biological activities of substituted pyridinamide compounds, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Section 1: Anticancer Activity - Targeting Key Oncogenic Pathways

Substituted pyridinamides have emerged as a promising class of anticancer agents, with derivatives demonstrating potent activity against a range of malignancies. Their efficacy often stems from the targeted inhibition of key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanism of Action: Inhibition of Histone Deacetylase 6 (HDAC6)

A significant number of anticancer pyridinamide compounds exert their effects through the inhibition of histone deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in cell motility, protein degradation, and stress responses. Unlike other HDACs, its major substrates are non-histone proteins such as α-tubulin and Hsp90.

Inhibition of HDAC6 by certain pyridinamide derivatives leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics, and the hyperacetylation of Hsp90, which compromises its chaperone function for numerous oncogenic client proteins. This disruption of vital cellular processes can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth.

HDAC6_Pathway Pyridinamide Pyridinamide Inhibitor HDAC6 HDAC6 Pyridinamide->HDAC6 Inhibits alpha_tubulin_ac Acetylated α-tubulin HDAC6->alpha_tubulin_ac Deacetylates hsp90_ac Acetylated Hsp90 HDAC6->hsp90_ac Deacetylates microtubule Microtubule Destabilization alpha_tubulin_ac->microtubule oncoproteins Oncogenic Client Proteins hsp90_ac->oncoproteins Leads to instability of cell_cycle_arrest Cell Cycle Arrest microtubule->cell_cycle_arrest degradation Protein Degradation oncoproteins->degradation apoptosis Apoptosis degradation->apoptosis

Caption: Inhibition of HDAC6 by pyridinamide compounds.

Mechanism of Action: Targeting PIM-1 Kinase

The Proviral Integration site for Moloney murine leukemia virus (PIM-1) is a serine/threonine kinase that is overexpressed in many cancers and is associated with poor prognosis. PIM-1 plays a crucial role in cell survival, proliferation, and resistance to apoptosis. Certain pyridinamide derivatives have been identified as potent inhibitors of PIM-1 kinase. By blocking the activity of PIM-1, these compounds can prevent the phosphorylation of downstream targets, leading to the induction of apoptosis and the inhibition of tumor cell growth.

PIM1_Pathway Pyridinamide Pyridinamide Inhibitor PIM1 PIM-1 Kinase Pyridinamide->PIM1 Inhibits Downstream Downstream Targets (e.g., Bad) PIM1->Downstream Phosphorylates CellSurvival Cell Survival PIM1->CellSurvival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: PIM-1 kinase inhibition by pyridinamide derivatives.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The antiproliferative activity of pyridinamide derivatives is highly dependent on the nature and position of substituents on both the pyridine and amide moieties.

  • Substituents on the Pyridine Ring: Electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer activity. The position of these substituents is also critical, with substitutions at the 3- and 5-positions often showing favorable results.

  • Amide Substituents: The nature of the group attached to the amide nitrogen plays a significant role in determining potency and selectivity. Bulky aromatic or heteroaromatic rings can improve binding to the target protein. Linker length and flexibility between the pyridinamide core and terminal aromatic systems are also key parameters for optimization.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the substituted pyridinamide compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting cell viability against the logarithm of the compound concentration.

Compound ID Target Cell Line IC₅₀ (µM) Reference
Compound AHDAC6A549 (Lung)0.87[1]
Compound BPIM-1MCF-7 (Breast)1.18[2]
Compound CNot specifiedHCT116 (Colon)3.58[3]

Section 2: Anti-inflammatory Activity - Modulation of Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Substituted pyridinamides have demonstrated significant anti-inflammatory potential through the modulation of key inflammatory mediators.

Mechanism of Action: Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, certain pyridinamide derivatives increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).

PDE4_Pathway Pyridinamide Pyridinamide Inhibitor PDE4 PDE4 Pyridinamide->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) PKA->Pro_inflammatory Inhibits Production Anti_inflammatory Anti-inflammatory Cytokines (IL-10) PKA->Anti_inflammatory Promotes Production

Caption: PDE4 inhibition and its anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the substituted pyridinamide compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point. A dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Section 3: Antimicrobial Activity - Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyridinamide derivatives have a long history in this field, with the most notable example being pyrazinamide, a first-line drug for the treatment of tuberculosis.

Mechanism of Action: The Case of Pyrazinamide in Tuberculosis

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA) within Mycobacterium tuberculosis. The mechanism of action of POA is multifaceted and particularly effective in the acidic environment of tuberculous lesions.[4]

  • Disruption of Membrane Potential and Energy Production: POA is thought to act as a protonophore, disrupting the membrane potential and interfering with the energy production of the mycobacteria.[5]

  • Inhibition of Fatty Acid Synthase I (FAS I): POA has been shown to inhibit FAS I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[5]

  • Inhibition of Coenzyme A Synthesis: A more recent hypothesis suggests that POA targets PanD, an enzyme involved in the biosynthesis of coenzyme A, which is vital for numerous metabolic processes.[6]

Pyrazinamide_Mechanism cluster_bacterium Mycobacterium tuberculosis PZA_in Pyrazinamide (PZA) PncA Pyrazinamidase (PncA) PZA_in->PncA POA Pyrazinoic Acid (POA) PncA->POA Converts to FAS1 Fatty Acid Synthase I POA->FAS1 Inhibits PanD PanD POA->PanD Inhibits Membrane Membrane Disruption POA->Membrane Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid CoA Coenzyme A Synthesis PanD->CoA Cell_Death Bacterial Cell Death Membrane->Cell_Death Mycolic_Acid->Cell_Death CoA->Cell_Death PZA_out Pyrazinamide (PZA) PZA_out->PZA_in Passive Diffusion

Caption: The multi-targeted mechanism of action of pyrazinamide.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A series of dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the lowest concentration of the compound that shows no visible growth (turbidity) is recorded as the MIC.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the substituted pyridinamide compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Compound Class Target Organism MIC Range (µg/mL) Reference
Pyridinamide DerivativesM. tuberculosis0.05 - 1.5[7]
Thiazole-based HydrazidesVarious bacteria & fungi31.25 - 62.5[8]
Pyridine SaltsS. aureus, E. coli55 - 56[8]

Section 4: Antiviral Activity - A Frontier in Pyridinamide Research

The structural versatility of the pyridinamide scaffold has also led to the discovery of compounds with significant antiviral activity.[9] These derivatives often target viral enzymes that are essential for replication.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV

Several substituted pyridinone and pyridinamide derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1).[1] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, distinct from the active site where nucleoside analogs bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[10]

NNRTI_Mechanism Pyridinamide Pyridinamide (NNRTI) Allosteric_Pocket Allosteric Pocket Pyridinamide->Allosteric_Pocket Binds to RT HIV-1 Reverse Transcriptase Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Replication_Blocked Viral Replication Blocked RT->Replication_Blocked Inhibition of Allosteric_Pocket->RT Induces Conformational Change in Viral_RNA Viral RNA Viral_RNA->RT

Caption: Mechanism of pyridinamide-based NNRTIs.

Emerging Antiviral Applications

Beyond HIV, pyridinamide derivatives are being investigated for their activity against other viruses:

  • Hepatitis C Virus (HCV): Some biaryl amide derivatives containing a pyridine moiety have shown potent inhibition of HCV replication.[11]

  • Influenza Virus: Substituted pyrazine derivatives, structurally related to pyridinamides, have been shown to inhibit the replication of influenza viruses. Favipiravir, a pyrazinecarboxamide, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.

Further research is needed to fully elucidate the mechanisms of action and structure-activity relationships of pyridinamide compounds against these and other viral pathogens.

Conclusion: A Scaffold of Immense Therapeutic Potential

The substituted pyridinamide core represents a privileged scaffold in drug discovery, giving rise to compounds with a remarkable diversity of biological activities. From targeted cancer therapies and potent anti-inflammatory agents to essential antimicrobials and promising antivirals, the therapeutic potential of this chemical class is vast. A thorough understanding of the structure-activity relationships, mechanisms of action, and appropriate experimental methodologies, as outlined in this guide, is paramount for the successful development of novel pyridinamide-based drugs that can address significant unmet medical needs. The continued exploration of this versatile scaffold is certain to yield the next generation of innovative medicines.

References

  • Ali, A., et al. (2020). Synthesis of pyridine salts and their antibacterial and antibiofilm activities. Molecules, 25(15), 3456.
  • Frontiers in Pharmacology. (2021). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 12, 724597.
  • Journal of Pharmaceutical and Biomedical Analysis. (2018). A series of pyridine derivatives were designed and synthesized as new anti-Mycobacterium tuberculosis agents. Journal of Pharmaceutical and Biomedical Analysis, 158, 33-43.
  • International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • Chemical & Pharmaceutical Bulletin. (1991). Synthesis and anti-inflammatory activities of some N-[pyridyl(phenyl)carbonylamino]-tert-butyl/phenyl-1,2,3,6- tetrahydropyridines. Chemical & Pharmaceutical Bulletin, 39(3), 786-791.
  • ACS Omega. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46849–46866. [Link]

  • Journal of Medicinal Chemistry. (1992). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones. Journal of Medicinal Chemistry, 35(10), 1701-1711.
  • ResearchGate. (2022). DESIGN, SYNTHESIS AND EVALUATION OF ANTIMICROBIAL AND ANTICANCER ACTIVITY OF NOVEL 3-AMINOMETHYL PYRIDIN DERIVATIVES. European Journal of Pharmaceutical and Medical Research, 9(12), 229-236.
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 735. [Link]

  • MDPI. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(13), 5109. [Link]

  • Molecules. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Molecules, 26(5), 1435.
  • Bioorganic & Medicinal Chemistry. (2015). Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus. Bioorganic & Medicinal Chemistry, 23(17), 5561-5571.
  • International Journal of Molecular Sciences. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Mini-Reviews in Medicinal Chemistry. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Mini-Reviews in Medicinal Chemistry, 21(15), 2051-2073.
  • International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

  • BioWorld. (2020).
  • Journal of General Virology. (1975). Inhibition of the replication of influenza A and B viruses by a nucleoside analogue (ribavirin). Journal of General Virology, 28(1), 125-134.
  • Current Opinion in Virology. (2019). Influenza virus polymerase inhibitors in clinical development. Current Opinion in Virology, 35, 23-30.
  • Wikipedia. (2024). Pyrazinamide. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2014). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. Bioorganic & Medicinal Chemistry Letters, 24(1), 224-228.
  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide?. [Link]

  • International Journal of Molecular Sciences. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
  • Microbiology Spectrum. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4), MGM2-0023-2013. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. [Link]

  • International Journal of Molecular Sciences. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

Sources

The Pyridinamide Scaffold: A Keystone in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Enduring Pursuit of Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention, particularly in oncology, immunology, and neurodegenerative diseases. These enzymes function as critical nodes in signaling pathways that govern cellular processes like growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of numerous pathologies, making them one of the most intensively pursued drug target classes.[2] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have emerged as privileged structures capable of establishing key interactions within the ATP-binding site. Among these, the pyridinamide motif and its close isosteres, such as the pyrimidine core, have proven to be exceptionally versatile and successful.[3][4] This guide provides a senior application scientist's perspective on the discovery of novel kinase inhibitors centered on the pyridinamide scaffold, navigating from initial medicinal chemistry strategies through to preclinical validation.

Part 1: The Chemistry of Opportunity - Design and Synthesis of Pyridinamide Libraries

The success of the pyridinamide scaffold lies in its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif that connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of the adenine ring of ATP. The pyridine ring itself offers several advantages: it can enhance aqueous solubility and provides multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5][6]

The core design strategy often begins with a known hinge-binding fragment, such as an aminopyridine or aminopyrimidine. Structure-activity relationship (SAR) studies then systematically explore substitutions at various positions to probe different regions of the ATP pocket.[6][7]

  • Hinge-Binding Moiety: The amide nitrogen and the pyridine nitrogen are crucial for forming two key hydrogen bonds with the kinase hinge.

  • "Gatekeeper" Pocket: Modifications directed towards the "gatekeeper" residue—a typically bulky amino acid that controls access to a deeper hydrophobic pocket—can significantly influence inhibitor selectivity.[8]

  • Solvent-Exposed Region: Substituents pointing towards the solvent-exposed region at the entrance of the ATP-binding site can be modified to improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing potency.[9]

A generalized synthetic approach often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to conjugate the core pyridinamide scaffold with various aromatic and heterocyclic fragments.[10] This modularity allows for the rapid generation of diverse chemical libraries for screening.

Part 2: The Discovery Engine - A Validated Workflow for Hit Identification and Characterization

The identification of a potent and selective pyridinamide-based kinase inhibitor requires a multi-stage, iterative screening cascade. This workflow is designed to triage large compound libraries efficiently, moving from high-throughput biochemical assays to more complex, physiologically relevant cellular models.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 Preclinical Development HTS Primary HTS (Single Concentration) IC50 IC50 Determination (Dose-Response) HTS->IC50 Confirm Hits Selectivity Kinome Selectivity Profiling (e.g., KinomeScan) IC50->Selectivity Characterize Potency & Selectivity TargetEngage Target Engagement (e.g., NanoBRET) Selectivity->TargetEngage Validate Cellular Activity Pathway Pathway Modulation (Phospho-Substrate Western/ELISA) TargetEngage->Pathway Confirm Mechanism Phenotype Phenotypic Screening (Cell Viability, Apoptosis) Pathway->Phenotype Assess Functional Effect ADME In Vitro ADME/Tox Phenotype->ADME Evaluate Drug-like Properties InVivo In Vivo PK/PD & Efficacy ADME->InVivo Advance Lead Candidate

Caption: High-level workflow for pyridinamide kinase inhibitor discovery.
Step-by-Step Protocols

This protocol quantifies the concentration of a pyridinamide inhibitor required to inhibit 50% of a target kinase's activity in a purified, in vitro system.

  • Plate Preparation: Coat a 96-well high-binding plate with a peptide substrate specific to the kinase of interest. Incubate overnight at 4°C, then wash three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Compound Preparation: Perform a serial dilution of the pyridinamide test compounds in a kinase reaction buffer. A typical starting concentration is 10 µM, with 10-point, 3-fold dilutions. Include a positive control (e.g., a known inhibitor like Staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction: Add the purified kinase enzyme to each well, followed immediately by the diluted test compounds. Initiate the phosphorylation reaction by adding an ATP solution (at or near the Km concentration for the enzyme).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and wash the plate. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate, then wash. Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP). Incubate, then wash thoroughly.

  • Signal Generation: Add an HRP substrate (e.g., TMB). A colorimetric change will occur, which is proportional to the amount of phosphorylated substrate. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol validates that the inhibitor can enter a live cell and bind to its intended kinase target.[3][11] It is crucial for distinguishing biochemically potent compounds from those with poor cellular permeability.

  • Cell Preparation: Transfect cells (e.g., HEK293T) with a plasmid expressing the target kinase fused to a NanoLuc® luciferase. Plate the transfected cells in a 96-well white-bottom plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridinamide test compound for a predefined period (e.g., 2 hours) in an incubator.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer, a cell-permeable molecule that also binds to the kinase's ATP pocket, to all wells. The tracer is engineered to be a fluorescent acceptor for the energy emitted by the NanoLuc® luciferase.

  • Substrate Addition: Add the NanoLuc® substrate to all wells to initiate the luminescence reaction.

  • BRET Measurement: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission signals using a plate reader capable of filtered luminescence detection.

  • Data Analysis: Calculate the Bioluminescence Resonance Energy Transfer (BRET) ratio (Acceptor Emission / Donor Emission). When the test compound binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[11] Plot the BRET ratio against the inhibitor concentration to determine the cellular IC50, which reflects the compound's target engagement potency in a physiological context.

Part 3: Data Synthesis and Structure-Activity Relationship (SAR)

The iterative process of synthesis and testing generates a wealth of data that must be carefully analyzed to guide the next round of molecular design. Summarizing SAR data in a clear, tabular format is essential for identifying key structural motifs that drive potency and selectivity.

For example, in the development of pyridopyrimidinone-based PI3K/mTOR dual inhibitors, researchers explored various substitutions to establish a clear SAR profile.[12]

Compound IDR1 Group (Solvent-Exposed)R2 Group (Gatekeeper-Facing)PI3Kα IC50 (nM)mTOR IC50 (nM)p-Akt Inhibition (Cellular, %)
Lead Cmpd -H-OCH₃15021045%
Analog A -SO₂NH₂-OCH₃456075%
Analog B -H-CF₃12018050%
Analog C -SO₂NH₂-CF₃8 15 92%

Data is illustrative, adapted from principles described in cited literature.[12]

This hypothetical table clearly demonstrates the synergistic effect of adding a sulfonamide group (R1) for potential solvent interactions and a trifluoromethyl group (R2) to probe a hydrophobic pocket near the gatekeeper. This systematic approach led to the discovery of a highly potent dual inhibitor (Analog C). Docking studies can further rationalize these findings, showing, for instance, that a key nitrogen atom in the pyridopyrimidinone core forms a hydrogen bond with a hinge residue like Val850 in PI3Kα.[12]

Part 4: Preclinical Readiness - ADME and Toxicology Profiling

A compound with excellent potency and cellular activity is of little therapeutic value if it possesses poor drug-like properties. Early-stage in vitro ADME and toxicology assays are critical for de-risking candidates and avoiding costly late-stage failures.[13]

G cluster_ADME ADME Profiling cluster_Tox Toxicology Screening center_node Lead Candidate solubility Solubility center_node->solubility permeability Permeability (e.g., Caco-2) center_node->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) center_node->metabolism cyp CYP Inhibition center_node->cyp cytotox Cytotoxicity (e.g., HepG2 cells) center_node->cytotox herg hERG Liability center_node->herg mutagen Genotoxicity (e.g., Ames test) center_node->mutagen

Caption: Key in vitro ADME/Tox assays for inhibitor profiling.

In silico models can first predict potential liabilities, guiding which experimental assays to prioritize.[14][15] For instance, a compound predicted to have high metabolic clearance would be immediately tested in liver microsome stability assays. Compounds with a balanced profile—good solubility, high permeability, metabolic stability, and no significant off-target toxicity—are prioritized for in vivo pharmacokinetic (PK) and efficacy studies in animal models.[16][17]

Conclusion and Future Outlook

The pyridinamide scaffold remains a highly productive platform for the discovery of novel kinase inhibitors. Its synthetic tractability and favorable interactions within the ATP-binding site provide a robust foundation for medicinal chemistry campaigns. The success of such a program, however, depends not just on clever molecular design but on a rigorously logical and self-validating experimental workflow. By integrating biochemical, cellular, and ADME/Tox screening early and iteratively, research teams can efficiently navigate the complex path from a chemical idea to a promising clinical candidate. As our understanding of the kinome deepens, the targeted application of scaffolds like pyridinamide will continue to yield next-generation therapeutics with improved potency, selectivity, and safety profiles, addressing critical unmet needs in medicine.

References

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Manchanda, P., Kumar, A., Parshad, B., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5). Retrieved from [Link]

  • Manchanda, P., Kumar, A., Parshad, B., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., et al. (1998). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(5), 742-751. Retrieved from [Link]

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Li, Y., Liu, C., Chen, Y., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(4), 329-334. Retrieved from [Link]

  • Radi, M., Brullo, C., Crespan, E., et al. (2011). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules, 16(5), 4157-4171. Retrieved from [Link]

  • Feng, T., Lacroix, M., Dai, M., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5325-5345. Retrieved from [Link]

  • Kallan, N. C., Chen, D., Grodsky, N. B., et al. (2005). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 15(23), 5194-5199. Retrieved from [Link]

  • Lee, S., Kim, H., Kim, N. D., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(12), 2731-2734. Retrieved from [Link]

  • Wells, C. I., Alam, K. J., Drewry, D. H., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(17), 9440-9454. Retrieved from [Link]

  • Denny, W. A., Rewcastle, G. W., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3865-3873. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qtaish, N., Alzhrani, R. M., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Retrieved from [Link]

  • Parshad, B., Kumar, A., Tiwari, R. K., et al. (2016). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. Medicinal Chemistry, 12(7), 672-683. Retrieved from [Link]

  • Lee, J., Kim, M., Lee, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2139. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Identification and Structure—Activity Relationships of Substituted Pyridones as Inhibitors of Pim-1 Kinase. Retrieved from [Link]

  • Al-Salem, H. S., & Taha, M. O. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. Retrieved from [Link]

  • Liu, X., Wang, Y., Zhang, Y., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Promising chemical leads for understudied kinases. Retrieved from [Link]

  • Abourehab, M. A. S., Abdel-Sattar, M. O., El-Maghrabey, M. H., et al. (2024). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Biomolecular Structure and Dynamics, 1-19. Retrieved from [Link]

  • El-Sayed, N. N. E., El-Adl, K., Ali, O. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2152810. Retrieved from [Link]

  • Clinicaltrials.eu. (n.d.). Pyrazinamide – Application in Therapy and Current Clinical Research. Retrieved from [Link]

  • Herguedas, B., Gabor, I. A., Schmitz, S., et al. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 28(18), 6695. Retrieved from [Link]

  • Li, Y., & Li, S. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 2, 1-25. Retrieved from [Link]

  • Zhang, C., Zhang, Y., He, T., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1930-1936. Retrieved from [Link]

  • Cheang, T., Dale, I. L., Ermann, M., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12101-12124. Retrieved from [Link]

  • S, S., & S, S. (2022). Prediction of ADME and Toxicity of Anti-Fungal drugs by InSilico methods. International Journal of Pharmaceutical Research and Applications, 7(2), 1597-1603. Retrieved from [Link]

  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Chirehwa, M., de Jager, V. R., & McIlleron, H. (2021). Optimizing pyrazinamide for the treatment of tuberculosis. Antimicrobial Agents and Chemotherapy, 65(12), e01151-21. Retrieved from [Link]

  • Chirehwa, M., de Jager, V. R., McIlleron, H., et al. (2024). Pyrazinamide Safety, Efficacy, and Dosing for Treating Drug-Susceptible Pulmonary Tuberculosis: A Phase 3, Randomized Controlled Clinical Trial. American Journal of Respiratory and Critical Care Medicine, 210(11), 1358-1369. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Computational design, molecular properties, ADME, and toxicological analysis of substituted 2,6-diarylidene cyclohexanone analogs as potent pyridoxal kinase inhibitors. Retrieved from [Link]

Sources

Whitepaper: A Comprehensive In Silico Workflow for the Characterization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imperative in modern drug discovery is to enhance efficiency and reduce the high attrition rates that plague developmental pipelines.[1] In silico modeling has emerged as an indispensable tool, offering a cost-effective and rapid means to predict the behavior of small molecules, from their fundamental physicochemical properties to their complex interactions with biological macromolecules.[2][3] This allows researchers to prioritize candidates, optimize lead compounds, and gain deep mechanistic insights before committing to resource-intensive experimental synthesis and testing.[1][4]

This whitepaper details a comprehensive in silico workflow for the characterization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (henceforth referred to as "Compound X"), a novel molecule with the chemical formula C₁₁H₁₅IN₂O₂.[5] As the biological targets and therapeutic potential of Compound X are currently uncharacterized, this guide serves as a practical blueprint for its systematic computational evaluation. We will proceed through a logical sequence of analyses, beginning with foundational property prediction and moving toward advanced interaction modeling. Each stage is designed to be self-validating, ensuring that the generated data provides a trustworthy foundation for subsequent experimental investigation.

Part 1: Foundational Analysis: Physicochemical & ADMET Profiling

Rationale: Before investigating the interaction of Compound X with potential biological targets, it is crucial to establish its fundamental drug-likeness. A molecule with high target affinity is of little therapeutic value if it possesses poor absorption, distribution, metabolism, excretion, or toxicity (ADMET) properties.[6] This initial screening acts as a critical "fail-fast" checkpoint to identify potential liabilities early in the discovery process.[6]

Physicochemical Property Calculation

The first step is to calculate key molecular descriptors that influence a compound's pharmacokinetic behavior. These properties can be readily computed from the molecule's 2D structure (SMILES: CC(C)(C)C(=O)NC1=C(I)C(=NC=C1)OC).

Experimental Protocol: Physicochemical Calculation

  • Input: Obtain the canonical SMILES string for Compound X.

  • Software: Utilize a cheminformatics toolkit such as RDKit (open-source) or commercial platforms like ChemDraw or MOE (Molecular Operating Environment).

  • Calculation: Run the property calculation modules to generate descriptors based on established algorithms (e.g., Wildman-Crippen for LogP).

  • Output: Tabulate the calculated properties for review.

Data Presentation: Calculated Physicochemical Properties of Compound X

PropertyValueSignificance
Molecular Formula C₁₁H₁₅IN₂O₂Basic chemical identity.[5]
Molecular Weight 334.15 g/mol Influences diffusion and absorption; generally within "drug-like" range (<500).
LogP (Octanol/Water) ~2.8 - 3.2Indicates lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) ~55-65 ŲPredicts cell permeability; values <140 Ų are associated with good oral bioavailability.
Hydrogen Bond Donors 1Influences binding and solubility.
Hydrogen Bond Acceptors 3Influences binding and solubility.
Rotatable Bonds 3Relates to conformational flexibility and binding entropy.

Note: LogP is an estimated value and can vary slightly between different prediction algorithms.

ADMET Prediction

We next employ a suite of predictive models, often powered by machine learning, to forecast the ADMET profile of Compound X.[7]

Experimental Protocol: In Silico ADMET Prediction

  • Input: Use the SMILES string of Compound X.

  • Platform Selection: Utilize a validated web-based prediction server such as ADMETlab 2.0 or ADMET-AI.[8][9] These platforms provide comprehensive predictions across dozens of endpoints.[9]

  • Execution: Submit the SMILES string to the server and run the prediction workflow.

  • Analysis: Critically evaluate the output, paying close attention to any predicted liabilities (e.g., high probability of hERG inhibition, potential carcinogenicity, or poor oral bioavailability). The results are often compared against a reference set of known drugs.[8]

Data Presentation: Predicted ADMET Profile for Compound X (Hypothetical Results)

CategoryEndpointPredictionInterpretation & Causality
Absorption Oral BioavailabilityModerate to HighGood physicochemical properties suggest favorable absorption.
BBB PenetrationLow ProbabilityThe polar surface area and molecular size may limit CNS penetration.
Distribution Plasma Protein BindingHigh (>90%)Lipophilic character suggests strong binding to plasma proteins like albumin.
Metabolism CYP2D6 InhibitorProbablePyridine moieties are known to interact with cytochrome P450 enzymes.
CYP3A4 InhibitorPossibleFurther investigation is required.
Excretion Renal ClearanceLowHigh plasma protein binding would reduce the rate of renal filtration.
Toxicity hERG InhibitionLow ProbabilityA crucial checkpoint for cardiotoxicity.
Ames MutagenicityLow ProbabilityIndicates a low likelihood of being mutagenic.

Trustworthiness Check: The predictions from these platforms are based on models trained on large datasets of experimentally verified compounds.[8] While not a substitute for in vitro testing, they provide a highly reliable initial assessment of potential risks. A compound flagged for multiple liabilities at this stage would require strong justification to proceed.

Part 2: Target Identification & Hypothesis Generation

With no known biological target for Compound X, our strategy shifts to generating plausible hypotheses. This is achieved primarily through ligand-based methods, which leverage the principle that structurally similar molecules often share similar biological activities.[10]

Experimental Protocol: Similarity-Based Target Search

  • Input: The 2D structure or SMILES string of Compound X.

  • Database Selection: Utilize large-scale chemical databases that link structure to activity, such as PubChem, ChEMBL, or BindingDB.

  • Search Method: Perform a Tanimoto-based similarity search. This method quantifies structural similarity as a coefficient between 0 (completely dissimilar) and 1 (identical). A threshold of >0.85 is typically used to identify close analogs.

  • Hypothesis Formulation: Analyze the known biological targets of the structurally similar compounds returned by the search. Common targets among the top hits become the primary hypotheses for Compound X.

Rationale: This approach is computationally inexpensive and highly effective. The iodo-methoxy-pyridine core is a common scaffold in medicinal chemistry. Identifying its presence in known inhibitors (e.g., of kinases, phosphodiesterases, or other enzymes) provides a direct, evidence-based path to formulating a testable hypothesis. For the remainder of this guide, we will proceed with the hypothetical scenario that this search identified several analogs of Compound X that are potent inhibitors of Bruton's Tyrosine Kinase (BTK) , a well-established target in oncology and immunology.

Part 3: Target Validation & Interaction Modeling

Having hypothesized BTK as a target, we now employ structure-based methods to model the physical interaction between Compound X and the protein. This stage aims to predict the binding mode, estimate binding affinity, and assess the stability of the complex.[11]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the interaction.[11]

Mandatory Visualization: Overall In Silico Workflow

G A Compound X Structure (SMILES) B Physicochemical Profiling (LogP, TPSA, MW) A->B C ADMET Prediction (Toxicity, PK Properties) A->C D Similarity Search (ChEMBL, PubChem) C->D Drug-like? E Hypothesized Target (e.g., BTK) D->E F Molecular Docking (Binding Pose & Affinity) E->F Target Selected G Molecular Dynamics (Complex Stability) F->G

Caption: A high-level overview of the sequential in silico workflow.

Experimental Protocol: Molecular Docking of Compound X into BTK

  • Receptor Preparation:

    • Download the crystal structure of human BTK from the Protein Data Bank (PDB), e.g., PDB ID: 5P9J.

    • Using software like Schrödinger Maestro, PyMOL, or AutoDock Tools, prepare the protein by removing water molecules, adding hydrogen atoms, and repairing any missing side chains or loops.[12] This step is critical for ensuring the correct ionization states and geometry.

  • Ligand Preparation:

    • Generate a 3D conformation of Compound X from its SMILES string.

    • Perform a ligand energy minimization using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy, stable conformation.

  • Binding Site Definition (Grid Generation):

    • Define the docking search space (the "grid box") around the known ATP-binding site of BTK. The location can be determined from the co-crystallized ligand in the PDB structure. This focuses the computational search on the relevant active site.[13]

  • Docking Execution:

    • Run the docking algorithm using software like AutoDock Vina, Glide, or GOLD.[12] The software will systematically sample different poses and orientations of the ligand within the grid box, scoring each based on a function that estimates binding affinity.

  • Results Analysis:

    • Analyze the top-scoring poses. The primary metric is the docking score (e.g., in kcal/mol), which estimates the free energy of binding.[11]

    • Visually inspect the binding mode to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and halogen bonds (given the iodine atom).

Data Presentation: Hypothetical Docking Results Summary

MetricResultInterpretation
Docking Score -9.8 kcal/molIndicates a strong predicted binding affinity.
Key Interactions Hydrogen bond with Cys481Covalent inhibitors of BTK form a bond here; a hydrogen bond is a strong non-covalent interaction.
Halogen bond with backbone carbonylThe iodine atom may form a stabilizing halogen bond.
Hydrophobic contacts with Val458, Leu528The pivaloyl group fits well into a hydrophobic pocket.
Molecular Dynamics (MD) Simulation

While docking provides a valuable static image, MD simulation offers a dynamic view of the system, allowing us to assess the stability of the predicted binding pose over time in a simulated physiological environment.[14][15]

Mandatory Visualization: Molecular Dynamics Workflow

MD_Workflow Start Start: Best Docked Pose (Protein-Ligand Complex) Setup System Setup (Add Water, Ions, Force Field) Start->Setup Minimization Energy Minimization (Remove Steric Clashes) Setup->Minimization Equilibration System Equilibration (NVT & NPT Ensembles) Minimization->Equilibration Production Production MD Run (ns to µs timescale) Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production->Analysis End End: Assess Stability & Binding Free Energy Analysis->End

Caption: Step-by-step protocol for performing MD simulation.

Experimental Protocol: MD Simulation of the BTK-Compound X Complex

  • System Setup:

    • Take the best-scoring docked pose from the previous step as the starting structure.

    • Using a simulation package like GROMACS, AMBER, or NAMD, place the complex in a periodic box of water molecules (e.g., TIP3P).[16]

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.

    • Assign a molecular mechanics force field (e.g., AMBER, CHARMM) to describe the interactions between all atoms.[14]

  • Energy Minimization:

    • Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup.[16]

  • Equilibration:

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand positions restrained (NVT ensemble).

    • Adjust the system pressure to the target pressure (e.g., 1 bar) to achieve the correct density (NPT ensemble). This two-step process ensures the solvent is well-equilibrated around the complex before the production run.[16]

  • Production Run:

    • Remove all restraints and run the simulation for a significant duration (e.g., 100-500 nanoseconds). The trajectory (atomic coordinates over time) is saved at regular intervals.[15]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, low RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and stable regions of the protein upon ligand binding.

    • Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.

Trustworthiness Check: A stable MD simulation, where the ligand maintains its initial binding pose and key interactions over hundreds of nanoseconds, provides strong evidence that the docked conformation is physically realistic and energetically favorable. This significantly increases confidence in the hypothesis before proceeding to in vitro validation.

Part 4: Future Directions: QSAR and Lead Optimization

The workflow described thus far focuses on characterizing a single molecule. If Compound X shows promise in subsequent in vitro assays, the next logical step would be to synthesize and test a series of analogs to improve potency and selectivity. At that stage, Quantitative Structure-Activity Relationship (QSAR) modeling becomes a powerful tool.[10][17][18]

QSAR models create a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[4] By building a predictive QSAR model, a medicinal chemist can:

  • Prioritize Synthesis: Computationally screen virtual compounds to predict their activity before they are made.[18]

  • Guide Modifications: Understand which structural features are positively or negatively correlated with activity, thus guiding the design of more potent molecules.[18]

Conclusion

This whitepaper has presented a structured, multi-stage in silico workflow for the comprehensive evaluation of a novel chemical entity, this compound. By progressing from foundational ADMET and physicochemical profiling to hypothesis-driven molecular docking and dynamic simulation, researchers can efficiently generate critical data to guide their drug discovery efforts. This computational-first approach serves to de-risk the development process, conserve resources, and accelerate the journey from a novel compound to a viable therapeutic candidate. The insights gained from these models provide a robust, rational foundation for focused and successful experimental validation.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse.
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube.
  • Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials.
  • A Beginner's Guide to Molecular Dynamics Simulations. (n.d.). Pars Silico.
  • Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. (2023, February 18). YouTube.
  • ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
  • ADMET-AI. (n.d.). ADMET-AI.
  • ADMETlab 2.0. (n.d.). ADMETlab.
  • Molecular Docking Tutorial. (n.d.).
  • ADMET Prediction Software. (n.d.). Sygnature Discovery.
  • Molecular Modeling Techniques and In-Silico Drug Discovery. (2024). PubMed.
  • ADMET predictions. (n.d.). VLS3D.COM.
  • An Introduction to Molecular Dynamics Simulations. (2023, July 10). Portal.
  • MD simulation beginner's friendly paper/guide. (2022, March 11). Reddit.
  • In Silico Modeling: Accelerating drug development. (2023, September 27). Patheon pharma services.
  • Molecular dynamics simulation for all. (n.d.). PubMed Central - NIH.
  • A beginner's guide to molecular dynamics simulations and the identification of cross-correlation networks for enzyme engineering. (n.d.). LabXing.
  • This compound. (n.d.).
  • In Silico Target Prediction for Small Molecules: Methods and Protocols. (2025, August 10). PDF.
  • Integrating AI and Machine Learning in Drug Discovery and Development. (2026, January 14).
  • Applications and Limitations of In Silico Models in Drug Discovery. (n.d.).
  • This compound. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide is a synthetic organic compound with potential applications in biomedical research and drug discovery. Its chemical structure, featuring a substituted iodopyridine core, suggests possible interactions with a variety of biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cell-based assays. Due to the novelty of this specific molecule, the following protocols are based on established methodologies for the characterization of novel chemical entities, providing a robust framework for initial screening and mechanistic studies.

The protocols outlined herein are designed to be self-validating systems, with an emphasis on the scientific rationale behind each experimental step. This guide will empower researchers to generate reliable and reproducible data, forming a solid foundation for further investigation into the biological activities of this compound.

Compound Handling and Preparation

Proper handling and preparation of the compound are critical for obtaining accurate and reproducible results.

1.1. Reconstitution of Lyophilized Powder:

  • Materials:

    • This compound (lyophilized powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

  • Protocol:

    • Centrifuge the vial of lyophilized powder briefly to ensure all the material is at the bottom.

    • Based on the molecular weight of the compound, calculate the volume of DMSO required to create a high-concentration stock solution (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

1.2. Preparation of Working Solutions:

  • Protocol:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.5% to minimize solvent-induced cytotoxicity.

Initial Cytotoxicity Screening

A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's cytotoxic potential and the identification of an appropriate concentration range for subsequent mechanistic studies.

2.1. Cell Viability Assay using MTT:

The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat Treat Cells with Compound (e.g., 24, 48, 72h) prep_cells->treat prep_compound Prepare Serial Dilutions of Compound prep_compound->treat add_mtt Add MTT Reagent treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Viability vs. Control read_plate->calc_viability plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_viability->plot_ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Table 1: Example Data Presentation for Cytotoxicity Screening

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1072.1 ± 7.5
5048.9 ± 5.9
10023.4 ± 4.3

Investigation of Apoptotic Induction

If the compound exhibits cytotoxic effects, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents.

3.1. Caspase-Glo® 3/7 Assay:

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, treating cells with the compound at concentrations around the determined IC50.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

    • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.

    • Incubation: Incubate the plate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence using a microplate reader.

    • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathway for Caspase-Dependent Apoptosis

G cluster_activation compound N-(3-Iodo-4-methoxy-pyridin-2-yl) -2,2-dimethyl-propionamide stress Cellular Stress compound->stress bcl2 Bcl-2 Family Regulation stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome casp37 Pro-Caspase-3/7 apoptosome->casp37 Activation active_casp37 Active Caspase-3/7 casp37->active_casp37 apoptosis Apoptosis active_casp37->apoptosis

Application Note and Protocol: Solubilization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in DMSO for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the solubilization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in dimethyl sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals who require consistent and reliable preparation of this compound for in vitro and in vivo studies. The protocol emphasizes best practices for handling both the compound and the solvent to ensure the integrity and reproducibility of experimental results.

Introduction: The Critical Role of Proper Solubilization

This compound is a small molecule of interest in various research fields. Accurate and consistent biological and pharmacological evaluation of this compound is contingent upon its proper dissolution. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent capable of dissolving a broad range of polar and nonpolar compounds, making it a common choice for preparing stock solutions in drug discovery and other life science research.[1][2]

However, the unique properties of DMSO, particularly its hygroscopicity, necessitate a standardized and carefully executed dissolution protocol.[3][4][5] Improper handling can lead to variability in compound concentration, precipitation upon dilution in aqueous media, and potential artifacts in experimental data.[6][7] This application note provides a robust framework for the solubilization of this compound in DMSO, addressing key considerations from solvent quality to long-term storage of stock solutions.

Compound and Solvent Properties

A thorough understanding of the characteristics of both the solute and the solvent is fundamental to developing a successful dissolution protocol.

This compound: Key Characteristics

While specific solubility data in DMSO is not extensively published, the following properties are pertinent:

PropertyValueSource
Molecular Weight 334.2 g/mol N/A
CAS Number 898561-62-1N/A
Shelf Life 1095 days[8]

The long shelf life suggests good chemical stability of the solid compound under appropriate storage conditions.[8]

Dimethyl Sulfoxide (DMSO): A Powerful but Demanding Solvent

DMSO is an exceptional solvent for many organic molecules; however, its properties demand careful handling:

PropertyImplication for ProtocolSource
Hygroscopicity Readily absorbs moisture from the air, which can decrease the solubility of hydrophobic compounds and affect experimental results. Use of anhydrous DMSO and proper storage are critical.[3][4][5]
High Boiling Point (189 °C) Evaporates slowly at room temperature, which can concentrate the stock solution over time if not properly sealed.[9]
Potential for Compound Degradation Can be catalyzed by acids and bases, especially at elevated temperatures.[9]
Cellular Effects Can be toxic to cells at higher concentrations (typically >0.5% v/v) and can affect the stability and activity of some proteins.[1][10]

Safety Precautions

Prior to handling the compound or solvent, it is essential to review the Safety Data Sheet (SDS). For compounds with limited safety information, it is prudent to handle them with a high degree of caution.

This compound: Based on the SDS for a structurally related compound, N-(3-IODO-PYRIDIN-4-YL)-2,2-DIMETHYL-PROPIONAMIDE, the following hazards should be considered[11]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Wear appropriate chemical-resistant gloves (butyl rubber, fluoroelastomer, or neoprene are recommended for DMSO; nitrile gloves may offer only short-term protection).[9]

  • Safety glasses or goggles are mandatory.

  • A lab coat should be worn at all times.

  • Work in a well-ventilated area or a chemical fume hood.

Detailed Protocol for Dissolving this compound in DMSO

This protocol is designed to be a comprehensive guide. It is recommended to first perform a small-scale solubility test to determine the desired stock concentration.

Materials and Equipment
  • This compound (solid)

  • Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Sonicator (water bath)

  • -20°C or -80°C freezer for storage

Experimental Workflow Diagram

Dissolution_Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Handling A Equilibrate Compound and DMSO to Room Temperature B Weigh Compound Accurately A->B Prevent condensation D Combine Compound and DMSO B->D C Dispense Anhydrous DMSO C->D Use positive displacement pipette E Vortex Gently D->E G Visually Inspect for Complete Dissolution E->G F Sonicate if Necessary F->G Re-inspect G->F If not fully dissolved H Aliquot into Single-Use Vials G->H Once clear solution is achieved I Store at -20°C or -80°C H->I J Minimize Freeze-Thaw Cycles I->J Dilution_Flow A High Concentration Stock in 100% DMSO (e.g., 10 mM) B Intermediate Dilutions in 100% DMSO A->B Serial Dilution E Vehicle Control (Same final DMSO concentration) C Final Dilution into Aqueous Assay Buffer B->C Small volume transfer D Final Assay Concentration (DMSO < 0.5%) C->D C->E Parallel Preparation

Caption: Recommended dilution strategy for DMSO stock solutions.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound does not dissolve Concentration is above the solubility limit.Try a lower concentration. Use sonication and gentle warming. Ensure DMSO is anhydrous.
Precipitation upon dilution Compound is not soluble in the aqueous buffer at that concentration.Perform serial dilutions in 100% DMSO first. Lower the final compound concentration.
Inconsistent results Repeated freeze-thaw cycles. Moisture absorption in DMSO.Aliquot stock solutions. Use fresh, anhydrous DMSO.

Conclusion

The successful use of this compound in research applications is critically dependent on a well-defined and consistently executed dissolution protocol. By understanding the properties of both the compound and DMSO, and by adhering to the best practices outlined in this document, researchers can prepare reliable and reproducible stock solutions, thereby enhancing the integrity and quality of their experimental data.

References

  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Support.
  • Gaylord Chemical. (2025, October 13). Is Pharmaceutical DMSO hygroscopic?
  • Scribd. Drying Methods for Anhydrous DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?
  • Sigma-Aldrich. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ChemicalBook. (2025, July 19). N-(3-IODO-PYRIDIN-4-YL)
  • TCI Chemicals. (n.d.).
  • AntBio. (2026, January 14).
  • Fisher Scientific. (2025, December 22).
  • CymitQuimica. (2025, December 18).
  • Sigma-Aldrich. (n.d.). 3-Methoxy-N,N-dimethyl-propionamide.
  • Sigma-Aldrich. (n.d.). N-(3-Dimethoxymethyl-pyridin-4-yl)-2,2-dimethyl-propionamide.
  • Al-Mubarak, A. I., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21773.
  • ResearchGate. (2018, November 21). Solubility of drug in DMSO?
  • Gaylord Chemical Company. (2007, October). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • gChem Global. (n.d.). DMSO Physical Properties.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties.
  • MDPI. (2024, December 12).

Sources

Application Notes: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive investigation of publicly available scientific literature and databases reveals no specific data on the application, biological activity, or mechanism of action of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 898561-62-1) in the context of cancer research. The information that follows is intended to provide a foundational context based on the broader class of pyridine-containing molecules and to suggest potential avenues for investigation. The protocols and conceptual frameworks presented are hypothetical and should serve as a guide for initial exploratory studies.

Introduction: The Potential of a Novel Chemical Entity

This compound is a small molecule featuring a substituted pyridine ring. While this specific compound is not documented in cancer research literature, its core structure belongs to a class of compounds that has garnered significant interest in medicinal chemistry and oncology. Pyridine derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, and many have been successfully developed as therapeutic agents.

The presence of an iodo group, a methoxy group, and a dimethyl-propionamide substituent on the pyridine core suggests the potential for unique steric and electronic properties that could drive interactions with cancer-relevant proteins. The exploration of such novel chemical entities is a cornerstone of drug discovery, aiming to identify new mechanisms of action and overcome existing therapeutic challenges.

Hypothetical Mechanisms of Action & Research Directions

Based on the activities of structurally related pyridine derivatives, several plausible, yet unproven, avenues for the anti-cancer activity of this compound could be investigated:

  • Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors. It is conceivable that this compound could target the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival, such as those in the PI3K/mTOR pathway.[1]

  • Tubulin Polymerization Inhibition: Certain pyridine-containing compounds have been shown to interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[2]

  • Metabolic Enzyme Inhibition: Cancer cells exhibit altered metabolism, and targeting key metabolic enzymes is a validated therapeutic strategy. For instance, some pyridine derivatives have been identified as inhibitors of Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancers.[3]

The following sections outline generalized protocols that could be adapted for the initial biological evaluation of this compound.

Experimental Protocols: A Roadmap for Initial Investigation

The following protocols are foundational and would require significant optimization for this specific compound.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the anti-proliferative effect of this compound on a panel of human cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining in vitro cytotoxicity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilutions should be made in the appropriate cell culture medium.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with increasing concentrations of the compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis

Objective: To investigate if the compound induces cell cycle arrest.

Workflow Diagram:

Caption: Workflow for cell cycle analysis.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any potential cell cycle arrest.

Protocol 3: Apoptosis Assay

Objective: To determine if the compound induces apoptosis.

Workflow Diagram:

Caption: Workflow for apoptosis detection.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells as described in the cell cycle analysis protocol.

  • Staining: Harvest the cells and stain with an Annexin V-FITC and propidium iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Data Presentation: A Template for Future Findings

Should initial screenings yield positive results, the data could be summarized as follows:

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7BreastTBD
HCT-116ColonTBD
A549LungTBD
HeLaCervicalTBD
TBD: To be determined through experimentation.

Conclusion and Future Directions

While this compound is currently an unexplored entity in cancer research, its chemical structure suggests that it may possess interesting biological activities. The protocols and conceptual frameworks provided here offer a starting point for its systematic evaluation. Future research should focus on initial cytotoxicity screening, followed by more in-depth mechanistic studies, including target identification, should promising activity be observed. Such exploratory research is vital for the discovery of next-generation anticancer therapeutics.

References

  • Information on the basic chemical properties of N-(3-Iodo-4-methoxy-pyridin-2-yl)
  • General information on the synthesis and biological evaluation of related amide compounds can be found in various medicinal chemistry journals.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

  • Positron emission tomography in cancer research and treatment. PubMed. [Link]

  • Design, synthesis, and biological evaluation of 4‐methoxy‐3‐arylamido‐N‐(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. ResearchGate. [Link]

  • Pyridine-pyrimidine amides that prevent HGF-induced epithelial scattering by two distinct mechanisms. PubMed. [Link]

  • Pyridine Based Antitumour Compounds Acting at the Colchicine Site. ResearchGate. [Link]

  • Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. PubMed. [Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Publishing. [Link]

  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]

  • Synthesis and biological evaluation of novel 3-aryl-4-methoxy N-alkyl maleimides. K.T.H.M. College. [Link]

  • Synthesis, Characterization and Biological Evaluation of New N, N-Disubstituted Malonamide Derivatives. ResearchGate. [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

Sources

Application Notes and Protocols for the Preclinical Evaluation of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-898561-62-1 Revision: 1.0 Prepared By: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide for the initial preclinical evaluation of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, hereafter referred to as Compound-8621, as a novel therapeutic candidate. The protocols and application notes contained herein are designed for researchers, scientists, and drug development professionals. This guide outlines a strategic workflow, from initial biochemical and cellular characterization to preliminary in vivo assessment, grounded in established drug discovery principles. The pyridine scaffold, a privileged structure in medicinal chemistry, is present in numerous FDA-approved drugs, suggesting its potential for forming the basis of new therapeutic agents.[1][2] This document provides the foundational methodologies to explore the therapeutic promise of Compound-8621.

Introduction and Compound Profile

This compound (Compound-8621) is a novel pyridine derivative. The pyridine ring is a key pharmacophore in many therapeutic agents due to its ability to engage in hydrogen bonding and its favorable physicochemical properties that can enhance solubility and bioavailability.[1][3] Given the prevalence of pyridine-containing molecules as kinase inhibitors, this guide will proceed under the hypothesis that Compound-8621 may exert its therapeutic effects through the modulation of protein kinase activity, a critical target class in oncology and inflammatory diseases.[4]

This document serves as a roadmap for the systematic investigation of Compound-8621, detailing the necessary steps to validate its hypothesized mechanism of action and evaluate its potential as a preclinical candidate.

Table 1: Physicochemical Properties of Compound-8621

PropertyValueSource
CAS Number 898561-62-1[5][6]
Molecular Formula C₁₁H₁₅IN₂O₂[5]
Molecular Weight 334.15 g/mol [5]
Appearance Solid (predicted)-
Purity ≥95%[5]

Hypothesized Mechanism of Action: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] We hypothesize that Compound-8621 functions as an ATP-competitive kinase inhibitor. The general mechanism involves the compound binding to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GF Growth Factor GF->RTK Binds RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates Compound8621 Compound-8621 Compound8621->RAF Inhibits

Fig 1. Hypothesized inhibition of the MAPK/ERK pathway by Compound-8621.

Experimental Workflows and Protocols

A tiered approach is essential for efficiently evaluating a new chemical entity. The following workflow progresses from high-throughput in vitro assays to more complex cell-based and in vivo models.

G A Phase 1: In Vitro Characterization B Protocol 1.1: Biochemical Kinase Assay A->B Direct Target ID C Protocol 1.2: Cellular Proliferation Assay B->C Functional Effect D Phase 2: In Vivo Evaluation C->D Proceed if IC50 < 1µM E Protocol 2.1: Pharmacokinetics (PK) Study D->E ADME Profile F Protocol 2.2: Xenograft Efficacy Study E->F In Vivo Efficacy G Decision: Lead Candidate? F->G

Fig 2. Overall workflow for the preclinical evaluation of Compound-8621.
Part 1: In Vitro Characterization

The initial phase focuses on determining if Compound-8621 directly interacts with its putative targets and elicits a functional response in a cellular context.

  • Objective: To determine the inhibitory activity and selectivity of Compound-8621 against a panel of purified protein kinases.

  • Rationale: A cell-free biochemical assay is the most direct method to confirm target engagement and identify the specific kinases inhibited by the compound.[7][8] This approach removes cellular complexity, ensuring that any observed activity is due to a direct interaction between the compound and the kinase.[9] Using an ATP concentration near the Michaelis constant (Km) is critical for generating comparable IC₅₀ values that reflect true inhibitor potency.[4][10]

  • Methodology (LanthaScreen™ TR-FRET Assay Example):

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of Compound-8621 in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

      • Reconstitute purified kinase, fluorescently labeled substrate peptide, and Eu-labeled anti-phospho-substrate antibody in the appropriate kinase buffer.

    • Assay Plate Setup (384-well format):

      • Add 2.5 µL of the compound dilution series to the assay wells.

      • Add 2.5 µL of a known potent inhibitor (e.g., Staurosporine) for positive control wells.

      • Add 2.5 µL of DMSO for negative (0% inhibition) control wells.

    • Kinase Reaction:

      • Add 5 µL of the kinase/peptide substrate mix to all wells.

      • Add 5 µL of ATP solution (at the predetermined Km concentration for each kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

    • Detection:

      • Add 10 µL of the antibody/EDTA solution to stop the reaction.

      • Incubate for 60 minutes to allow for antibody binding.

      • Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Normalize the data using the positive and negative controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Sample Data Representation for Kinase Profiling

Kinase TargetIC₅₀ (nM) of Compound-8621
RAF155
EGFR1,200
VEGFR23,500
CDK2>10,000
  • Objective: To assess the effect of Compound-8621 on the growth and viability of cancer cell lines.

  • Rationale: This assay determines if the biochemical inhibition observed in Protocol 1.1 translates into a functional anti-proliferative or cytotoxic effect in a more physiologically relevant system.[11] Selecting cell lines with known genetic dependencies on the target kinase (e.g., BRAF-mutant melanoma cells if RAF1 is the target) is crucial for validating the on-target effect.[12]

  • Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):

    • Cell Plating:

      • Seed cells in a 96-well, white-walled plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare a 10-point, 1:3 serial dilution of Compound-8621 in cell culture medium.

      • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.

      • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Lysis and Signal Detection:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of the reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescent signal to the vehicle-treated control wells.

    • Plot the percent viability versus the log of the compound concentration.

    • Fit the curve using a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 2: In Vivo Preclinical Evaluation

This phase assesses the compound's behavior and efficacy within a living organism, a critical step for bridging the gap between in vitro data and potential clinical application.[13][14][15]

  • Objective: To determine the fundamental pharmacokinetic parameters of Compound-8621 in a rodent model.

  • Rationale: A successful therapeutic agent must achieve and maintain sufficient concentration at the target site without causing undue toxicity. This study assesses the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile to inform dosing for subsequent efficacy studies.[16]

  • Methodology:

    • Animal Model: Use male BALB/c mice (n=3 per time point).

    • Dosing:

      • Intravenous (IV) Group: Administer a single bolus dose of 2 mg/kg Compound-8621 (formulated in a suitable vehicle like 5% DMSO / 10% Solutol / 85% Saline) via the tail vein.

      • Oral (PO) Group: Administer a single dose of 10 mg/kg via oral gavage.

    • Sample Collection:

      • Collect blood samples (~50 µL) via submandibular or saphenous vein bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

      • Process blood to plasma and store at -80°C until analysis.

    • Bioanalysis:

      • Quantify the concentration of Compound-8621 in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cₘₐₓ Maximum observed plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
  • Objective: To evaluate the anti-tumor activity of Compound-8621 in an immunodeficient mouse model bearing human cancer cell-derived tumors.

  • Rationale: The xenograft model is a cornerstone of preclinical oncology research, providing the most direct evidence of a compound's potential anti-cancer efficacy in a complex biological system.[15][17]

  • Methodology:

    • Animal Model: Use female athymic nude mice (6-8 weeks old).

    • Tumor Implantation:

      • Subcutaneously inject 5 x 10⁶ A549 human lung carcinoma cells (or another relevant cell line) in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

    • Study Initiation:

      • Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Treatment Groups:

      • Group 1: Vehicle control (administered daily by oral gavage).

      • Group 2: Compound-8621 (e.g., 30 mg/kg, administered daily by oral gavage).

      • Group 3: Positive control (a standard-of-care agent for the chosen model).

    • Monitoring and Endpoints:

      • Measure tumor volume and mouse body weight three times per week.

      • The primary endpoint is Tumor Growth Inhibition (TGI).

      • The study is terminated when tumors in the control group reach the maximum allowed size or after a predetermined duration (e.g., 21 days).

  • Data Analysis:

    • Calculate tumor volume using the formula: (Length x Width²)/2.

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate TGI at the end of the study.

    • Perform statistical analysis (e.g., one-way ANOVA) to compare treatment groups to the vehicle control.

References

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays.
  • Kovacs, J. J., & Miller, D. D. (2021). Feasibility of large experimental animal models in testing novel therapeutic strategies for diabetes. World Journal of Diabetes, 12(4), 306–330.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Chavali, M., & Kolli, M. (2018). Contemporary Animal Models For Human Gene Therapy Applications. Journal of Biomedical Science, 25(1), 5.
  • Biocompare. (2022, December 27). Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development.
  • Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793.
  • SelectScience. (n.d.). Innovative mouse models for the development of safer therapeutics.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Li, Y., et al. (2024).
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Southern Research. (n.d.). Animal Models.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • A2B Chem. (n.d.). This compound.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Al-Amiery, A. A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4195.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity.
  • BOJNSCI. (n.d.). This compound.

Sources

Application Notes & Protocols: The Strategic Integration of Iodinated Pyridines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design.[1] The strategic introduction of an iodine atom onto the pyridine ring further enhances its utility, transforming it into a versatile building block for complex molecule synthesis and a powerful tool for modulating pharmacological properties. This guide provides an in-depth exploration of the experimental use of iodinated pyridines in drug discovery, from their synthesis to their application in lead optimization and the development of novel therapeutics. We will delve into the rationale behind their use, provide detailed experimental protocols for their synthesis and subsequent functionalization, and offer insights gleaned from extensive experience in the field.

The Rationale: Why Iodinated Pyridines are a Chemist's Ally

The utility of iodinated pyridines in drug discovery stems from a confluence of chemical reactivity and biological relevance. The pyridine nitrogen atom imparts a degree of electron deficiency to the ring, influencing its reactivity and intermolecular interactions. The introduction of iodine, the largest and most polarizable of the common halogens, offers several distinct advantages:

  • Versatility in Synthesis: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodinated pyridines highly reactive and versatile synthons in a multitude of cross-coupling reactions.[3] This allows for the efficient and modular construction of diverse molecular architectures, a critical aspect of modern drug discovery.

  • Modulation of Physicochemical Properties: The introduction of an iodine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[1] This makes it a valuable tool in structure-activity relationship (SAR) studies, where fine-tuning these properties is paramount for developing a successful drug candidate.

  • Bioisosteric Replacement: In certain contexts, an iodine atom can serve as a bioisostere for other functional groups, helping to optimize a compound's pharmacokinetic and pharmacodynamic profile.[4][5] This involves replacing a group with another that has similar physical or chemical properties to improve the biological activity of the compound.[4]

  • Enzyme Inhibition: Substituted pyridines have been extensively reported as inhibitors of various enzymes.[6] The presence of an iodine atom can enhance these inhibitory activities by forming specific interactions within the enzyme's active site.

The following diagram illustrates the central role of iodinated pyridines in the drug discovery workflow.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Functionalization cluster_application Drug Discovery Applications Iodination Iodination Cross_Coupling Cross-Coupling (Suzuki, Sonogashira, etc.) Iodination->Cross_Coupling Versatile Synthon Enzyme_Inhibition Enzyme Inhibition Iodination->Enzyme_Inhibition Radiopharmaceuticals Radiopharmaceuticals Iodination->Radiopharmaceuticals SAR_Studies SAR Studies Cross_Coupling->SAR_Studies Molecular Diversity Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate Pyridine_Scaffold Pyridine Scaffold Pyridine_Scaffold->Iodination Introduction of Iodine

Caption: Workflow of Iodinated Pyridines in Drug Discovery.

Synthesis of Iodinated Pyridines: Protocols and Mechanistic Insights

The synthesis of iodinated pyridines can be achieved through various methods, each with its own advantages and substrate scope. The choice of method often depends on the desired regioselectivity and the presence of other functional groups in the molecule.

Direct C-H Iodination

Direct C-H functionalization is an atom-economical and increasingly popular approach for the synthesis of iodo-heterocycles.[7][8]

Protocol 2.1.1: Radical-Based C-H Iodination of Pyridines [7][8]

This protocol describes a radical-based approach for the direct C-H iodination of pyridines, which can provide access to C3- and C5-iodinated products.[7]

  • Materials:

    • Pyridine derivative (1.0 mmol)

    • Potassium persulfate (K₂S₂O₈) (2.0 mmol)

    • Sodium iodide (NaI) (1.5 mmol)

    • Manganese(II) sulfate (MnSO₄) (0.2 mmol)

    • 1,2-Dichloroethane (DCE) (5 mL)

  • Procedure:

    • To a sealed reaction vessel, add the pyridine derivative, K₂S₂O₈, NaI, and MnSO₄.

    • Add DCE to the vessel.

    • Heat the reaction mixture at 130 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Mechanistic Insight: The reaction is believed to proceed via the in-situ generation of an iodo radical, which then selectively attacks the electron-deficient pyridine ring. The regioselectivity is influenced by the stability of the resulting radical intermediate.[8]

The following diagram illustrates the proposed radical mechanism for C-H iodination.

RadicalIodination Start K₂S₂O₈ + NaI Iodo_Radical I• (Iodo Radical) Start->Iodo_Radical Generation Pyridine Pyridine Radical_Intermediate Radical Intermediate Pyridine->Radical_Intermediate + I• Iodinated_Pyridine Iodinated Pyridine Radical_Intermediate->Iodinated_Pyridine Oxidation & Deprotonation

Caption: Proposed Radical Iodination Mechanism.

Electrophilic Iodination

For electron-rich pyridine derivatives, electrophilic iodination is a viable strategy.

Protocol 2.2.1: Silver-Catalyzed Iodination using Molecular Iodine [9]

This environmentally friendly method utilizes a silver salt to catalyze the electrophilic iodination of pyrimidine derivatives, a class of compounds structurally related to pyridines, under solvent-free conditions.[9]

  • Materials:

    • Pyrimidine or pyridine derivative (1.0 mmol)

    • Molecular iodine (I₂) (1.1 mmol)

    • Silver nitrate (AgNO₃) (1.2 mmol)

  • Procedure:

    • In a mortar, combine the pyrimidine/pyridine derivative, I₂, and AgNO₃.

    • Grind the mixture vigorously with a pestle for 20-30 minutes at room temperature.

    • Monitor the reaction progress by TLC.

    • Upon completion, add a saturated aqueous solution of sodium thiosulfate to the mixture to quench the excess iodine.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

  • Causality: Silver ions (Ag⁺) act as a Lewis acid, activating the molecular iodine to generate a more potent electrophilic iodinating species (I⁺), which then undergoes electrophilic aromatic substitution with the electron-rich heterocycle.[9]

Applications in Drug Discovery: Leveraging the C-I Bond

The true power of iodinated pyridines is realized in their application as versatile intermediates in the synthesis of complex drug molecules. Palladium-catalyzed cross-coupling reactions are the workhorses in this domain.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.

Protocol 3.1.1: Selective Suzuki-Miyaura Coupling of 2-Bromo-4-iodopyridine [11]

This protocol demonstrates the selective coupling at the more reactive C-4 position of 2-bromo-4-iodopyridine.

  • Materials:

    • 2-Bromo-4-iodopyridine (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • PdCl₂(dppf) (0.03 mmol)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-4-iodopyridine, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.

    • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed DMF via syringe.

    • Heat the reaction mixture to 90 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench with water and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Trustworthiness: The higher reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization at the C-4 position by carefully controlling the reaction conditions.[11]

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Protocol 3.2.1: Selective Sonogashira Coupling at the C-4 Position [11]

  • Materials:

    • 2-Bromo-4-iodopyridine (1.0 mmol)

    • Terminal alkyne (1.1 mmol)

    • Pd(PPh₃)₄ (0.05 mmol)

    • Copper(I) iodide (CuI) (0.05 mmol)

    • Triethylamine (Et₃N) (3.0 mmol)

    • Degassed Tetrahydrofuran (THF) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere, add 2-bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.

    • Add the degassed THF and Et₃N.

    • Add the terminal alkyne dropwise to the mixture.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

  • Expertise & Experience: The Sonogashira reaction is highly selective for aryl iodides over bromides, especially at lower temperatures, making it an excellent choice for the regioselective functionalization of dihalopyridines.[11]

The following diagram depicts the general workflow for the functionalization of a dihalopyridine.

Dihalopyridine_Functionalization Dihalopyridine 2-Bromo-4-iodopyridine Suzuki Suzuki Coupling (Arylboronic Acid) Dihalopyridine->Suzuki PdCl₂(dppf) Sonogashira Sonogashira Coupling (Terminal Alkyne) Dihalopyridine->Sonogashira Pd(PPh₃)₄, CuI Buchwald Buchwald-Hartwig (Amine) Dihalopyridine->Buchwald Pd(OAc)₂, Xantphos Product1 4-Aryl-2-bromopyridine Suzuki->Product1 Product2 4-Alkynyl-2-bromopyridine Sonogashira->Product2 Product3 4-Amino-2-bromopyridine Buchwald->Product3

Caption: Selective Functionalization of 2-Bromo-4-iodopyridine.

Characterization of Iodinated Pyridines

The successful synthesis and purification of iodinated pyridines require rigorous characterization. The following table summarizes the key spectroscopic techniques and expected observations.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of regiochemistry.Characteristic shifts of pyridine protons, with potential downfield shifts for protons adjacent to the iodine atom. Coupling patterns can confirm substitution patterns.
¹³C NMR Confirmation of the carbon skeleton and the position of iodination.The carbon atom attached to the iodine will show a characteristic upfield shift due to the heavy atom effect.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The molecular ion peak will correspond to the calculated mass of the iodinated pyridine. The isotopic pattern for iodine (¹²⁷I, 100%) will be distinct.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic C-I stretching vibrations can be observed in the far-IR region, though they are often weak. Other functional group vibrations will also be present.[12]

Case Study: Iodinated Imidazo[1,2-a]pyridines in Medicinal Chemistry

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[13][14] The iodination of this scaffold provides a handle for further diversification and SAR studies.

Synthesis of 3-Iodo-imidazo[1,2-a]pyridines

A metal-free, ultrasound-assisted method for the regioselective C3-iodination of imidazo[1,2-a]pyridines has been developed.[3] This approach is environmentally friendly and highly efficient.[3]

Subsequent Functionalization

The resulting 3-iodo-imidazo[1,2-a]pyridines are valuable intermediates for Suzuki-type cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents at the C3 position.[15] The reactivity in these coupling reactions is influenced by the nature of the substituent at the C2 position.[15]

Conclusion

Iodinated pyridines are indispensable tools in the modern drug discovery toolbox. Their facile synthesis, coupled with their exceptional versatility in cross-coupling reactions, provides medicinal chemists with a powerful platform for the rapid generation of diverse compound libraries. The strategic incorporation of iodine into a pyridine-containing lead molecule can profoundly influence its biological activity and pharmacokinetic properties. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of iodinated pyridines in their quest for novel and improved therapeutics.

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine - Benchchem. (URL: )
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (URL: [Link])

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH. (URL: [Link])

  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (URL: [Link])

  • Donor-acceptor interactions of iodine with pyridine bases in aqueous and organic media. (URL: [Link])

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (URL: [Link])

  • Iodine(I) complexes incorporating sterically bulky 2-substituted pyridines - RSC Publishing. (URL: [Link])

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. (URL: [Link])

  • Infrared Spectra of Pyridine Coördinated Iodine(I) Salts1 - ACS Publications. (URL: [Link])

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. (URL: )
  • (PDF) Iodine mediated synthesis of some new imidazo[1,2‐a]pyridine derivatives and evaluation of their antimicrobial activity - ResearchGate. (URL: [Link])

  • Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed. (URL: [Link])

  • Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate. (URL: [Link])

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (URL: [Link])

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: [Link])

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. (URL: [Link])

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis | by Lina - Medium. (URL: [Link])

  • Iodination and palladium-catalyzed phosphination sequence reactions of... - ResearchGate. (URL: [Link])

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. (URL: [Link])

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. (URL: [Link])

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

  • Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment - Auctores | Journals. (URL: [Link])

  • Bioisosteres of Common Functional Groups. (URL: [Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (URL: [Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: [Link])

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex. (URL: [Link])

  • Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed. (URL: [Link])

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (URL: [Link])

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - MDPI. (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity - PMC - NIH. (URL: [Link])

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (URL: [Link])

  • Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study - PMC - NIH. (URL: [Link])

  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors - Hilaris Publisher. (URL: [Link])

  • Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Studies of Pyrido [1,2-E]Purine-2,4(1H,3H)-Dione Derivatives Targeting Flavin-Dependent Thymidylate Synthase in Mycobacterium Tuberculosis - MDPI. (URL: [Link])

Sources

"techniques for radiolabeling N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis, purification, and quality control of radiolabeled N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide for molecular imaging and drug development applications.

Introduction

This compound is a molecule of interest in pharmaceutical research. To understand its in vivo behavior—such as its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with specific biological targets—it is essential to label it with a radionuclide.[1] Radiolabeling allows for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), providing invaluable data for drug development.[2]

This guide provides a comprehensive overview of established and potential techniques for radiolabeling this compound. We will explore three primary strategies targeting different parts of the molecule:

  • Radioiodination: Leveraging the existing iodine atom for labeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). This is often the most direct route for SPECT imaging or targeted radionuclide therapy.[3]

  • Carbon-11 Labeling: Replacing the methoxy group's methyl with a radioactive ¹¹C-methyl group. This is a premier strategy for PET imaging, as it introduces the label without altering the core structure of the molecule.[4][5]

  • Fluorine-18 Labeling: Introducing the PET isotope ¹⁸F, typically by replacing the iodine atom via nucleophilic substitution on a suitable precursor.[6][7]

Each section will detail the underlying principles, precursor requirements, step-by-step protocols, and the rationale behind experimental choices, providing researchers with the necessary information to select and implement the most appropriate method for their objectives.

Section 1: Radioiodination for SPECT and Radiopharmaceutical Therapy

Radioiodination is a common and versatile method for labeling small molecules.[3] The choice of iodine isotope dictates the application: ¹²³I (t½ = 13.2 h) is ideal for SPECT imaging, ¹²⁴I (t½ = 4.2 d) for PET imaging, ¹³¹I (t½ = 8.0 d) for therapeutic applications, and ¹²⁵I (t½ = 59.4 d) for in vitro assays.[8] For the target molecule, the most direct approach is electrophilic substitution on an appropriate precursor.

Principle of Electrophilic Radioiodination

Radioactive iodide (e.g., Na[¹²³I]) is an anion and a poor electrophile.[3] To facilitate its addition to an aromatic ring, it must first be oxidized to an electrophilic species, such as I⁺ or I₂. This is achieved using a mild oxidizing agent. The choice of agent is critical to ensure high radiochemical yield without degrading the starting material.

Two primary methods are presented: direct labeling using a pre-coated oxidizing agent (Iodogen) and a higher specific activity method using a stannyl precursor.

Method 1.1: Direct Radioiodination using Iodogen

This method is technically simple and relies on the non-iodinated precursor, N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild and water-insoluble oxidizing agent, which reduces the risk of over-iodination and damage to the molecule.[9]

  • Preparation: Coat a 1.5 mL reaction vial with 50-100 µg of Iodogen by dissolving it in dichloromethane, adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Precursor Addition: Add 100-200 µg of the non-iodinated precursor, N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, dissolved in 100 µL of ethanol or acetonitrile to the Iodogen-coated vial.

  • Radioiodide Addition: Add 1-10 mCi (37-370 MBq) of Na[¹²³I] in 50-100 µL of 0.05 M phosphate buffer (pH 7.4). The slightly basic pH helps maintain the stability of the oxidizing agent.[3]

  • Reaction: Vortex the mixture at room temperature for 15-20 minutes. Monitor the reaction progress using radio-TLC (Thin-Layer Chromatography).

  • Quenching: Stop the reaction by adding 200 µL of a sodium metabisulfite solution (10 mg/mL) to reduce any unreacted oxidized iodine.

  • Purification: Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the radiolabeled product from precursors and impurities.

  • Formulation: The collected HPLC fraction is typically diluted with a sterile saline solution containing a small amount of ethanol and passed through a 0.22 µm sterile filter into a sterile product vial.

Workflow for Direct Radioiodination

cluster_prep Preparation cluster_synthesis Synthesis & Purification cluster_qc Final Product Precursor Non-iodinated Precursor in Organic Solvent Reaction Reaction (15-20 min, RT) Precursor->Reaction Iodide Na[¹²³I] in Phosphate Buffer (pH 7.4) Iodide->Reaction Vial Iodogen-Coated Reaction Vial Vial->Reaction Catalyst Quench Quench with Na₂S₂O₅ Reaction->Quench HPLC Semi-Prep HPLC Purification Quench->HPLC Formulation Sterile Formulation HPLC->Formulation FinalProduct [¹²³I]-Labeled Product Formulation->FinalProduct

Caption: Workflow for direct electrophilic radioiodination using the Iodogen method.

Section 2: Carbon-11 Labeling for PET Imaging

Carbon-11 is a positron emitter with a short half-life (t½ = 20.4 min), making it ideal for PET studies where rapid biological processes are of interest or multiple scans are needed on the same day.[4][5] The most common method for ¹¹C-labeling is methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[10]

Principle of O-¹¹C-Methylation

This strategy requires the synthesis of a desmethyl precursor, N-(3-Iodo-4-hydroxy-pyridin-2-yl)-2,2-dimethyl-propionamide. The hydroxyl group is a strong nucleophile, especially when deprotonated by a base, and will readily react with the electrophilic [¹¹C]methylating agent to form the desired O-¹¹C-methylated product.[11] The entire process, from production of the radionuclide to the final purified product, must be completed rapidly, typically within 40-60 minutes.

  • [¹¹C]CH₃OTf Synthesis: [¹¹C]CO₂ produced from a cyclotron is trapped and reduced to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I. The [¹¹C]CH₃I is passed through a heated column containing silver triflate to produce the highly reactive [¹¹C]CH₃OTf, which is then delivered to the reaction vessel.[12]

  • Precursor Preparation: In a 1 mL reaction vial, dissolve 0.5-1.0 mg of the desmethyl precursor in 300 µL of anhydrous acetone or DMF.

  • Base Addition: Add 2-3 µL of a suitable base, such as 2 M sodium hydroxide or a non-nucleophilic organic base like DBU, to deprotonate the hydroxyl group.

  • Labeling Reaction: Bubble the gaseous [¹¹C]CH₃OTf through the precursor solution at room temperature or slightly elevated temperature (e.g., 80°C) for 2-5 minutes.

  • Purification: Immediately after the reaction, the mixture is diluted with mobile phase and injected onto a semi-preparative HPLC system for purification.

  • Formulation: The product peak is collected, solvent is removed under vacuum, and the final product is redissolved in a physiologically compatible solution (e.g., saline with 10% ethanol), and sterile filtered.

Workflow for ¹¹C-Methylation

cluster_isotope Radionuclide Production cluster_synthesis Radiosynthesis cluster_purification Purification & QC Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 CH3I [¹¹C]CH₃I CO2->CH3I CH3OTf [¹¹C]CH₃OTf CH3I->CH3OTf Reaction Methylation (2-5 min, 80°C) CH3OTf->Reaction Labeling Agent Precursor Desmethyl Precursor + Base in DMF Precursor->Reaction HPLC Semi-Prep HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation FinalProduct [¹¹C]-Labeled Product Formulation->FinalProduct

Caption: Workflow for O-¹¹C-methylation, from cyclotron to final product.

Section 3: Fluorine-18 Labeling for PET Imaging

Fluorine-18 is the most widely used radionuclide for PET imaging due to its near-ideal physical properties: a 109.8-minute half-life that allows for complex synthesis and distribution, and low positron energy (0.635 MeV) which results in high-resolution images.[7] Labeling with ¹⁸F typically involves nucleophilic substitution.

Principle of Nucleophilic Aromatic Substitution (SₙAr)

For this molecule, the most logical position to introduce ¹⁸F is at the 3-position of the pyridine ring, replacing the iodine atom. Nucleophilic substitution on an aromatic ring requires a good leaving group and often an electron-withdrawing group to activate the ring. In the pyridine series, the ring nitrogen itself provides sufficient activation, especially for substitution at the 2- and 4-positions. For the 3-position, a highly effective leaving group is necessary. While iodide can be displaced, a precursor with a nitro (-NO₂) or a trialkylammonium (-N⁺R₃) group at the 3-position would be superior.[6]

The labeling agent is typically anhydrous, no-carrier-added [¹⁸F]fluoride, activated by a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in the presence of a potassium salt.[13]

  • [¹⁸F]Fluoride Activation: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge. It is then eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with acetonitrile under vacuum and nitrogen flow to yield the reactive, anhydrous K[¹⁸F]F-K₂₂₂ complex.

  • Precursor Preparation: A precursor such as N-(3-Nitro-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (1-3 mg) is dissolved in 300-500 µL of a high-boiling point aprotic solvent like DMSO or DMF.

  • Labeling Reaction: The precursor solution is added to the dried K[¹⁸F]F-K₂₂₂ complex. The reaction vial is sealed and heated to 120-160°C for 10-20 minutes. Microwave heating can significantly shorten the reaction time.[6]

  • Purification and Formulation: The reaction is quenched with water and purified by semi-preparative HPLC. The final formulation step is identical to that described for the ¹¹C-labeled product.

Workflow for ¹⁸F-Fluorination

cluster_isotope [¹⁸F]Fluoride Activation cluster_synthesis Radiosynthesis cluster_purification Purification & QC AqueousF18 Aqueous [¹⁸F]Fluoride Trapping Anion Exchange Cartridge AqueousF18->Trapping Elution Elution with K₂CO₃ / K₂₂₂ Trapping->Elution Drying Azeotropic Drying Elution->Drying ActiveF18 Reactive K[¹⁸F]F-K₂₂₂ Drying->ActiveF18 Reaction Nucleophilic Substitution (10-20 min, 120-160°C) ActiveF18->Reaction Labeling Agent Precursor Nitro- or Ammonium- Precursor in DMSO Precursor->Reaction HPLC Semi-Prep HPLC Reaction->HPLC Formulation Formulation HPLC->Formulation FinalProduct [¹⁸F]-Labeled Product Formulation->FinalProduct

Caption: Workflow for ¹⁸F-labeling via nucleophilic aromatic substitution.

Section 4: Purification and Quality Control

Regardless of the labeling method, rigorous purification and quality control (QC) are mandatory to ensure the safety and efficacy of the radiopharmaceutical.[14]

Purification

The primary method for purifying radiolabeled small molecules is semi-preparative reverse-phase HPLC. This technique provides excellent separation of the desired radiolabeled product from the unlabeled precursor, reaction byproducts, and other impurities.[15] For some applications, Solid-Phase Extraction (SPE) cartridges can offer a faster, simplified purification, although typically with lower resolution than HPLC.

Quality Control Protocols

A battery of QC tests must be performed before a radiopharmaceutical can be released for use.

  • Identity and Radiochemical Purity (RCP): This is determined by analytical radio-HPLC. A small sample of the final product is injected onto an analytical column, and the chromatogram is compared to that of a non-radioactive, authenticated standard. The identity is confirmed by co-elution (the radioactive peak and the standard's UV peak have the same retention time). RCP is the percentage of total radioactivity that is in the desired chemical form, and it must typically be ≥95%.[16]

  • Molar Activity (Aₘ): Molar activity (for PET) or specific activity (for SPECT) is a measure of the radioactivity per mole of the compound (e.g., in GBq/µmol). It is a critical parameter for imaging studies targeting receptors, as high molar activity is needed to avoid saturating the target with the non-radioactive form of the drug. It is calculated by measuring the total radioactivity and quantifying the mass of the compound via the UV peak on the analytical HPLC, calibrated against a standard curve.[17]

  • Radionuclidic Purity: This ensures that the radioactivity comes only from the intended radionuclide. It is typically confirmed using a gamma spectrometer to check for characteristic energy peaks and the absence of others.

  • Pharmaceutical Tests: For human use, the final product must also be tested for sterility, bacterial endotoxins (LAL test), pH (typically between 4.5 and 7.5), and residual solvent content to ensure it meets pharmaceutical standards.

Summary of Expected Results
ParameterRadioiodination ([¹²³I])Carbon-11 Labeling ([¹¹C])Fluorine-18 Labeling ([¹⁸F])
Precursor Non-iodinated or StannylDesmethyl (Hydroxy)Nitro or Trimethylammonium
Typical RCY (decay-corr.) 60-80%30-50% (from [¹¹C]CO₂)20-40% (from [¹⁸F]F⁻)
Total Synthesis Time 30-45 min40-50 min60-90 min
Typical Molar Activity >37 GBq/µmol (>1 Ci/µmol)>185 GBq/µmol (>5 Ci/µmol)>185 GBq/µmol (>5 Ci/µmol)
Primary Application SPECT ImagingPET ImagingPET Imaging

Conclusion

The radiolabeling of this compound can be accomplished through several robust methods, each tailored to a specific application and imaging modality. Direct radioiodination offers a straightforward path to SPECT agents. O-¹¹C-methylation provides a structurally identical PET tracer, ideal for quantitative in vivo studies, though it is constrained by the short half-life of ¹¹C. Finally, ¹⁸F-labeling, while requiring a more complex precursor synthesis, yields a PET tracer with a longer half-life suitable for broader clinical and research use. The selection of a specific strategy will depend on the scientific question, the available radiochemistry infrastructure, and the desired imaging outcome.

References

  • Krasnoperov, V., et al. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules. Available at: [Link]

  • Zannetti, A., et al. (2020). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals. Available at: [Link]

  • Lemoine, L., et al. (2021). A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules. Available at: [Link]

  • Denmark Group. (2023). Radioiodination and Its Uses in Radiomedicine. University of Illinois Urbana-Champaign. Available at: [Link]

  • Moravek, Inc. How Do You Synthesize Radiolabeled Compounds?. Moravek. Available at: [Link]

  • Kumar, A., et al. (2016). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available at: [Link]

  • Lok, J., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules. Available at: [Link]

  • Rahman, O. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

  • Cisnetti, F., et al. (2024). Hetero-Diels–Alder and CuAAC Click Reactions for Fluorine-18 Labeling of Peptides: Automation and Comparative Study of the Two Methods. Pharmaceuticals. Available at: [Link]

  • National Center for Biotechnology Information. (2009). 18F-Labeled N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-iodo-3-methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]

  • Pretze, M., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Molecules. Available at: [Link]

  • Zheng, Q-H., et al. (2017). Synthesis of carbon-11-labeled isonicotinamides as new potential PET agents for imaging of GSK-3 enzyme in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • de Bruin, B., et al. (2005). 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione: design, synthesis, and radiosynthesis of a new [18F]fluoropyridine-based maleimide reagent for the labeling of peptides and proteins. Bioconjugate Chemistry. Available at: [Link]

  • Dollé, F., et al. (2005). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design. Current Pharmaceutical Design. Available at: [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Bioconjugate Chemistry. Available at: [Link]

  • Eurofins Scientific. (2024). Custom Synthesis & Radiolabeling. Eurofins. Available at: [Link]

  • Wuest, F., et al. (2007). Carbon-11 labeling chemistry based upon [11C]methyl iodide. Ernst Schering Research Foundation Workshop. Available at: [Link]

  • Mohammed, A., et al. (1997). Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents. Nuclear Medicine and Biology. Available at: [Link]

  • Ozaki, M. (2023). Radiolabeling Methods: Evaluating Insights in Biomedical Study. Advanced Techniques in Biology & Medicine. Available at: [Link]

  • Liger, F., et al. (2021). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available at: [Link]

  • Scheffel, U., et al. (1997). Synthesis and radiolabeling of (S)-4-amino-5-iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)benzamide, the active enantiomer of [125I]iodozacopride, and re-evaluation of its 5-HT3 receptor affinity. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Gholami, M., et al. (2024). RadioLabeling of the Mutant form of Anti-PlGF Nanobody by 99mTc-Tricarbonyl. Iranian Journal of Medical Physics. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Synthesis, Radioiodination and Biodistribution Evaluation of 5-(2-amimo-4-styryl pyrimidine-4-yl)-4-methoxybenzofuran-6-ol. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Lattimer, J. (2003). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico Health Sciences Center. Available at: [Link]

  • Pratama, F., et al. (2024). Radiolabeling and In-Silico Study of 131I-(4-fluorobenzoyl-3-methylthiourea) as Radiopharmaceuticals for Breast Cancer Theranostics. Jurnal Kimia Valensi. Available at: [Link]

  • Adhikari, A., et al. (2020). A Rapid Bead-Based Radioligand Binding Assay for the Determination of Target-Binding Fraction and Quality Control of Radiopharmaceuticals. Molecular Pharmaceutics. Available at: [Link]

Sources

Application Note: A Chemoproteomic Workflow for Deconvoluting the Cellular Targets of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenotypic drug discovery provides a powerful engine for identifying novel bioactive small molecules. However, a frequent and critical bottleneck is the subsequent identification of the specific molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution or identification (ID), is essential for understanding the molecule's mechanism of action, optimizing its therapeutic potential, and anticipating potential off-target effects.[1][2]

This guide details a comprehensive and robust workflow for identifying the cellular protein targets of a novel bioactive compound, using N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (hereafter referred to as "Compound-X") as a representative case study. While Compound-X is a known chemical entity, its biological targets are not yet defined. We will, therefore, treat it as a "hit" from a primary screen and outline the necessary steps to elucidate its protein-interacting partners within a cellular context.

The strategy described herein is centered around Affinity-Based Protein Profiling (AfBPP) , a powerful chemoproteomic technique that utilizes a modified version of the small molecule to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[3][4][5] The subsequent identification of these captured proteins is achieved through high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Crucially, this discovery phase is followed by orthogonal validation methods to confirm the biological relevance of the identified interactions.[2][7]

Guiding Principles: The Logic of Target ID

A successful target identification campaign is built on a foundation of rigorous experimental design and validation. The core logic is to differentiate true, specific binding events from the vast background of non-specific interactions.

  • Specificity is Key: The central assumption is that the interaction between the compound and its true target is a specific, high-affinity event. Our experimental design must exploit this property.

  • The Probe Must Be a Faithful Surrogate: The modified "probe" version of the compound must retain the biological activity of the original "parent" compound. Any modification, such as adding a linker or tag, risks altering the binding properties. Therefore, careful design and validation are paramount.[8][9]

  • Competition is the Gold Standard: The most convincing evidence for a specific interaction comes from competition experiments. Pre-treatment with the original, unmodified compound should prevent the probe from binding to its true targets, leading to a measurable reduction in their capture.

  • Orthogonal Validation is Non-Negotiable: Data from a single technique, however powerful, can be prone to artifacts. Independent, orthogonal methods must be used to confirm the putative target engagement in a cellular context.[2][10]

Phase 1: Chemical Probe Design and Synthesis

The first critical step is to convert our hit molecule, Compound-X, into a chemical probe. This involves attaching a functional handle that allows for enrichment, without disrupting the pharmacophore responsible for target binding.[9][11] For this workflow, we will design a probe with a terminal alkyne handle for subsequent "click" chemistry attachment to a biotin tag.

Causality Behind the Design:

  • Bio-orthogonal Handle: An alkyne group is small, metabolically stable, and does not typically participate in biological reactions within the cell (it is "bio-orthogonal"). It allows for a highly specific and efficient covalent reaction—the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry")—to attach a reporter tag after the probe has bound to its target.[12]

  • Strategic Linker Placement: The iodo-substituent on the pyridine ring of Compound-X provides a synthetically accessible position for modification. We hypothesize that modification at this position is less likely to interfere with target binding compared to the propionamide moiety. Structure-Activity Relationship (SAR) data, if available, would ideally guide this choice. A flexible polyethylene glycol (PEG) linker will be used to distance the tag from the core molecule, minimizing steric hindrance.

Diagram: Chemical Probe Synthesis Strategy

G cluster_synthesis Probe Synthesis cluster_validation Probe Validation CompoundX Compound-X (N-(3-Iodo-4-methoxy-pyridin-2-yl) -2,2-dimethyl-propionamide) Sonogashira Sonogashira Coupling CompoundX->Sonogashira Pd catalyst ActivityAssay Biological Activity Assay (e.g., Phenotypic Screen) CompoundX->ActivityAssay Probe Probe-Alkyne (Final Chemical Probe) Sonogashira->Probe AlkyneLinker Alkyne-PEG-Linker AlkyneLinker->Sonogashira Probe->ActivityAssay Comparison Compare IC50/EC50 ActivityAssay->Comparison Probe vs. Compound-X

Caption: Workflow for synthesizing and validating the alkyne-functionalized chemical probe.

Protocol 1: Synthesis of Alkyne Probe (Conceptual)

  • Reaction Setup: In an inert atmosphere glovebox, combine Compound-X, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in an appropriate solvent like THF.

  • Add Linker: Add the commercially available alkyne-PEG linker (e.g., 3-(prop-2-yn-1-yloxy)prop-1-amine) to the reaction mixture.

  • Reaction: Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Purification: Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the final "Probe-Alkyne".

  • Validation: Confirm the structure and purity of Probe-Alkyne using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Validation of Probe Activity

  • Objective: To ensure the synthesized Probe-Alkyne retains the biological activity of the parent Compound-X.

  • Method: Perform the original phenotypic assay (or a related functional assay) that identified Compound-X as a hit.

  • Procedure:

    • Generate dose-response curves for both Compound-X and Probe-Alkyne in parallel.

    • Calculate the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for both compounds.

    • Self-Validation Check: The EC₅₀/IC₅₀ of Probe-Alkyne should be no more than ~5-10 fold different from that of Compound-X. A significant loss of potency indicates that the modification has disrupted the binding interaction, and the probe is not a suitable tool.

Phase 2: Affinity-Based Protein Profiling (AfBPP) and Mass Spectrometry

This phase involves using the validated Probe-Alkyne to capture its binding partners from a cell lysate, followed by their identification via mass spectrometry.[6][11] A label-free quantification (LFQ) approach will be used to compare protein enrichment between different conditions.[13][14]

Diagram: AfBPP and Proteomics Workflow

cluster_exp Experimental Conditions cluster_workflow AfBPP Workflow Lysate Cell Lysate (Proteome) Incubate1 Condition 1: Lysate + Probe-Alkyne Lysate->Incubate1 Incubate2 Condition 2: Lysate + Compound-X (Pre-incubation) + Probe-Alkyne Lysate->Incubate2 Incubate3 Condition 3: Lysate + DMSO + Probe-Alkyne Lysate->Incubate3 CompX Compound-X (Competitor) CompX->Incubate2 ProbeAlk Probe-Alkyne ProbeAlk->Incubate1 ProbeAlk->Incubate2 ProbeAlk->Incubate3 DMSO DMSO (Vehicle) DMSO->Incubate3 Click CuAAC Click Chemistry (Add Azide-Biotin) Incubate1->Click Incubate2->Click Incubate3->Click Enrich Streptavidin Bead Enrichment Click->Enrich Digest On-Bead Tryptic Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS

Caption: Experimental design for competitive affinity-based protein profiling.

Protocol 3: Cell Lysis and AfBPP Pulldown

  • Cell Culture & Lysis:

    • Culture a relevant cell line (e.g., the one used in the primary screen) to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Competitive Binding:

    • Set up three experimental conditions in triplicate using ~1-2 mg of protein lysate per sample:

      • Competition: Pre-incubate lysate with a 100-fold excess of Compound-X for 1 hour at 4°C.

      • No Competition (Probe Only): Pre-incubate lysate with vehicle (DMSO) for 1 hour at 4°C.

      • Negative Control (Beads Only): Lysate that will not be incubated with the probe but will be subjected to bead enrichment (to identify non-specific bead binders).

    • Add Probe-Alkyne to the "Competition" and "No Competition" samples to a final concentration of 1 µM. Incubate for 1 hour at 4°C with gentle rotation.

  • Click Chemistry & Enrichment:

    • Prepare a "click" reaction cocktail containing THPTA, copper(II) sulfate, sodium ascorbate, and Biotin-Azide.

    • Add the cocktail to the lysates and incubate for 1 hour at room temperature.

    • Add pre-washed streptavidin-agarose beads to each sample and incubate for 2 hours at 4°C to capture biotinylated proteins.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with:

      • Lysis Buffer

      • High-salt buffer (e.g., 1 M NaCl)

      • Urea buffer (e.g., 2 M Urea)

      • Ammonium bicarbonate (50 mM)

Protocol 4: On-Bead Digestion and LC-MS/MS Analysis

  • Reduction & Alkylation: Resuspend the washed beads in 50 mM ammonium bicarbonate. Reduce cysteine residues with DTT and alkylate with iodoacetamide.

  • Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C. The peptides will be cleaved from the captured proteins and released into the supernatant.

  • Sample Cleanup: Collect the supernatant containing the peptides and desalt using a C18 StageTip.

  • LC-MS/MS: Analyze the purified peptides by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument). The instrument will be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[15]

Data Analysis: Identifying True Hits

The goal of the data analysis is to identify proteins whose abundance is significantly reduced in the "Competition" sample compared to the "No Competition" sample.

  • Protein Identification & Quantification: Process the raw MS data using a software platform like MaxQuant or Proteome Discoverer. This involves peptide identification via database searching (e.g., against a human UniProt database) and label-free quantification (LFQ) to determine the intensity of each identified protein in every sample.[16][17]

  • Statistical Analysis:

    • Import the LFQ intensity data into a statistical analysis environment.

    • Filter out proteins identified in the negative control (beads only) samples.

    • For the remaining proteins, calculate the fold-change (No Competition / Competition) and the statistical significance (p-value) for each protein using a t-test. .

  • Hit Selection: True targets of Compound-X should meet two criteria:

    • Significant Fold-Change: A ratio > 2-3 in the No Competition vs. Competition samples.

    • Statistical Significance: A p-value < 0.05.

Table 1: Representative Quantitative Proteomics Data

Protein ID (UniProt)Gene NameLFQ Intensity (No Competition)LFQ Intensity (Competition)Fold Changep-valuePutative Hit?
P0A799murd1.5 x 10⁸9.8 x 10⁵153.10.0002Yes
Q9Y2S6brd41.1 x 10⁷8.9 x 10⁶1.20.4510No
P62258actg12.4 x 10⁹2.3 x 10⁹1.00.9123No
P12345kinase-x8.2 x 10⁷4.1 x 10⁶20.00.0015Yes

Phase 3: Orthogonal Target Validation

The proteins identified as "putative hits" from the AfBPP experiment must be independently validated to confirm direct and biologically relevant engagement by Compound-X in a cellular context.[2] The Cellular Thermal Shift Assay (CETSA) is an ideal method for this.[18][19]

The Principle of CETSA: The binding of a ligand (like Compound-X) to its target protein generally increases the protein's thermodynamic stability.[19][20] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cells treated with the compound and then measuring the amount of soluble (non-denatured) target protein remaining, we can confirm direct target engagement.[18][21]

Diagram: CETSA Workflow

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells TreatDMSO Treat with DMSO (Vehicle) Cells->TreatDMSO TreatCompX Treat with Compound-X Cells->TreatCompX Heat Heat Aliquots to Increasing Temps (e.g., 40-70°C) TreatDMSO->Heat TreatCompX->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Supernatant Collect Soluble Fraction Lysis->Supernatant Western Western Blot for Putative Target Supernatant->Western Plot Generate Melt Curve (Soluble Protein vs. Temp) Western->Plot

Caption: Workflow for validating target engagement using the Cellular Thermal Shift Assay (CETSA).

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Seed cells and grow to ~80% confluency. Treat one set of cells with Compound-X (at a concentration ~10x EC₅₀) and a control set with DMSO for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point.

  • Heating: Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., in 2°C increments from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.[21]

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at 20,000 x g for 20 minutes.

  • Detection:

    • Collect the supernatant from each sample.

    • Analyze the amount of the putative target protein in each sample by Western Blot using a specific antibody.

    • Quantify the band intensities and normalize to the intensity at the lowest temperature (e.g., 40°C).

  • Data Interpretation:

    • Plot the normalized soluble protein amount against temperature for both the DMSO- and Compound-X-treated samples.

    • Self-Validation Check: A successful validation is indicated by a rightward shift in the melting curve for the Compound-X-treated sample compared to the DMSO control. This demonstrates that Compound-X stabilized the target protein inside the cell.

Further Orthogonal Validation:

Depending on the nature of the identified target, further validation can be achieved through:

  • Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of Compound-X to the purified target protein in vitro.[22]

  • Enzymatic/Functional Assays: If the target is an enzyme, test the ability of Compound-X to inhibit or activate its activity directly.

  • Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the target protein. If Compound-X no longer elicits its characteristic phenotype in these cells, it provides strong evidence that the identified protein is the biologically relevant target.[2]

Conclusion

This application note provides a comprehensive, multi-phase workflow for the target deconvolution of a novel bioactive small molecule, this compound. By integrating rational chemical probe design, competitive affinity-based proteomics, and essential orthogonal validation techniques like CETSA, this strategy provides a robust framework for moving from a phenotypic hit to a validated, high-confidence molecular target. Each phase incorporates critical self-validating checks to ensure data integrity and build a compelling scientific case for the compound's mechanism of action.

References

  • Biorganic & Medicinal Chemistry. (2016).
  • Methods in Molecular Biology. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Journal of Biomedical Science. (2023).
  • PNAS. (2023). Data-driven design of orthogonal protein-protein interactions.
  • Current Opinion in Chemical Biology. (2020). Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development. [Link]

  • ACS Chemical Biology. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. [Link]

  • Journal of Pharmaceutical Analysis. (2020). Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification. [Link]

  • University of Washington. (n.d.).
  • Biomedicines. (2024). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids.
  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Analytical and Bioanalytical Chemistry. (2014). A label-free mass spectrometry method for the quantification of protein isotypes. [Link]

  • Frontiers in Chemistry. (2022). Activity-based protein profiling: A graphical review. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • International Journal of Molecular Sciences. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. [Link]

  • Evosep. (n.d.).
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Briefings in Functional Genomics. (2008). Label-free mass spectrometry-based protein quantification technologies in proteomic analysis. [Link]

  • Diagnostics. (2024). Special Issue “Advances in Diagnostics: Applications of Nucleic Acids and Their Analogs”.
  • MtoZ Biolabs. (n.d.). Target Identification Services. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Chinese Journal of Pharmacology and Toxicology. (2023). Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research.
  • ResearchGate. (2025). Mass Spectrometry-Based Label-Free Quantitative Proteomics. [Link]

Sources

Application Note: Comprehensive Structural Elucidation of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress and regulatory compliance.[1][2] N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (Molecular Formula: C₁₁H₁₅IN₂O₂, Molecular Weight: 334.15 g/mol ) is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry.[3] The precise arrangement of its functional groups—an iodinated methoxy-pyridine core linked to a pivalamide moiety—necessitates a robust analytical strategy for confirmation.

This guide provides a detailed technical framework for the analysis of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] While NMR serves as the gold standard for delineating the carbon-hydrogen framework and connectivity, MS provides definitive confirmation of molecular weight and elemental composition.[1][4] The protocols and interpretive guidance herein are designed to equip researchers with the practical knowledge to validate the structure of this molecule and similar analogues with high confidence.

Chemical Structure and Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₁H₁₅IN₂O₂[3]
Molecular Weight 334.15 g/mol [3]
CAS Number 898561-62-1[3]

Figure 1: Chemical structure of the target analyte.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the molecular scaffold, identify functional groups, and deduce the connectivity of the molecule.

Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation A Weigh 5-25 mg of Sample B Dissolve in 0.6-0.7 mL Deuterated Solvent (e.g., CDCl3) A->B C Filter into 5 mm NMR Tube to Remove Particulates B->C D Add Internal Standard (TMS) C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform (FID -> Spectrum) G->I Raw 1H FID H->I Raw 13C FID J Phase and Baseline Correction I->J K Reference Spectrum (TMS at 0 ppm) J->K L Integrate 1H Peaks K->L For 1H only M Assign Signals based on: - Chemical Shift (δ) - Integration - Multiplicity L->M N Confirm C-H Framework M->N

Caption: Workflow for NMR structural analysis.

Experimental Protocol: NMR

1. Sample Preparation

Causality: Proper sample preparation is critical for acquiring high-resolution spectra. The concentration must be sufficient for signal detection, especially for the less sensitive ¹³C nucleus, while avoiding viscosity issues that can broaden lineshapes.[5] The deuterated solvent is used for the spectrometer's lock system and to avoid large solvent signals in ¹H NMR.[5] Filtration is essential as suspended solids distort the magnetic field homogeneity, leading to poor spectral quality.[6]

  • For ¹H NMR: Weigh 5-25 mg of this compound.[5]

  • For ¹³C NMR: Weigh 20-50 mg of the compound. A higher concentration is required due to the low natural abundance and sensitivity of the ¹³C nucleus.[5]

  • In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue).[5]

  • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[6] Do not use cotton wool, as it can introduce impurities.

  • Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Cap the NMR tube securely and wipe the outside clean before insertion into the spectrometer.[7]

2. Data Acquisition

Causality: The following parameters are typical for a 400 MHz spectrometer. Shimming adjusts the magnetic field homogeneity to achieve sharp, symmetrical peaks. The relaxation delay (D1) allows the nuclei to return to equilibrium between scans, ensuring accurate signal integration for quantitative analysis.[7]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize field homogeneity.[7]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds for routine spectra; 5-10 seconds for quantitative analysis.[7]

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans (NS): 128 to 1024 scans, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

3. Data Processing

Causality: Raw NMR data (Free Induction Decay, FID) is a time-domain signal. A Fourier Transform converts it into the familiar frequency-domain spectrum.[8] Phasing and baseline correction are necessary to ensure accurate peak shapes and integration.[8]

  • Apply an exponential window function to the FID to improve the signal-to-noise ratio.

  • Perform a Fourier Transform.

  • Manually or automatically correct the phase of the spectrum.

  • Apply a baseline correction algorithm.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • For ¹H NMR, integrate the peak areas to determine the relative number of protons.

Predicted NMR Data Interpretation

The structure of this compound suggests a distinct set of signals. The following tables predict the expected chemical shifts (δ) in CDCl₃. Actual values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~8.10d1HH-6 (Pyridine)Aromatic proton adjacent to nitrogen, deshielded. Coupled to H-5.
H-b~8.00br s1HN-H (Amide)Broad singlet due to quadrupole broadening and exchange. Deshielded.
H-c~6.85d1HH-5 (Pyridine)Aromatic proton ortho to the methoxy group, shielded. Coupled to H-6.
H-d~3.95s3H-OCH₃ (Methoxy)Singlet, typical chemical shift for a methoxy group on an aromatic ring.
H-e~1.30s9H-C(CH₃)₃ (tert-Butyl)Singlet due to nine equivalent protons. Shielded aliphatic region.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)AssignmentRationale
C-1~177.0C=O (Amide)Carbonyl carbon, highly deshielded.
C-2~158.0C-4 (Pyridine)Aromatic carbon attached to electronegative oxygen.
C-3~150.0C-2 (Pyridine)Aromatic carbon attached to amide nitrogen.
C-4~145.0C-6 (Pyridine)Aromatic carbon adjacent to ring nitrogen.
C-5~110.0C-5 (Pyridine)Aromatic carbon shielded by the ortho-methoxy group.
C-6~85.0C-3 (Pyridine)Aromatic carbon attached to iodine; heavy atom effect causes upfield shift.
C-7~56.0-OCH₃ (Methoxy)Typical shift for a methoxy carbon.
C-8~40.0-C (CH₃)₃ (tert-Butyl)Quaternary aliphatic carbon.
C-9~27.5-C(C H₃)₃ (tert-Butyl)Methyl carbons of the tert-butyl group.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with high accuracy.[9][10] Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces an intact protonated molecular ion [M+H]⁺ with minimal fragmentation.[11][12]

Logical Workflow for ESI-MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_interp_ms Interpretation A_ms Prepare a dilute solution (1-10 µg/mL) in MeOH or ACN B_ms Add 0.1% Formic Acid to promote protonation C_ms Infuse sample into ESI source B_ms->C_ms D_ms Acquire spectrum in Positive Ion Mode F_ms Identify [M+H]+ peak (Expected m/z 335.02) D_ms->F_ms E_ms Perform MS/MS on [M+H]+ ion (optional, for fragmentation) I_ms Analyze Fragment Ions from MS/MS data E_ms->I_ms G_ms Analyze Isotopic Pattern F_ms->G_ms H_ms Propose Molecular Formula G_ms->H_ms

Caption: Workflow for ESI-MS structural analysis.

Experimental Protocol: ESI-MS

1. Sample Preparation

Causality: A dilute solution is used to prevent source contamination and signal suppression. Acidification of the mobile phase (e.g., with formic acid) provides a source of protons, facilitating the formation of the desired [M+H]⁺ ion in positive ion mode.

  • Prepare a stock solution of the compound in a suitable solvent like methanol (MeOH) or acetonitrile (ACN).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture (e.g., 50:50 ACN:H₂O) containing 0.1% formic acid.

2. Data Acquisition

Causality: Positive ion mode is selected because the nitrogen atoms in the pyridine ring and amide group are basic and readily accept a proton. High-resolution mass spectrometry (HRMS) is crucial for determining the accurate mass, which is used to confirm the elemental composition.

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.[13]

  • Ionization Mode: Positive.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • Typical ESI Source Parameters:

    • Capillary Voltage: +3.5 to +4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 8-10 L/min at 200-250 °C

  • Mass Range: Scan from m/z 50 to 500.

Predicted Mass Spectrum Interpretation

1. Molecular Ion Peak

The primary goal is to identify the protonated molecule, [M+H]⁺.

  • Calculated Exact Mass of C₁₁H₁₅IN₂O₂: 334.0182

  • Expected [M+H]⁺ Ion (C₁₁H₁₆IN₂O₂⁺): m/z 335.0255

The observation of a strong signal at m/z 335.0255 (within a few ppm mass accuracy on an HRMS instrument) provides strong evidence for the compound's identity.

2. Isotopic Pattern

Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.[14][15] The isotopic pattern will be dominated by the natural abundance of ¹³C. The A+1 peak (from one ¹³C atom) will have an intensity of approximately 12.1% relative to the monoisotopic A peak (11 carbons × 1.1%).

3. Fragmentation Analysis (MS/MS)

Tandem MS (MS/MS) analysis of the precursor ion at m/z 335.0 can provide further structural confirmation. Collision-Induced Dissociation (CID) would likely cleave the weakest bonds.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 335.0)

Fragment m/z (Calculated)Proposed Structure / LossRationale
279.0Loss of isobutylene (-C₄H₈)McLafferty-type rearrangement or loss of the tert-butyl cation followed by proton transfer, a common pathway for pivalamides.
251.0Loss of pivalamide (-C₅H₁₀NO)Cleavage of the N-C(pyridine) bond.
100.1Pivaloyl cation [C₅H₁₀NO]⁺Cleavage of the amide C-N bond with charge retention on the acyl fragment.[16]
57.1tert-Butyl cation [C₄H₉]⁺Alpha-cleavage next to the carbonyl, a very common and stable fragment.

Part 3: Integrated Structural Confirmation

Neither NMR nor MS alone is sufficient for absolute proof of structure. The true power of these techniques lies in their combined application.

Synergistic Data Analysis Logic

Logic_Flow cluster_nmr NMR Data cluster_ms MS Data cluster_confirm Confirmation NMR_Data 1H and 13C Spectra NMR_Result Result: - C-H Framework - Atom Connectivity - Functional Groups NMR_Data->NMR_Result Confirmation Unambiguous Structure Confirmation NMR_Result->Confirmation MS_Data HRMS Spectrum MS_Result Result: - Accurate Mass - Molecular Formula MS_Data->MS_Result MS_Result->Confirmation

Caption: Logic for combining NMR and MS data.

  • MS Confirms the Formula: High-resolution MS provides an accurate mass measurement, which confirms the elemental formula is C₁₁H₁₅IN₂O₂.

  • NMR Builds the Structure: ¹H and ¹³C NMR data are used to piece together the molecular skeleton. The distinct signals for the disubstituted pyridine ring, the methoxy group, the amide proton, and the tert-butyl group are assembled like puzzle pieces.

  • Data Cross-Validation: The structure proposed from the NMR data must be consistent with the molecular formula from the MS data. For instance, the integration of the ¹H NMR spectrum (totaling 15 protons) must match the number of hydrogens in the formula derived from the mass spectrum. The number of unique carbon signals in the ¹³C spectrum must match the proposed structure.

By following these detailed protocols and interpretive guides, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their downstream applications in drug discovery and development.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

  • Catalent. NMR And Mass Spectrometry In Pharmaceutical Development. Available from: [Link]

  • Emory University. Small molecule NMR sample preparation. (2023-08-29). Available from: [Link]

  • University of Cambridge. How to Prepare Samples for NMR. Available from: [Link]

  • University of Houston. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023-07-24). Available from: [Link]

  • R-NMR. SOP for liquid state NMR. Available from: [Link]

  • University of Oxford. Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance (Oxford NMR AS400 MHz). Available from: [Link]

  • Goodman, J. M. et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemistry World. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University of Maryland. Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • University College London. NMR Sample Preparation. Available from: [Link]

  • Ye, T. et al. (2021). A framework for automated structure elucidation from routine NMR spectra. PubMed Central. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2020-08-22). Available from: [Link]

  • Health, Safety and Environment Office. STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Available from: [Link]

  • eMagRes. NMR Data Processing. Available from: [Link]

  • Meringer, M. et al. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry. Available from: [Link]

  • IntechOpen. Applications of NMR in Drug Substance and Drug Product Development. (2024-03-27). Available from: [Link]

  • ResearchGate. Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. (2025-08-06). Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). Available from: [Link]

  • PubMed. Mass spectral fragmentation patterns of new 5-acetyl-4-aryl-6-methyl-2(1H)pyridones. Available from: [Link]

  • Kanan Lab, Stanford University. A framework for automated structure elucidation from routine NMR spectra. (2021-11-09). Available from: [Link]

  • YouTube. Mass Spectrometry: Steps to Analyzing a Mass Spec for Molecular Formula. (2016-09-15). Available from: [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Available from: [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Available from: [Link]

  • Mestrelab Research. Structure Characterization. Available from: [Link]

  • Moravek. Applications of NMR in Pharmaceutical Analysis. Available from: [Link]

  • ACS Publications. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. (2025-08-05). Available from: [Link]

  • Pearson. The molecule that gave the mass spectrum shown here contains a halogen. Available from: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]

  • PubMed Central. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019-12-11). Available from: [Link]

  • AHH Chemical Co., Ltd. This compound. Available from: [Link]

  • ChemCD. This compound(898561-62-1). Available from: [Link]

  • Impact Analytical. Molecular Weight Determination. Available from: [Link]

  • MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]

  • Wikipedia. Electrospray ionization. Available from: [Link]

  • Michigan State University. Fragmentation Patterns. Available from: [Link]

  • PubChem. CID 100979034 | C5H10NO+. Available from: [Link]

  • Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. (2022-11-08). Available from: [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in high-throughput screening (HTS) campaigns. While the specific biological target of this compound is not yet fully elucidated, its chemical structure suggests potential interactions with various biological macromolecules. These application notes are designed to provide researchers with the foundational knowledge and detailed protocols to effectively screen this and other novel small molecules. We will delve into the critical aspects of assay development, present robust screening protocols for both biochemical and cell-based assays, and outline a systematic approach to data analysis and hit validation. The methodologies described herein are grounded in established HTS principles to ensure scientific rigor and reproducibility.

Introduction to this compound

This compound is a small molecule with the chemical formula C11H15IN2O2 and a molecular weight of 334.2 g/mol [1]. Its structure features a substituted pyridine ring, a common scaffold in medicinal chemistry, suggesting its potential as a modulator of various biological processes. The presence of an iodine atom offers possibilities for further chemical modification and structure-activity relationship (SAR) studies. Given its novelty, a high-throughput screening approach is ideal for identifying its potential biological targets and therapeutic applications[2].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898561-62-1[1]
Molecular Formula C11H15IN2O2[1]
Molecular Weight 334.2 g/mol [1]
Purity Typically >95%[1]

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their biological activity[2][3]. The overall process can be broken down into several key stages, each requiring careful planning and execution to ensure the identification of genuine "hits."

HTS_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Screening Campaign cluster_2 Phase 3: Hit Validation & Follow-up Assay_Development Assay Development (Biochemical or Cell-Based) Miniaturization Assay Miniaturization (e.g., to 384-well format) Assay_Development->Miniaturization Miniaturize for HTS Optimization Optimization & Validation (Z'-factor > 0.5) Miniaturization->Optimization Validate for robustness Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Proceed to screening Primary_Screen Primary HTS Pilot_Screen->Primary_Screen Confirm performance Hit_Confirmation Hit Confirmation (Re-testing) Primary_Screen->Hit_Confirmation Identify initial hits Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Confirm activity Orthogonal_Assays Orthogonal & Counter-Screens Dose_Response->Orthogonal_Assays Eliminate false positives SAR_Analysis Preliminary SAR Orthogonal_Assays->SAR_Analysis Establish initial SAR Hit_Validation Primary_Hit Primary Hit from HTS Reconfirmation Hit Re-confirmation (Fresh compound powder) Primary_Hit->Reconfirmation Dose_Response Dose-Response Curve (IC50/EC50 determination) Reconfirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different detection method) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assess specificity) Orthogonal_Assay->Counter_Screen SAR_Expansion SAR by Analogue (Test similar compounds) Counter_Screen->SAR_Expansion Lead_Candidate Validated Lead Candidate SAR_Expansion->Lead_Candidate

Caption: A flowchart for the hit validation process.

Key steps in hit validation include:

  • Hit Confirmation: Re-testing the initial hits from a fresh stock of the compound to rule out issues with compound storage or handling.

  • Dose-Response Analysis: Generating a full dose-response curve to confirm the potency (IC50 or EC50) of the hit compound.[4]

  • Orthogonal Assays: Using a different assay with an alternative detection method to confirm the activity of the hit. This helps to identify compounds that may interfere with the primary assay technology.[5]

  • Counter-Screens: Employing assays to assess the specificity of the compound and identify promiscuous inhibitors or cytotoxic compounds.

  • Preliminary Structure-Activity Relationship (SAR): Testing commercially available analogs of the hit compound to understand the initial SAR and identify key chemical features responsible for its activity.[6]

Conclusion

This compound represents a novel chemical entity with the potential for biological activity. The application notes and protocols provided in this document offer a robust framework for conducting high-throughput screening campaigns to elucidate its biological function. By adhering to the principles of rigorous assay development, careful execution of screening protocols, and thorough hit validation, researchers can effectively leverage HTS to uncover the therapeutic potential of this and other small molecules.

References

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1235-1244. [Link]

  • A Protocol for a High-Throughput Multiplex Cell Viability Assay. (2017). In Methods in Molecular Biology (Vol. 1601, pp. 45-55). Humana Press. [Link]

  • High-throughput screening. (n.d.). In Wikipedia. Retrieved from [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2023). Technology Networks. [Link]

  • Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. (2017). Drug Design, Development and Therapy, 11, 2737–2748. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2015). Bioinformatics, 31(10), 1673–1675. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2022). Pharmaceutical Technology. [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). New Biotechnology, 28(5), 519-526. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols, 2(2), 100400. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening? (2023). Patsnap Synapse. [Link]

  • Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. (2011). Journal of the American Chemical Society, 133(29), 11132–11142. [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. [Link]

  • High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. (2016). PLOS ONE, 11(6), e0156698. [Link]

  • Biochemical Assay Services. (n.d.). Evotec. [Link]

  • Cell-Based Screening Using High-Throughput Flow Cytometry. (2012). ASSAY and Drug Development Technologies, 10(4), 329–337. [Link]

Sources

Navigating the In Vivo Frontier: A Protocol for the Preclinical Evaluation of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and Other Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the initial in-vivo evaluation of the novel chemical entity, N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, for which no prior public data exists. The principles and protocols outlined herein are designed to be broadly applicable to other uncharacterized small molecules, establishing a rigorous framework for early-stage preclinical assessment. The core objective is to systematically determine the tolerability, pharmacokinetic profile, and preliminary efficacy of a test compound, thereby enabling informed decisions for further development.[1][2]

The journey of a novel compound from bench to potential clinical application is fraught with challenges.[2] A meticulously designed preclinical in-vivo study is the critical first step in this translational path, serving to bridge the gap between in-vitro discovery and human trials.[1][3] This guide emphasizes a logical, stepwise approach, beginning with essential preparatory work and progressing through tolerability and pharmacokinetic studies to the ultimate goal of a proof-of-concept efficacy model.

Section 1: Foundational Steps and Pre-Dosing Considerations

Before any animal is dosed, a series of foundational steps must be completed to ensure the safety of the animals, the integrity of the study, and compliance with regulatory standards.[4]

Institutional Animal Care and Use Committee (IACUC) Approval

All proposed animal experiments must be submitted to and approved by an Institutional Animal Care and Use Committee (IACUC).[4][5] This is a mandatory ethical and legal requirement. The IACUC protocol application for a novel, uncharacterized compound like this compound must be exceptionally detailed.[4][5]

Key components of the IACUC submission should include:

  • Compound Information : A synopsis of all available in-vitro data, including any known or suspected pharmacological and toxicological actions of the compound or related chemical structures.[4][5]

  • Scientific Justification : A clear rationale for the use of animals and the necessity of testing the novel compound.

  • Dosing and Administration : A complete description of the proposed dosage, route of administration, and dosing schedule.[4][5]

  • Monitoring Parameters : Detailed plans for monitoring animal health, including specific signs of pain or distress to be observed.[4]

  • Humane Endpoints : Clearly defined criteria for when an animal will be removed from the study due to adverse effects.[4]

Compound Sourcing and Purity

The compound to be tested should be of the highest possible purity. Impurities can confound experimental results, leading to misinterpretation of toxicity or efficacy.[6] For initial studies, it is advisable to use a non-pharmaceutical grade compound only if a pharmaceutical-grade version is unavailable, and this must be scientifically justified in the IACUC protocol.[6][7][8]

Formulation and Vehicle Selection

Many novel compounds, particularly those emerging from medicinal chemistry programs, exhibit poor water solubility.[9] The selection of an appropriate delivery vehicle is therefore a critical step to ensure accurate dosing and optimal bioavailability.[10][11]

Common Vehicle Strategies for Poorly Soluble Compounds:

Vehicle TypeComposition ExampleAdvantagesDisadvantages
Aqueous Suspensions 0.5% Carboxymethylcellulose (CMC) in waterSuitable for oral administration; generally well-tolerated.[12]Can lead to inaccurate dosing if not properly homogenized.[12]
Co-solvents DMSO, PEG-400, EthanolSimple to prepare; can solubilize a wide range of compounds.[10][12]Can cause toxicity or irritation at high concentrations.[11][12]
Lipid-based Formulations Solutions or suspensions in oils (e.g., corn oil), emulsions.Can enhance oral bioavailability for lipophilic compounds.[12]More complex to formulate.[12]
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)Can form inclusion complexes to increase solubility.[12][13]Potential for nephrotoxicity at high doses.

Protocol for Vehicle Screening: A small-scale pilot study should be conducted to assess the solubility and stability of this compound in various vehicles.[10] A vehicle-only toxicity study should also be performed to ensure the chosen vehicle does not produce adverse effects on its own.[11]

Section 2: The In-Vivo Study Cascade

The in-vivo evaluation of a novel compound should follow a logical progression, with each study informing the design of the next.

InVivo_Cascade cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Pharmacokinetics cluster_2 Phase 3: Efficacy Tolerability Maximum Tolerated Dose (MTD) Study PK Pharmacokinetic (PK) Study Tolerability->PK Defines upper dose limit Efficacy Proof-of-Concept (PoC) Efficacy Study PK->Efficacy Informs dose & schedule

Caption: A stepwise approach for in-vivo evaluation of a novel compound.

Protocol: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[14][15] This study is essential for defining the dose range for subsequent pharmacokinetic and efficacy studies.[14][16]

Objective: To determine the maximum tolerated single dose of this compound in mice.

Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Dose Selection: Based on any available in-vitro cytotoxicity data, select a starting dose. A common approach is to start with a dose of 30-100 mg/kg and escalate from there.[17]

  • Group Allocation: Assign 3 mice per group to receive a single dose of the compound via the intended clinical route of administration (e.g., oral gavage, intraperitoneal injection).[17] Include a vehicle control group.

  • Dose Escalation: Administer the compound at increasing dose levels to subsequent groups of mice. A common dose escalation scheme is a modified Fibonacci sequence.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming) continuously for the first hour post-dosing, and then at regular intervals for up to 72 hours.[17] Record body weights daily.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.[14]

Protocol: Pharmacokinetic (PK) Study

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[18][19] A PK study is crucial for understanding the exposure of the compound at the target tissue and for designing an effective dosing regimen for efficacy studies.[20][21]

Objective: To characterize the single-dose pharmacokinetic profile of this compound in rats.

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

Procedure:

  • Dose Selection: Based on the MTD study, select one to three well-tolerated dose levels.

  • Administration: Administer the compound via both intravenous (IV) and the intended therapeutic route (e.g., oral). The IV arm is essential for determining bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time it takes for the plasma concentration to decrease by half; determines dosing interval.
F% BioavailabilityThe fraction of an administered dose that reaches systemic circulation.
Protocol: In-Vivo Proof-of-Concept (PoC) Efficacy Study

A PoC study is designed to demonstrate that the compound has the desired biological effect in a disease-relevant animal model.[22][23][24] The design of this study is highly dependent on the therapeutic hypothesis for this compound.

Objective: To evaluate the efficacy of this compound in a relevant animal model.

General Workflow for a PoC Study:

PoC_Workflow Model Select & Establish Disease Model Randomize Randomize Animals into Groups Model->Randomize Dose Administer Compound (based on PK data) Randomize->Dose Monitor Monitor Disease Progression & Endpoints Dose->Monitor Analyze Collect Samples & Analyze Data Monitor->Analyze

Caption: General workflow for an in-vivo proof-of-concept study.

Key Considerations for PoC Study Design:

  • Model Selection: The choice of animal model is paramount and should closely mimic the human disease state.[25]

  • Dose and Schedule: The dosing regimen should be informed by the PK study to ensure adequate target engagement.[24]

  • Controls: The study must include appropriate controls, such as a vehicle group and a positive control (a known effective treatment), if available.[22]

  • Endpoints: Primary and secondary endpoints should be clearly defined and relevant to the disease being studied. These can include behavioral measures, biomarkers, or survival.

  • Statistical Power: The number of animals per group should be sufficient to detect a statistically significant effect.[26]

Section 3: Conclusion and Future Directions

The successful execution of the studies outlined in this guide will provide a foundational dataset for this compound or any other novel chemical entity. This initial in-vivo characterization is a critical milestone in the drug discovery process, enabling a data-driven decision on whether to advance the compound into more extensive preclinical development.[1][27] The path from a promising molecule to an approved therapeutic is long and complex, but it begins with the rigorous and systematic in-vivo evaluation detailed herein.

References

  • Washington State University. Guideline #7: Using Novel Substances in Animals. [Link]

  • University of Mississippi. Guideline for the Use of Novel Compound in Animals. [Link]

  • Premier Partners. (2021, June 10). Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. [Link]

  • National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. [Link]

  • Medicines Discovery Catapult. (2020, August 6). Use of preclinical models to deliver proof of concept efficacy. [Link]

  • National Center for Biotechnology Information. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]

  • ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • Boston University. (2024, April 2). Use of Pharmaceutical Grade and Non-Pharmaceutical Grade Substances in Vertebrate Animals (IACUC). [Link]

  • Unknown. Routes Of Drug Administration. [Link]

  • Pharmacology Discovery Services. Maximum Tolerated Dose (MTD), Autonomic Signs, Rat. [Link]

  • Research & Innovation Office. IACUC Routes of Administration Guidelines. [Link]

  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • Oxford Academic. (2013). 1.3 In vitro and in vivo testing of new compounds. [Link]

  • Xeno-Tech. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • ResearchGate. (2025, August 6). Vehicle selection for nonclinical oral safety studies. [Link]

  • National Institutes of Health. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • Biocurate. Proof of Concept – Industry's Perspective. [Link]

  • The University of Maryland, Baltimore. (2025, October 17). IACUC Guidelines on the use of Non-pharmaceutical Grade Compounds in Animal Use Protocols. [Link]

  • Hoeford Research Limited. Choosing Your Proof-of-Concept In Vivo Toxicology Laboratory. [Link]

  • Unknown. PK properties of a compound and study its effect on animal (dog) model. [Link]

  • Institutional Animal Care and Use Committee. Guidelines for the Use of “Non-Pharmaceutical Grade” Substances in Laboratory Animals. [Link]

  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?. [Link]

  • Biobide. What is in vivo testing?. [Link]

  • Oncodesign Services. Proof of Concept in Preclinical Pharmacology. [Link]

  • National Institutes of Health. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. [Link]

  • National Toxicology Program (NTP). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. [Link]

  • PubMed. (2014, January 1). pre-clinical animal models of cancer and their applications and utility in drug discovery. [Link]

  • ResearchGate. (2025, October 21). Preclinical Evaluation of a Novel Molecule Targeting Nucleoside Homeostasis to Restore Energy Metabolism and Cognitive Function in Alzheimer's Disease. [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • National Center for Biotechnology Information. (2024, August 9). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. [Link]

  • World Health Organization (WHO). Annex 9. [Link]

Sources

Troubleshooting & Optimization

"improving the stability of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 898561-62-1).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for maintaining the stability of this compound in solution. Understanding and controlling its degradation is critical for ensuring experimental reproducibility, accuracy in analytical quantification, and the overall integrity of your research.

Understanding the Molecule's Intrinsic Stability Challenges

This compound is a complex molecule with specific functional groups that are susceptible to degradation under common laboratory conditions. Proactive measures are essential for mitigating these risks.

  • Iodo-Substituted Pyridine Ring: The carbon-iodine (C-I) bond on the aromatic pyridine ring is the most labile feature of the molecule. This bond has a relatively low dissociation energy, making it highly susceptible to cleavage upon exposure to light, particularly UV radiation (photolysis).[3][4] This deiodination is often a primary degradation pathway.

  • Pivalamide (Amide) Linkage: The molecule contains a sterically hindered amide bond. While the bulky tert-butyl group offers more stability against hydrolysis compared to less hindered amides, this bond can still be cleaved under acidic or basic conditions, especially when heated.[5][6][7]

  • Pyridine and Methoxy Groups: The pyridine nitrogen introduces a basic center, making the molecule's solubility and stability pH-dependent. The methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and analysis of this compound in solution.

Q1: My stock solution of the compound has developed a yellow or brownish tint upon storage. What is the likely cause?

A1: This is a classic indicator of degradation, most commonly due to photolysis. The C-I bond is sensitive to light, and its cleavage can generate radical species or elemental iodine, which can impart color to the solution.[8]

  • Causality: Exposure to ambient laboratory light, especially direct sunlight or fluorescent lighting with a UV component, provides the energy needed to break the C-I bond. This initiates a degradation cascade, forming the de-iodinated analog, N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, and other colored byproducts.

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber glass vials or wrap your containers (e.g., flasks, autosampler vials) in aluminum foil.

    • Minimize Exposure: Prepare solutions fresh whenever possible. If storage is necessary, store them in a dark environment, such as a closed cabinet or refrigerator.

    • Solvent Check: While less common, some solvents can contain impurities that accelerate degradation. Ensure you are using high-purity, HPLC-grade solvents.

Q2: My HPLC analysis shows a decrease in the main compound peak and the emergence of new peaks over time, even when stored in the dark. What are these new impurities?

A2: If photolysis is ruled out, the most probable cause is hydrolysis of the amide bond. This process is highly dependent on the pH of your solution and the storage temperature.[6][9]

  • Causality & Likely Degradants:

    • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 6), the amide bond is cleaved to yield 3-Iodo-4-methoxy-pyridin-2-amine and pivalic acid .

    • Base-Catalyzed Hydrolysis: In alkaline conditions (pH > 8), the same cleavage occurs, but the resulting pivalic acid will be deprotonated to its carboxylate salt.

  • Troubleshooting Steps:

    • Control pH: The compound is expected to be most stable in a neutral to slightly acidic pH range (approximately pH 6-7). If your experimental conditions permit, buffer your solution within this range.

    • Avoid Temperature Extremes: Hydrolysis rates increase exponentially with temperature.[8] Store stock solutions refrigerated (2-8 °C) or frozen (-20 °C) to significantly slow this process. Avoid repeated freeze-thaw cycles by aliquoting solutions.

    • Aqueous vs. Organic Solvents: Hydrolysis requires water. For long-term storage, prepare stock solutions in anhydrous aprotic organic solvents like DMSO or acetonitrile, where the compound is more stable. Prepare aqueous working solutions fresh from the organic stock just before use.

Q3: I am developing an analytical method. How can I be sure I am separating the parent compound from all potential degradation products?

A3: You need to develop and validate a "stability-indicating" analytical method. This requires intentionally degrading the compound to generate its impurities and then confirming that your method can resolve them from the parent peak. This is achieved through forced degradation (or stress testing) studies.[10][11][12]

  • Causality: Without stress testing, a co-eluting degradation product could artificially inflate the peak area of your main compound, leading to inaccurate quantification. A stability-indicating method provides confidence that you are measuring only the intact active molecule.[13]

  • Solution: Perform a forced degradation study (see Protocol 1 below) to generate samples degraded by acid, base, oxidation, heat, and light. Analyze these stressed samples to ensure baseline separation between the parent peak and all newly formed impurity peaks. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the main peak is spectrally pure.[12]

Q4: What are the best practices for preparing and storing a 10 mM stock solution for use in cell-based assays over several weeks?

A4: For maximum stability and reproducibility in sensitive biological experiments, a multi-step approach is recommended.

  • Recommended Protocol:

    • Primary Stock (High Concentration): Prepare a concentrated primary stock (e.g., 50-100 mM) in anhydrous DMSO. The absence of water will prevent hydrolysis.

    • Storage of Primary Stock: Dispense this DMSO stock into small-volume, single-use aliquots in amber microcentrifuge tubes. Store these aliquots at -20 °C or -80 °C. This strategy minimizes both light exposure and freeze-thaw cycles.

    • Working Stock Preparation: On the day of the experiment, thaw a single aliquot of the DMSO stock. Prepare your aqueous 10 mM working solution by diluting the primary stock into your final, pH-controlled cell culture medium or buffer immediately before use.

    • Discard Unused Working Solution: Do not store the diluted aqueous working solution for extended periods. Discard any unused portion at the end of the day to avoid using partially degraded compound in subsequent experiments.

Key Experimental Protocols

As a self-validating system, these protocols are designed to help you proactively assess and control the stability of your compound.

Protocol 1: Forced Degradation (Stress Testing) Study

This study intentionally degrades the compound to identify potential degradation products and establish degradation pathways.[10][13] This is a critical step in developing a stability-indicating method.

Objective: To generate degradation products under various stress conditions. A target degradation of 5-20% is typically desired to ensure that secondary degradation is minimized.[12]

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

  • Stress Agents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Equipment: HPLC with UV/PDA detector, pH meter, calibrated oven, photostability chamber (or light source with controlled output).

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in ACN or a suitable solvent mixture.

  • Set Up Stress Conditions (in duplicate):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60 °C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60 °C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Store a solution of the compound at 60 °C.

    • Photolytic Degradation: Expose a solution of the compound to a light source (e.g., ICH option 2: cool white fluorescent and near-UV lamps).

  • Control Samples: Prepare unstressed control samples (stock solution diluted with the reaction solvent) and store them protected from light at 2-8 °C.

  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation of the parent peak.[11]

  • Sample Preparation for Analysis: Before injection, neutralize the acid/base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples using the HPLC-UV method described in Protocol 2. Compare the chromatograms of stressed samples to the control to identify new peaks.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a chromatographic method that separates the parent compound from all process impurities and degradation products generated during the forced degradation study.

Starting Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Method Development & Validation:

  • Inject the mixed solution from the forced degradation study (a composite of all stressed samples).

  • Optimize the gradient to achieve baseline resolution (>1.5) between the parent peak and all degradation peaks.

  • Use a PDA detector to check for peak purity. The upslope, apex, and downslope spectra of each peak should be identical.

  • This validated method can now be reliably used for all future stability studies and sample analyses.

Data Summary & Visualization

Predicted Degradation Pathways

The primary degradation pathways are hydrolysis and photolysis. Understanding these reactions is key to preventing them.

G Parent N-(3-Iodo-4-methoxy-pyridin-2-yl)- 2,2-dimethyl-propionamide Hydrolysis_Product1 3-Iodo-4-methoxy-pyridin-2-amine Parent->Hydrolysis_Product1 Hydrolysis (H+ or OH- / H2O, Δ) Hydrolysis_Product2 Pivalic Acid Parent->Hydrolysis_Product2 Hydrolysis (H+ or OH- / H2O, Δ) Photolysis_Product N-(4-methoxy-pyridin-2-yl)- 2,2-dimethyl-propionamide Parent->Photolysis_Product Photolysis (Light, hν)

Caption: Predicted degradation pathways for the target compound.

Experimental Stability Study Workflow

A systematic approach ensures reliable stability data.

G start Prepare Stock Solution (e.g., in DMSO) prep_samples Prepare Working Solutions in desired buffer/solvent start->prep_samples stress_conditions Expose to Stress Conditions (Light, Temp, pH, etc.) prep_samples->stress_conditions sampling Collect Samples at Defined Time Points stress_conditions->sampling analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data_proc Process Data (Calculate % Parent Remaining, % Impurity Formation) analysis->data_proc report Report Findings & Determine Shelf-Life data_proc->report

Caption: Workflow for conducting a comprehensive solution stability study.

Recommended Storage Conditions & Solvent Selection
ParameterRecommendationRationale
pH 6.0 - 7.0 (Buffered)Minimizes both acid and base-catalyzed hydrolysis of the amide bond.[6]
Temperature 2-8 °C (Short-term) -20 °C (Long-term)Reduces the rate of all chemical degradation reactions, particularly hydrolysis.[8]
Light Store in amber vials or protect from lightPrevents photolytic cleavage of the C-I bond.[3][8]
Atmosphere Standard air is acceptable; inert gas for long-termWhile not highly susceptible to oxidation, storage under Nitrogen or Argon can prevent potential long-term oxidative degradation.
Primary Solvent (Stock) Anhydrous DMSO or AcetonitrileAprotic solvents prevent hydrolysis, ensuring maximum long-term stability.
Aqueous Solvents Use freshly prepared buffered solutionsMinimizes degradation in aqueous environments required for many experiments.

References

  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. Available at: [Link]

  • Kamberi, M., et al. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Pomogaeva, A. V., Lisovenko, A. S., & Timoshkin, A. Y. (2024). Structures and stability of I2 and ICl complexes with pyridine: Ab initio and DFT study. Journal of Computational Chemistry, 45(12), 903-914. Available at: [Link]

  • Lefebvre, H., et al. (2022). Pure Hydrolysis of Polyamides: A Comparative Study. Polymers, 14(19), 4099. Available at: [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. SGS Life Science Technical Bulletin. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Available at: [Link]

  • Wang, W., et al. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation. Water Research, 50, 125-133. Available at: [Link]

  • Chemcd. (n.d.). This compound(898561-62-1). Available at: [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. Available at: [Link]

  • MaChemGuy. (2016). Hydrolysis of Polyamides. YouTube. Available at: [Link]

  • Coenen, H. H., et al. (2018). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Pharmaceuticals, 11(2), 43. Available at: [Link]

  • Bojnsci. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate the challenges of this procedure and achieve a successful outcome.

The synthesis of this molecule, while conceptually straightforward, presents distinct challenges related to regioselectivity during the iodination of an activated pyridine ring and steric hindrance in the final acylation step. This guide is designed to address these specific issues head-on.

Synthetic Overview

The most common and logical synthetic route involves a two-step process starting from the commercially available 2-Amino-4-methoxypyridine.[1][2] The pathway consists of an electrophilic iodination followed by an amide coupling reaction.

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part 1: Step 1 - Regioselective Iodination of 2-Amino-4-methoxypyridine

Question 1: My iodination reaction shows low conversion, or no reaction has occurred. What are the potential causes and solutions?

Answer: Low conversion in electrophilic aromatic substitution on a pyridine ring, even one activated by amino and methoxy groups, typically points to issues with the iodinating agent or reaction conditions.

  • Causality: The nitrogen in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack compared to a benzene ring. While the 2-amino and 4-methoxy groups are strong activators, a sufficiently electrophilic iodine source ("I+") is still required. Molecular iodine (I₂) alone is often not electrophilic enough.

  • Solutions:

    • Choice of Iodinating Agent: Use a more potent electrophilic iodine source. N-Iodosuccinimide (NIS) is an excellent choice as it is effective under mild conditions and easy to handle. Iodine monochloride (ICl) is also highly effective but can be more aggressive.

    • Oxidative Iodination: An alternative is to use molecular iodine (I₂) in the presence of an oxidizing agent, which generates a more powerful electrophilic species. However, strong oxidants (e.g., nitric acid) can lead to unwanted side reactions. A system like I₂/NaIO₄ in sulfuric acid is effective for deactivated arenes but may be too harsh here.[3]

    • Solvent: A non-coordinating, aprotic solvent is often best. Dichloromethane (DCM) or acetonitrile (MeCN) are common choices. While some iodinations can be performed in water, this is substrate-dependent.[4][5]

    • Temperature: If using a mild reagent like NIS, the reaction may require gentle heating (e.g., 40-50 °C) or extended reaction times at room temperature to proceed to completion. Monitor progress by TLC.

Question 2: My product is a mixture of the desired 3-iodo isomer and the undesired 5-iodo isomer. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is the primary challenge in this step. Both the 3- and 5-positions are electronically activated by the existing substituents.

  • Causality: The 2-amino and 4-methoxy groups are both ortho-para directing.

    • The 2-amino group directs to the 3- and 5-positions.

    • The 4-methoxy group also directs to the 3- and 5-positions. This electronic reinforcement makes it difficult to favor one position over the other based on electronics alone. Therefore, control must be achieved through other means.

  • Solutions:

    • Steric Hindrance: The 2-amino group offers some steric bulk that can disfavor attack at the adjacent 3-position. However, this effect is often minor. Using a bulkier iodinating agent can sometimes enhance this effect, but options are limited.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C). Lower temperatures often favor the kinetically controlled product, which may enhance selectivity if there is a sufficient difference in the activation energies for attack at the two positions.

    • Controlled Addition: Add the iodinating agent slowly to the solution of the aminopyridine. This keeps the instantaneous concentration of the electrophile low, which can help suppress di-iodination and may improve selectivity.

    • Purification: It is highly likely that chromatographic separation (e.g., flash column chromatography) will be required to isolate the pure 3-iodo isomer from the 5-iodo isomer and any unreacted starting material.

Part 2: Step 2 - Acylation with Pivaloyl Chloride

Question 3: The final acylation step is very slow or results in a low yield, with a lot of unreacted starting amine. Why is this happening?

Answer: This is a classic example of a sterically hindered reaction. Both the nucleophile and the electrophile are sterically demanding, which significantly slows the reaction rate.

  • Causality:

    • Steric Hindrance (Substrate): The 2-amino group is flanked by a large iodine atom at the 3-position, which physically blocks the approach of the electrophile.

    • Steric Hindrance (Reagent): Pivaloyl chloride is a bulky acylating agent due to its tert-butyl group.[6][7] This combination of a hindered nucleophile and a hindered electrophile makes amide bond formation difficult.

    • Reduced Nucleophilicity: The electron-withdrawing nature of the adjacent iodo group slightly reduces the nucleophilicity of the amino group.

  • Solutions:

    • Increase Reaction Temperature: Heating the reaction mixture (e.g., to reflux in a solvent like THF or DCM) can provide the necessary activation energy to overcome the steric barrier.

    • Use a Catalyst: Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with pivaloyl chloride that is more susceptible to attack by the hindered amine.

    • Choice of Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is essential to neutralize the HCl generated during the reaction.[8] Pyridine can also serve as the solvent. An excess of the base (e.g., 2-3 equivalents) can help drive the reaction forward.

    • Extended Reaction Time: Be prepared for the reaction to take longer than a typical acylation. Monitor progress carefully by TLC over 12-24 hours.

Question 4: I'm concerned about side reactions, such as acylation on the pyridine ring nitrogen. How can this be avoided?

Answer: Formation of N-acylpyridinium salts is a known reaction pathway for pyridines and reactive acyl chlorides.[9][10] While acylation of the exocyclic amino group is generally favored, side reactions can occur under certain conditions.

  • Causality: If the exocyclic amine is slow to react due to steric hindrance, the more accessible ring nitrogen can compete for the pivaloyl chloride, especially if an excess of the acylating agent is used or at high temperatures.

  • Solutions:

    • Control Stoichiometry: Use a slight excess, but not a large excess, of pivaloyl chloride (typically 1.1-1.2 equivalents).

    • Slow Addition at Low Temperature: Add the pivaloyl chloride dropwise to the reaction mixture at 0 °C.[8] This allows the more nucleophilic amino group to react preferentially before side reactions can occur. After the addition is complete, the reaction can be allowed to warm to room temperature or heated to drive it to completion.

    • Anhydrous Conditions: Pivaloyl chloride readily hydrolyzes with water.[11] Ensure all glassware is oven-dried and that anhydrous solvents are used under an inert atmosphere (e.g., Nitrogen or Argon). Moisture will consume the reagent and reduce your yield.

Frequently Asked Questions (FAQs)

  • Q: What are the recommended general conditions for the iodination step?

    • A: Dissolve 1.0 equivalent of 2-Amino-4-methoxypyridine in anhydrous DCM or MeCN. Cool the solution to 0 °C. Add 1.05 equivalents of N-Iodosuccinimide (NIS) portion-wise over 15-20 minutes. Allow the reaction to stir at 0 °C and gradually warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Q: What are the standard conditions for the pivaloylation step?

    • A: Dissolve 1.0 equivalent of 2-Amino-3-iodo-4-methoxypyridine in anhydrous pyridine or DCM. Add 2.0 equivalents of triethylamine (if using DCM) and a catalytic amount of DMAP (0.1 eq). Cool to 0 °C and add 1.2 equivalents of pivaloyl chloride dropwise. Allow the mixture to warm to room temperature and then heat to reflux if necessary, monitoring by TLC.

  • Q: How should I purify the intermediate and final products?

    • A: Both the intermediate and the final product will likely require purification by flash column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended.

  • Q: What key signals should I look for in the ¹H NMR to confirm the structure of the final product?

    • A: You should expect to see:

      • A large singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group).

      • A singlet around 3.9-4.0 ppm integrating to 3 protons (the methoxy group).

      • Two doublets in the aromatic region, corresponding to the two pyridine protons.

      • A broad singlet for the amide N-H proton.

Experimental Protocols & Data

Protocol 1: Synthesis of 2-Amino-3-iodo-4-methoxypyridine
  • To a solution of 2-amino-4-methoxypyridine (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired product.

Protocol 2: Synthesis of this compound
  • Dissolve 2-amino-3-iodo-4-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) containing triethylamine (2.0 eq) and DMAP (0.1 eq).

  • Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Add pivaloyl chloride (1.2 eq) dropwise via syringe over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-18 hours. If the reaction is sluggish (monitored by TLC), gently heat to reflux (approx. 40 °C).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude material by flash column chromatography.

Summary of Key Reaction Parameters
StepKey ReagentsMolar Ratio (vs. Substrate)Typical SolventTemperatureTypical Yield
1. Iodination2-Amino-4-methoxypyridine, NIS1 : 1.05Acetonitrile0 °C to RT60-75%
2. Acylation2-Amino-3-iodo-4-methoxypyridine, Pivaloyl Chloride, TEA, DMAP1 : 1.2 : 2.0 : 0.1DCM0 °C to Reflux50-70%

Troubleshooting Flowchart

Troubleshooting_Flowchart start Problem with Synthesis step_check Which Step? start->step_check iodination Step 1: Iodination step_check->iodination Iodination acylation Step 2: Acylation step_check->acylation Acylation iod_issue What is the issue? iodination->iod_issue low_yield_iod Low Yield / No Rxn iod_issue->low_yield_iod Low Conversion bad_selectivity Poor Regioselectivity iod_issue->bad_selectivity Isomer Mixture solution_iod1 Use stronger reagent (NIS) Increase temperature Check solvent low_yield_iod->solution_iod1 solution_iod2 Lower reaction temp (0 °C) Slowly add reagent Prepare for chromatography bad_selectivity->solution_iod2 acyl_issue What is the issue? acylation->acyl_issue low_yield_acyl Low Yield / Sluggish Rxn acyl_issue->low_yield_acyl Low Conversion side_products_acyl Suspected Side Products acyl_issue->side_products_acyl Impurity solution_acyl1 Increase temperature Add DMAP catalyst Extend reaction time low_yield_acyl->solution_acyl1 solution_acyl2 Use anhydrous conditions Control stoichiometry (1.2 eq) Add acyl chloride at 0 °C side_products_acyl->solution_acyl2

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Ataman Kimya. (n.d.). Pivaloyl Chloride.
  • BenchChem. (2025). A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions.
  • BenchChem. (n.d.). Pivaloyl Chloride in Total Synthesis: A Comparative Analysis of an Acylating Agent.
  • Ege, M., et al. (n.d.). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry.
  • Guidechem. (2022). What is 2-Amino-4-methoxypyridine and how is it synthesized?.
  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2006). Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems. Synthesis, 2006, 1195-1199.
  • PubChem. (n.d.). 2-Amino-4-Methoxypyridine. National Center for Biotechnology Information.
  • Taylor & Francis Online. (2018). The impact of water and pyridine on the α-iodination of α,β-unsaturated aldehydes and ketones.
  • Wordpress. (n.d.). Specific Solvent Issues with Iodination. ACS Green Chemistry Institute.

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This molecule is a critical building block in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions. Its purity and quality are paramount for the success of downstream applications. This guide is structured as a series of frequently asked questions (FAQs) to address common challenges encountered during its synthesis, which typically involves the N-acylation of 2-amino-3-iodo-4-methoxypyridine with pivaloyl chloride.

FAQ 1: My acylation reaction shows low or no conversion to the desired amide product. What are the likely causes and how can I improve the yield?

Low conversion is the most common issue in this synthesis. The starting material, 2-amino-3-iodopyridine, has reduced nucleophilicity compared to a simple aniline due to the electron-withdrawing effects of the pyridine nitrogen and the iodine atom[1]. The bulky pivaloyl group also presents steric challenges. Success hinges on carefully optimizing the reaction parameters.

Causality-Driven Troubleshooting:

  • Inappropriate Base Selection: The base is critical. It serves to neutralize the HCl byproduct generated during the reaction. A nucleophilic base (like pyridine or DMAP used as a primary base) can compete with the starting amine, reacting with the pivaloyl chloride to form an unreactive acylpyridinium salt. A sterically hindered, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is strongly recommended.

  • Reagent Quality and Stoichiometry:

    • Pivaloyl Chloride: This reagent is highly reactive and sensitive to moisture[2]. Use a fresh bottle or a recently distilled batch. Using a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess can lead to side reactions and purification difficulties.

    • Starting Amine: Ensure the 2-amino-3-iodo-4-methoxypyridine is dry and pure.

    • Solvent: The reaction requires a dry, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)). Water will rapidly hydrolyze the pivaloyl chloride.

  • Temperature Control: The reaction between an amine and an acyl chloride is exothermic. The initial addition of pivaloyl chloride should be performed at a low temperature (0 °C) to control the reaction rate and minimize side product formation. After the initial addition, the reaction can be allowed to slowly warm to room temperature to ensure completion.

Optimized Protocol: N-Acylation of 2-amino-3-iodo-4-methoxypyridine
  • Dissolve 2-amino-3-iodo-4-methoxypyridine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Add triethylamine (TEA) or DIPEA (1.5 eq) to the solution.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding water. Proceed with aqueous workup and purification as described in FAQ 2.

Data Summary: Recommended Reaction Parameters
ParameterRecommendationRationale
Base Triethylamine (TEA) or DIPEANon-nucleophilic; prevents competitive reaction with acyl chloride.
Solvent Anhydrous DCM, THF, or MeCNAprotic and dry; prevents hydrolysis of pivaloyl chloride.
Temperature 0 °C to Room TemperatureControls initial exotherm, prevents side reactions.
Pivaloyl Chloride 1.1 - 1.2 equivalentsDrives reaction to completion without significant excess.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture contamination.

FAQ 2: How can I effectively remove unreacted starting amine from my final product? The two spots are very close on the TLC plate.

Co-elution of the starting amine and the amide product is a frequent purification challenge due to their similar polarities. Achieving high purity (>99%) is essential for subsequent cross-coupling reactions.

Strategy 1: Optimized Column Chromatography

A slight difference in polarity can be exploited with a carefully chosen chromatography system. The product amide is less polar than the starting amine due to the masking of the N-H group.

  • Adsorbent: Use a high-quality silica gel (230-400 mesh).

  • Eluent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity. Adding a very small amount of a basic modifier like TEA (~0.1%) to the eluent can sometimes improve peak shape and separation by deactivating acidic sites on the silica gel.

Table: Recommended Eluent Systems for Chromatography
Solvent SystemStarting Polarity (v/v)Final Polarity (v/v)Notes
Hexanes / Ethyl Acetate90:1070:30A classic choice, offers good resolution.
Dichloromethane / Methanol100:098:2Good for compounds that have poor solubility in hexanes.
Toluene / Acetone95:585:15Can offer different selectivity compared to ethyl acetate systems.

Strategy 2: Acid-Base Extraction (Aqueous Workup)

Before chromatography, an acidic wash can remove the majority of the unreacted basic amine.

  • After quenching the reaction, dilute the organic layer (DCM) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (aq) (2x) - This will protonate and extract the unreacted 2-aminopyridine into the aqueous layer.

    • Saturated NaHCO₃ (aq) (1x) - To neutralize any remaining acid.

    • Brine (1x) - To remove excess water.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Assess the purity. If starting material is still present, proceed with column chromatography.

FAQ 3: My reaction is complete, but it fails in the downstream Suzuki or Buchwald-Hartwig coupling. What could be the cause?

This is a critical issue where trace impurities, often invisible by standard ¹H NMR, can completely shut down catalysis. The primary culprit is almost always residual starting amine (2-amino-3-iodo-4-methoxypyridine).

The Mechanism of Catalyst Inhibition:

Palladium catalysts used in cross-coupling reactions are electron-rich and function by coordinating to the aryl halide. The starting 2-aminopyridine is a bidentate ligand (coordinating through both the amino nitrogen and the pyridine nitrogen). It can bind very strongly to the palladium center, occupying the coordination sites needed for the catalytic cycle to proceed. This effectively "poisons" the catalyst.[3][4][5][6]

Even at levels below 1%, the amine impurity can be sufficient to halt the reaction, especially when low catalyst loadings (e.g., <1 mol%) are used.

Troubleshooting Workflow for Downstream Failure

Catalyst_Poisoning pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-I poisoned_complex Pd(0)L(Amine) (Inactive) pd0->poisoned_complex pd2 R-Pd(II)-I L₂ oxidative_addition->pd2 cycle_end Product pd2->cycle_end ...Transmetalation ...Reductive Elimination amine Residual Amine amine->poisoned_complex

Sources

Technical Support Center: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS No. 898561-62-1). While comprehensive public data on the specific biological targets and off-target profile of this molecule is limited, its structure suggests potential activity as a kinase inhibitor. This guide therefore focuses on the general principles, common challenges, and systematic troubleshooting strategies for identifying and mitigating potential off-target effects associated with novel small molecule inhibitors of this class. The methodologies and principles described herein serve as a robust framework for rigorous scientific investigation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are "off-target" effects and why are they a critical concern?

Q2: I'm observing a cellular phenotype even though my cell line doesn't express the presumed primary target. Is this an off-target effect?

A2: This is a strong indication of off-target activity.[1] If the intended protein target is absent, any observed biological effect must be due to the compound acting on one or more other cellular components. This scenario underscores the necessity of running appropriate negative controls, such as using cell lines that are genetically null for the target of interest (e.g., via CRISPR-Cas9 knockout). Such experiments are fundamental for validating that a compound's mechanism of action is truly dependent on its intended target.[2]

Q3: The observed phenotype is inconsistent with the known function of the target. How can I begin to investigate if this is an off-target effect?

A3: An unexpected phenotype is a common sign of off-target engagement or the modulation of a previously unknown signaling pathway.[1][3] The first step is to rigorously confirm on-target engagement. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify if the compound is physically binding to its intended target in the cellular environment.[4] If target binding is confirmed, the unexpected phenotype may arise from:

  • Direct Off-Target Binding: The compound inhibits another protein, triggering a separate signaling cascade.[5]

  • Indirect On-Target Effects: The primary target is part of a complex network, and its inhibition leads to unforeseen downstream consequences.[5]

  • Pathway Retroactivity: Inhibition of a downstream kinase can cause upstream pathway activation due to changes in sequestration of shared signaling molecules.[3]

A systematic dose-response analysis is critical. Off-target effects often manifest at higher concentrations, so determining the lowest effective concentration is key to minimizing them.[6]

Q4: What is the difference between direct, indirect, and off-target effects?

A4: This is a critical distinction for interpreting experimental results. The diagram below illustrates the concepts:

G [Caption] Direct on-target inhibition of Kinase 1 leads to indirect effects on Kinase 2, while direct off-target inhibition of Kinase 6 causes a separate biological response. Inhibitor Inhibitor X Kinase1 Kinase 1 (Primary Target) Inhibitor->Kinase1 Direct On-Target Inhibition Kinase6 Kinase 6 (Off-Target) Inhibitor->Kinase6 Substrate1 Substrate 1 Kinase1->Substrate1 Phosphorylation Kinase2 Kinase 2 Substrate1->Kinase2 Activation ResponseA Biological Response A Kinase2->ResponseA Substrate6 Substrate 6 Kinase6->Substrate6 ResponseB Biological Response B (Unexpected Phenotype) Substrate6->ResponseB

Caption: On-target vs. Off-target Effects.[5]
  • Direct On-Target Effect: The compound binds to and inhibits its intended target (Kinase 1).

  • Indirect On-Target Effect: The inhibition of Kinase 1 prevents the activation of its downstream partner, Kinase 2, leading to a change in Biological Response A.[5]

  • Direct Off-Target Effect: The compound also binds to and inhibits an unrelated protein (Kinase 6), triggering a completely different pathway and resulting in an unexpected phenotype (Biological Response B).[5]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to common experimental issues that may indicate off-target activity.

Issue 1: Inconsistent results or lack of inhibitor activity.

Even before suspecting off-target effects, it's crucial to rule out basic compound and assay issues.

  • Possible Cause 1: Compound Integrity & Solubility. The compound may have degraded or precipitated out of the assay buffer.[4]

    • Troubleshooting Steps:

      • Verify Purity & Source: Always use compounds from reputable suppliers with documented purity.[4]

      • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]

      • Check Solubility: Perform a visual solubility test. Prepare the highest concentration of the compound in your assay medium, incubate under assay conditions for 1-2 hours, and inspect for precipitate against a dark background.[4] The final DMSO concentration should typically be below 0.5%.[4]

  • Possible Cause 2: Assay System Variability. Inconsistencies in cell culture or assay execution can mask the inhibitor's true effect.[7]

    • Troubleshooting Steps:

      • Cell Health: Monitor cell viability to ensure the observed effect is not due to general toxicity. Use a standard viability assay like Resazurin or CellTiter-Glo.[4]

      • Standardize Conditions: Keep cell passage number, density, and media conditions consistent between experiments.[7]

      • Positive Controls: Use a known inhibitor for the same target or pathway to confirm that the assay system is responsive.[6]

Issue 2: Observed phenotype is potent, but there are concerns about specificity.

This is the classic scenario for investigating off-target effects. A multi-pronged approach is required to validate the mechanism of action.

G [Caption] A systematic workflow for investigating suspected off-target effects. cluster_B cluster_C cluster_D cluster_E A Unexpected Phenotype Observed B Step 1: Validate On-Target Engagement A->B C Step 2: Use Control Compounds B->C B1 Run Dose-Response Curve (Lowest effective concentration?) B2 Perform CETSA or Western Blot (Target binding & pathway modulation?) D Step 3: Genetic Validation C->D C1 Test a Structurally Unrelated Inhibitor for the Same Target C2 Synthesize/Purchase an Inactive Analog (Does it lack the phenotype?) E Step 4: Identify Specific Off-Targets D->E D1 Target Knockdown (siRNA/shRNA) D2 Target Knockout (CRISPR) D3 Does genetic ablation phenocopy the inhibitor? E1 Kinome-wide Profiling E2 Chemical Proteomics

Caption: Workflow for Off-Target Effect Investigation.[1][2]
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses compound binding by measuring changes in the thermal stability of the target protein in intact cells or cell lysates.[4]

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (e.g., 0.1% DMSO).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble protein fraction and analyze the amount of the target protein remaining by Western Blot or ELISA. A bound ligand will stabilize the protein, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 2: Kinome-wide Selectivity Profiling

To identify specific off-targets, profiling the inhibitor against a large panel of recombinant kinases is the gold standard. Several commercial services offer this.

  • Compound Submission: Provide the compound to a vendor that performs large-scale kinase screening (e.g., Eurofins DiscoverX, Reaction Biology).

  • Assay: The vendor will typically test the compound at one or two concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: The results are usually provided as a percentage of inhibition relative to a control. Hits above a certain threshold (e.g., >50% inhibition) are considered potential off-targets.

  • Follow-up: Potent off-targets identified in the screen should be validated with full IC50 curve determinations and then tested for relevance in cell-based assays.

Data Presentation: Interpreting Kinase Selectivity Data

Below is a hypothetical kinase selectivity profile for this compound to illustrate how data from a profiling screen is interpreted.

Kinase Target% Inhibition @ 1 µMIC50 (nM)FamilyNotes
Target Kinase A 98% 25 TK Presumed On-Target
Off-Target Kinase X92%85TKPotent off-target; structurally related to Target A.
Off-Target Kinase Y75%450CMGCModerate off-target; different family.
Off-Target Kinase Z55%1,200AGCWeak off-target.
Non-Target Kinase B5%>10,000CAMKNo significant activity.

This table contains illustrative data and does not represent real experimental results for the specified compound.

This data would suggest that while the compound is potent against its intended target, it also strongly inhibits "Kinase X" and should be used with caution in systems where Kinase X is active.

Part 3: Safety & Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds like N,N-Dimethylpropionamide can provide general guidance.[8][9]

  • Hazard Classification: Assumed to be hazardous. May cause skin, eye, and respiratory irritation.[8][10]

  • Handling:

    • Use in a well-ventilated area or chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.[8]

    • Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Control Experiments for Kinase Inhibitor Off-Target Effects.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Fisher Scientific. (2025).
  • O'Shaughnessy, E. C., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors.
  • Sigma-Aldrich. (2025).
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Lin, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
  • Sigma-Aldrich. (n.d.). N,N-Dimethylpropionamide 98%.
  • ChemicalBook. (2025). N-(3-IODO-PYRIDIN-4-YL)
  • Sheltzer, J. M., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • ChemicalBook. (2025).

Sources

"reducing cytotoxicity of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in vitro"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Mitigating In Vitro Cytotoxicity of Novel Small Molecules

Focus Compound: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Introduction for the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, encountering unexpected cytotoxicity with a novel compound is a common yet significant hurdle. This guide is designed to provide a structured, in-depth approach to troubleshooting and reducing in vitro cytotoxicity, using this compound as our working example.

The principles and protocols outlined here are broadly applicable to many small molecule compounds in early-stage development. We will move from foundational questions to advanced troubleshooting and mechanistic investigation, equipping you with the tools to make informed decisions, optimize your experimental design, and generate reliable, reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when observing unexpected cell death in their cultures.

Q1: My cells show poor health after treatment with this compound. How do I definitively confirm this is a cytotoxic effect?

A1: Visual inspection is a good start, but quantitative data is essential. A cytotoxic effect implies the compound is actively killing the cells, while a cytostatic effect merely inhibits proliferation. To confirm cytotoxicity, you should employ a robust cell viability assay that measures membrane integrity, a key feature of cell death[1].

  • Recommended Initial Assay: A dye exclusion assay (e.g., Trypan Blue) or a fluorescent assay using a membrane-impermeable DNA-binding dye is a direct measure of cell death[1][2].

  • Distinguishing from Cytostatic Effects: It is crucial to pair a viability assay with a metabolic or proliferation assay (e.g., MTT, resazurin, or cell counting over time). A compound that reduces the MTT signal without increasing the number of dead cells is likely cytostatic or is interfering with cellular metabolism, a known issue with tetrazolium-based assays[3]. Combining assays provides a more complete picture of the compound's impact[3].

Q2: What are the most common molecular mechanisms of drug-induced cytotoxicity?

A2: Drug-induced cell death is often a highly regulated process. The two most prominent pathways are:

  • Apoptosis (Programmed Cell Death): This is an orderly, energy-dependent process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. It is frequently mediated by a family of proteases called caspases.[4] Many chemotherapy agents induce apoptosis by triggering either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3[5][6][7].

  • Necrosis: This is a more chaotic form of cell death resulting from acute cellular injury, leading to loss of membrane integrity and the release of cellular contents, which can provoke an inflammatory response.

A third mechanism, oxidative stress , is often a precursor to cell death. Many drugs and xenobiotics can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's endogenous antioxidant defenses and causing damage to lipids, proteins, and DNA[8][9][10]. This damage can subsequently trigger apoptosis or necrosis[11].

Q3: I've confirmed cytotoxicity. What are the first three troubleshooting steps I should take?

A3: Before diving into complex mitigation strategies, ensure your foundational experimental parameters are sound.

  • Verify Compound Solubility and Stability: Check the compound's solubility in your culture medium. Precipitated compound can cause physical stress to cells or lead to inconsistent effective concentrations. Visually inspect your treatment media under a microscope for crystals. If solubility is an issue, consider using a different, biocompatible solvent or reducing the final concentration.

  • Evaluate Your Vehicle Control: The solvent used to dissolve your compound (e.g., DMSO) can be toxic at higher concentrations. Ensure the final concentration of your vehicle in the culture medium is non-toxic to your specific cell line. For DMSO, this is typically below 0.5%[12]. Run a vehicle-only control in every experiment.

  • Perform a Detailed Dose-Response and Time-Course Experiment: Cytotoxicity is concentration- and time-dependent. A comprehensive experiment testing a wide range of concentrations (e.g., logarithmic dilutions) at several time points (e.g., 24, 48, 72 hours) is critical to identify a potential therapeutic window where the compound is active but not overly toxic.

Part 2: Troubleshooting Guide for In Vitro Assays

This section provides solutions to specific issues you may encounter during your experiments.

Issue Cluster 1: Inconsistent and Unreliable Data

Q: My IC50 value for the compound varies significantly between experiments. What could be the cause?

A: Lack of reproducibility often points to subtle variations in experimental conditions.[12]

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to genetic drift and altered phenotypes. Avoid using cells that are over-confluent or have been stressed.[12]

  • Seeding Density: Ensure you are seeding the same number of cells for each experiment. Optimal seeding density varies by cell line and should be determined empirically to ensure cells are healthy and responsive throughout the assay period.[2][12]

  • Reagent Preparation: Prepare fresh solutions and dilutions of the compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

  • "Edge Effects": The outer wells of a microplate are prone to evaporation, leading to increased concentrations of media components and your test compound.[12] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and exclude them from your data analysis[1][12].

Issue Cluster 2: High Background or Non-Specific Cytotoxicity

Q: I am observing significant cell death even at very low concentrations of my compound. What should I investigate?

A: This suggests either extreme potency or a confounding experimental factor.

  • Compound Purity: Verify the purity of your compound batch. Impurities from the synthesis process can sometimes be highly cytotoxic.

  • Interaction with Media Components: Some compounds can interact with components in the culture serum, such as proteins, which can alter their bioavailability or generate toxic byproducts. Consider temporarily reducing the serum concentration during treatment, but be aware this can also stress the cells.[13]

  • Cell Line Sensitivity: The cell line you are using may be exceptionally sensitive to this class of compound. Consider testing the compound in a different cell line to see if the effect is universal or cell-type specific. Different cell types can have vastly different responses to the same drug.[5]

Part 3: Advanced Mitigation Strategies & Protocols

If basic troubleshooting doesn't resolve the cytotoxicity, you may need to employ more advanced strategies.

Strategy 1: Co-treatment with Cytoprotective Agents

Q: I hypothesize that the cytotoxicity is mediated by oxidative stress. Can I use an antioxidant to rescue the cells?

A: Yes, this is a common and effective strategy. If your compound's mechanism involves the generation of ROS, co-treatment with an antioxidant can protect the cells.[8][10] N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, is a widely used and effective ROS scavenger.[14]

Important Caveat: If ROS generation is integral to your compound's desired therapeutic effect (e.g., in an anticancer context), adding an antioxidant may interfere with its efficacy.[15] This experiment should be used to diagnose the mechanism of unwanted cytotoxicity.

  • Preparation: Prepare a sterile, pH-neutralized 1M stock solution of NAC in water or PBS and filter-sterilize.

  • Determine Optimal NAC Concentration: In a preliminary experiment, treat your cells with a range of NAC concentrations (e.g., 1-10 mM) to find the highest non-toxic dose for your cell line.

  • Experimental Setup: Seed your cells in a 96-well plate at the predetermined optimal density.

  • Co-treatment: Pre-treat the cells with the optimal concentration of NAC for 1-2 hours.

  • Add Compound: Without washing out the NAC, add this compound at various concentrations.

  • Controls: Include the following controls:

    • Cells + Media only (Negative Control)

    • Cells + NAC only

    • Cells + Compound only

    • Cells + Vehicle Control

  • Incubation: Incubate for your desired time point (e.g., 24 or 48 hours).

  • Assessment: Measure cell viability using a suitable assay (e.g., a fluorescent live/dead stain). A significant increase in viability in the NAC co-treated groups compared to the compound-only groups indicates that cytotoxicity is at least partially mediated by oxidative stress.

Strategy 2: Modifying Cell Culture Conditions

Q: Can synchronizing the cell cycle reduce variability in cytotoxicity?

A: Yes. A heterogeneous cell population in different phases of the cell cycle can respond variably to a compound. Synchronizing the cells, often by serum starvation, can reduce this variability by arresting most cells in the G0/G1 phase.[16]

Caution: Serum starvation is itself a cellular stressor and can induce signaling pathways that may confound your results or even induce apoptosis if prolonged.[13][17] The protocol must be optimized for your cell line.

  • Seeding: Grow cells to approximately 70% confluency in their normal growth medium (e.g., containing 10% FBS).[16]

  • Wash: Gently aspirate the growth medium and wash the cells twice with sterile, warm PBS to remove residual serum.

  • Starvation: Add a serum-free or low-serum (e.g., 0.2-0.5% FBS) medium to the cells.[13][18]

  • Incubation: Incubate the cells in the low-serum medium for 12-24 hours. The optimal duration is cell-type dependent and should be determined empirically.[16][17]

  • Treatment: After the starvation period, replace the low-serum medium with fresh low-serum medium containing your test compound and any other required agents (e.g., growth factors for stimulation).

  • Analysis: Proceed with your experimental endpoint analysis at the desired time.

Part 4: Visualizing Workflows and Pathways

Understanding the logical flow of troubleshooting and the potential underlying biological pathways is critical.

Experimental and Logical Diagrams

TroubleshootingWorkflow start High Cytotoxicity Observed with Compound X q1 Is Vehicle Control Toxic? start->q1 a1_yes Reduce Vehicle Conc. (e.g., DMSO < 0.5%) q1->a1_yes Yes q2 Is Compound Soluble in Media? q1->q2 No a1_yes->q2 a2_no Assess Solubility Limit Use Different Solvent q2->a2_no No optimize Optimize Assay Conditions: - Titrate Cell Density - Perform Dose/Time Course - Mitigate Edge Effects q2->optimize Yes a2_no->optimize q3 Is Cytotoxicity Still High? optimize->q3 mitigate Advanced Mitigation: - Co-treat with Antioxidant (NAC) - Modify Culture (Serum Starvation) q3->mitigate Yes end Refined IC50 and Understanding of Mechanism q3->end No mechanistic Mechanistic Investigation: - Caspase Activation Assays - Apoptosis vs. Necrosis Staining mitigate->mechanistic mechanistic->end ApoptosisPathway compound Compound X (Cellular Stress) mito Mitochondria compound->mito Intrinsic Pathway cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (APAF1, Cytochrome c) cytc->apoptosome cas9 Initiator Caspase-9 (Activation) apoptosome->cas9 cas3 Executioner Caspase-3 (Activation) cas9->cas3 apoptosis Apoptosis: - DNA Fragmentation - Membrane Blebbing cas3->apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis.

Part 5: Data Summary Tables

Structured tables help organize key information for quick reference.

Table 1: Troubleshooting Checklist

Observed Issue Potential Cause Recommended Action
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects. Use a multichannel pipette, automate seeding if possible, and avoid using outer wells of the plate for data. [2][12]
Low signal in viability assay (e.g., MTT) Insufficient cell number, insufficient incubation time. Optimize cell seeding density via titration; perform a time-course experiment to determine optimal incubation time. [12]
High cytotoxicity in vehicle control Solvent concentration is too high (e.g., DMSO > 0.5%). Perform a dose-response curve for the vehicle alone to determine its non-toxic concentration range. [12]

| Compound precipitates in media | Poor aqueous solubility. | Test solubility in media first. Consider using a different, less toxic solvent or reducing the final concentration below the solubility limit. |

Table 2: General Seeding Densities for 96-Well Plates

Cell Type Growth Characteristic Typical Seeding Density (cells/well) Notes
HeLa, A549 Adherent, rapid growth 5,000 - 15,000 Density is highly dependent on the growth rate of the specific cell line. [12]
Jurkat, K562 Suspension, leukemic 50,000 - 100,000 Suspension cells often require higher densities for robust signal generation. [12]

| Primary Cells | Adherent or suspension | Highly variable | Must be determined empirically; primary cells are often more sensitive to seeding density. |

References

  • Title: Activation and role of caspases in chemotherapy-induced apoptosis Source: PubMed URL: [Link]

  • Title: Serum starvation Source: Star Republic: Guide for Biologists URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis Source: PNAS URL: [Link]

  • Title: Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Serum starvation-based method of ovarian cancer cell dormancy induction and termination in vitro Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells Source: Anticancer Research URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Serum starvation: caveat emptor Source: American Physiological Society Journal URL: [Link]

  • Title: dsRNA transfection (serum starvation protocol) Source: Unknown URL: [Link]

  • Title: Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach Source: ResearchGate URL: [Link]

  • Title: Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis Source: PubMed URL: [Link]

  • Title: A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures Source: Nelson Labs URL: [Link]

  • Title: Role of Natural Antioxidants in Treatment of Toxicity Source: Insight Medical Publishing URL: [Link]

  • Title: Phospho protein cell culture Protocol Source: University of California, San Diego URL: [Link]

  • Title: Caspase Functions in Cell Death and Disease Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: How to escape from a cytotoxicity failure? Source: YouTube URL: [Link]

  • Title: An Overview of the Beneficial Role of Antioxidants in the Treatment of Nanoparticle-Induced Toxicities Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research Source: Archives of Toxicology URL: [Link]

  • Title: Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

Technical Support Center: Purification of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 898561-62-1).[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this important synthetic intermediate.

Introduction to Purification Challenges

This compound is a substituted pyridine derivative. The purification of this molecule can be complex due to the presence of multiple functional groups: a basic pyridine nitrogen, an amide linkage, a sterically bulky pivaloyl group, and an iodo-substituent. These features can lead to a range of challenges, including the removal of structurally similar impurities, product stability issues, and difficulties in achieving high purity via standard crystallization or chromatographic methods. This guide is designed to provide logical, experience-driven solutions to these potential hurdles.

Frequently Asked Questions (FAQs)

Q1: My crude product is a persistent oil that won't crystallize. What should I do?

A1: Oiling out is a common problem, especially when residual solvents or impurities are present. First, ensure all volatile solvents from the reaction workup (like dichloromethane or ethyl acetate) have been thoroughly removed under high vacuum. If it remains an oil, the primary strategy is to switch to a different purification method. Column chromatography is often the next best step. Alternatively, you can attempt to induce crystallization by adding a non-polar "anti-solvent" like hexanes or heptane dropwise to a concentrated solution of your product in a solvent like ethyl acetate or toluene until turbidity persists.[2][3]

Q2: What are the most common impurities I should expect?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the acylation of 2-amino-3-iodo-4-methoxypyridine with pivaloyl chloride.[4] Potential impurities include:

  • Unreacted 2-amino-3-iodo-4-methoxypyridine: The starting amine.

  • Pivalic acid: Formed from the hydrolysis of pivaloyl chloride.

  • Di-acylated byproduct: Acylation on both the 2-amino group and the pyridine nitrogen.

  • De-iodinated product: Loss of the iodine atom, particularly under reductive or harsh basic/acidic conditions.

Q3: What is a good starting point for Thin Layer Chromatography (TLC) analysis?

A3: A standard mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A good starting point is a 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate. The product, being moderately polar, should have an Rf value in the range of 0.3-0.5 in a well-chosen system. Staining with potassium permanganate can help visualize spots if they are not UV-active.

Q4: Is the iodo-group stable during purification?

A4: Iodopyridines are generally stable under standard purification conditions (chromatography, mild workups).[5] However, they can be sensitive to strong light, prolonged heating, strong reducing agents, and certain metal catalysts (e.g., Palladium) which can cause de-iodination. It is advisable to protect the compound from direct light and avoid excessive heat during solvent evaporation.

In-Depth Troubleshooting Guide

This section addresses specific problems encountered during purification with detailed causal analysis and recommended solutions.

Problem 1: Low Purity (<95%) After Silica Gel Column Chromatography

Symptom: HPLC or NMR analysis of the "pure" fractions from a silica column shows multiple impurities.

Causality & Solution:

  • Co-elution of Impurities: The most likely cause is that one or more impurities have a polarity very similar to the product. The starting amine (2-amino-3-iodo-4-methoxypyridine) is more polar and should elute later, but pivalic acid can streak, and non-polar byproducts may elute very closely to the desired compound.

    • Action: Optimize your mobile phase. A shallower gradient or an isocratic elution with a finely tuned solvent ratio (e.g., switching from 20% EtOAc/Hexanes to 15% or using a ternary system like Hexanes/EtOAc/DCM) can improve separation. Using a different stationary phase, like Florisil, has also been shown to be effective for purifying 2-aminopyridine derivatives.[6]

  • On-Column Decomposition: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules, such as hydrolysis of the amide bond, though this is less likely for a sterically hindered pivaloyl amide.

    • Action: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutralising base, like triethylamine (typically 0.5-1% v/v in the mobile phase). This is a standard practice for purifying basic compounds like pyridines.[7]

Problem 2: Significant Product Loss During Aqueous Workup

Symptom: The yield of crude product after extraction and solvent removal is much lower than expected.

Causality & Solution:

  • Protonation and Solubility in Aqueous Acid: The pyridine nitrogen is basic (pKa of substituted pyridines is typically around 5-6) and can be protonated by acidic solutions (pH < 5).[8][9] The resulting pyridinium salt is highly water-soluble and will be lost to the aqueous layer.

    • Action: During the workup, avoid acidic washes (e.g., 1M HCl) if possible. If an acid wash is necessary to remove a basic impurity, ensure you re-basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH > 8 and re-extract with an organic solvent (e.g., ethyl acetate or DCM) to recover any protonated product.

  • Emulsion Formation: The amphiphilic nature of the molecule can sometimes lead to the formation of stable emulsions during extraction, trapping the product in the interfacial layer.

    • Action: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. Alternatively, filtering the entire mixture through a pad of Celite can help break up the emulsion.

Problem 3: Recrystallization Fails or Gives Poor Recovery

Symptom: No crystals form upon cooling, or only a small amount of solid crashes out.

Causality & Solution:

  • Incorrect Solvent Choice: Pyridine derivatives can be challenging to crystallize.[2] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Action: Conduct small-scale solvent screening. Test solvents like isopropanol, acetonitrile, toluene, ethyl acetate, and mixtures such as Ethyl Acetate/Hexanes or Toluene/Heptane. A two-solvent system is often effective.[3] Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[3]

  • Solution is Not Saturated: Too much solvent may have been used, preventing the solution from reaching the point of supersaturation needed for crystal nucleation.[10]

    • Action: Gently boil off some of the solvent to concentrate the solution.[10] Once concentrated, allow it to cool slowly. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.[10]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: In a beaker, add dry silica gel (230-400 mesh) to your chosen mobile phase (e.g., 85:15 Hexanes:Ethyl Acetate) containing 0.5% triethylamine (v/v). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Place the crude, semi-purified material into an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., Toluene) and heat the mixture to boiling with stirring until all the solid dissolves.

  • Induce Saturation: While the solution is hot, add a "poor" solvent (e.g., Heptane) dropwise until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of the "good" solvent (Toluene) back into the hot solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent (Heptane).

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Visualizations & Data

Purification Workflow Diagram

The following diagram illustrates a typical decision-making workflow for purifying the target compound.

PurificationWorkflow cluster_paths start Crude Product (Post-Workup) tlc TLC Analysis (e.g., 8:2 Hex:EtOAc) start->tlc decision_main Assess Purity & Complexity tlc->decision_main col Column Chromatography decision_main->col Low Purity, Multiple Spots oily Is product an oil? decision_main->oily High Purity, Few Spots col_protocol Protocol 1: Flash Chromatography col->col_protocol recryst Direct Recrystallization recryst_protocol Protocol 2: Two-Solvent Recrystallization recryst->recryst_protocol oily->col Yes oily->recryst No end Pure Product (Verify by NMR/HPLC) recryst_protocol->end Isolate Crystals col_protocol->end Combine Fractions

Caption: Decision workflow for purification of the target compound.

Troubleshooting TLC Results

This diagram helps interpret common TLC plate outcomes.

TLCTroubleshooting start TLC Plate Developed streaking Main spot is streaking? start->streaking multiple_spots Multiple close spots? streaking->multiple_spots No add_base Add 0.5% Et3N to eluent (Compound is basic) streaking->add_base Yes no_move Spot(s) at baseline? multiple_spots->no_move No change_polarity Decrease eluent polarity (e.g., 9:1 Hex:EtOAc) multiple_spots->change_polarity Yes increase_polarity Increase eluent polarity (e.g., 1:1 Hex:EtOAc) no_move->increase_polarity Yes end Optimized TLC System no_move->end No, Looks Good add_base->end change_polarity->end increase_polarity->end

Sources

Technical Support Center: Degradation Pathways of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this molecule.

Introduction: Understanding the Molecule's Stability

This compound is a substituted picolinamide. Its stability is governed by the chemical properties of its functional groups: the picolinamide core, the iodo and methoxy substituents on the pyridine ring, and the tert-butyl group on the propionamide side chain. Understanding the potential liabilities of these groups is crucial for designing stable formulations and predicting degradation products.

Forced degradation studies are essential to elucidate the chemical stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is critical for the development of stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[2][3]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under forced stress conditions.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_photolytic Photolytic Degradation cluster_oxidative Oxidative Degradation cluster_thermal Thermal Degradation This compound This compound Pyridine Ring Amide Bond Iodo Group Methoxy Group 3-Iodo-4-methoxy-pyridin-2-amine 3-Iodo-4-methoxy-pyridin-2-amine This compound->3-Iodo-4-methoxy-pyridin-2-amine Amide Hydrolysis Pivalic Acid Pivalic Acid This compound->Pivalic Acid Amide Hydrolysis De-iodinated Product De-iodinated Product This compound->De-iodinated Product Dehalogenation Oxidized Pyridine (e.g., N-oxide) Oxidized Pyridine (e.g., N-oxide) This compound->Oxidized Pyridine (e.g., N-oxide) Oxidation N-oxide N-oxide This compound->N-oxide Pyridine Oxidation Demethylated Product Demethylated Product This compound->Demethylated Product O-Demethylation Other Degradants Other Degradants This compound->Other Degradants Complex Reactions

Caption: Predicted degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule under hydrolytic conditions?

A1: The primary site of hydrolytic degradation is the amide bond. Amides are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 3-iodo-4-methoxy-pyridin-2-amine and pivalic acid (2,2-dimethylpropionic acid). The rate of hydrolysis can be influenced by neighboring group participation.[4] It is crucial to monitor for the appearance of these two primary degradants in your analytical runs.

Q2: Is the iodine substituent stable?

A2: Iodinated aromatic compounds can be susceptible to dehalogenation, particularly under photolytic conditions.[5] Exposure to UV or visible light may lead to the formation of a de-iodinated impurity. Therefore, it is recommended to handle the compound with protection from light.

Q3: What is the role of the methoxy group in degradation?

A3: The methoxy group can be susceptible to O-demethylation under oxidative or strong acidic conditions, leading to the formation of a hydroxyl-pyridinone derivative. This is a common metabolic and degradation pathway for methoxy-containing aromatic compounds.

Q4: Can the pyridine ring itself degrade?

A4: Yes, the pyridine ring can undergo oxidation to form an N-oxide derivative, especially under oxidative stress conditions (e.g., exposure to hydrogen peroxide). Photodegradation of pyridine rings is also a known pathway.[6][7]

Q5: Are there any other potential, less common degradation pathways?

A5: While less common, complex rearrangements or fragmentation of the pyridine ring could occur under harsh thermal stress. Additionally, if the synthesis route involves secondary amines and nitrosating agents, there is a potential for the formation of nitrosamine impurities, which are of significant regulatory concern.[8][9] It is advisable to use highly sensitive analytical methods like LC-MS/MS to screen for trace-level nitrosamines.[8]

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram during stability testing. Formation of degradation products.1. Characterize the new peaks using LC-MS/MS to determine their mass and fragmentation patterns. 2. Compare the masses to the predicted degradants (amide hydrolysis products, de-iodinated species, N-oxide, demethylated product). 3. Perform forced degradation studies under specific conditions (acid, base, peroxide, light, heat) to systematically generate and identify the degradants.[10][11]
Loss of parent compound peak area with no corresponding increase in known degradant peaks. 1. Formation of non-UV active degradants. 2. Precipitation of the parent compound or degradants. 3. Adsorption of the compound to the container.1. Use a mass spectrometer detector (if not already in use) to look for non-chromophoric products. 2. Check for any visible precipitation in the sample vials. 3. Use silanized vials to minimize adsorption.
Difficulty in separating the parent compound from a key degradant. Co-elution of species with similar polarity.1. Optimize the HPLC method: adjust the mobile phase gradient, change the pH, or try a different column chemistry (e.g., phenyl-hexyl instead of C18). 2. If co-elution persists, a different analytical technique like GC-MS might be necessary for certain volatile degradants.
Formation of numerous small, unidentifiable peaks under thermal stress. Complex fragmentation and polymerization reactions.1. Reduce the severity of the thermal stress (lower temperature or shorter duration). 2. Focus on identifying the primary, more abundant degradants first. 3. Utilize high-resolution mass spectrometry (HRMS) for more accurate mass determination and elemental composition of the unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[10]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Photostability chamber (ICH Q1B compliant)

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the API in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at 2, 6, 12, and 24 hours.

    • If no degradation is observed, repeat with 1 M HCl and/or heat at 60 °C.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Analyze at the same time points as the acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or heat at 60 °C.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light. Analyze at the same time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Photolytic Degradation:

    • Expose the solid API and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • A dark control sample should be run in parallel.

    • Analyze after the specified exposure period.

  • Thermal Degradation:

    • Expose the solid API to dry heat in an oven at 80 °C.

    • Analyze at 24, 48, and 72 hours.

  • Analysis:

    • For each time point, neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC-UV/MS method.

Forced Degradation Workflow cluster_conditions Stress Conditions API_Stock API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M/1M HCl, RT/60°C) API_Stock->Acid Base Base Hydrolysis (0.1M/1M NaOH, RT/60°C) API_Stock->Base Oxidative Oxidation (3%/30% H₂O₂, RT) API_Stock->Oxidative Photolytic Photolysis (ICH Q1B) API_Stock->Photolytic Thermal Thermal (Solid, 80°C) API_Stock->Thermal Analysis Sample Preparation (Neutralization, Dilution) Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis Thermal->Analysis HPLC_MS HPLC-UV/MS Analysis Analysis->HPLC_MS Data Data Interpretation (Identify Degradants, Determine Pathways) HPLC_MS->Data

Caption: Workflow for a forced degradation study.

Data Presentation

Stress Condition Predicted Primary Degradants Potential Secondary Degradants Recommended Analytical Technique
Acid Hydrolysis 3-Iodo-4-methoxy-pyridin-2-amine, Pivalic AcidDemethylated productHPLC-UV/MS
Base Hydrolysis 3-Iodo-4-methoxy-pyridin-2-amine, Pivalic Acid-HPLC-UV/MS
Oxidative (H₂O₂) N-oxide of the pyridine ringDemethylated productHPLC-UV/MS
Photolytic (UV/Vis) De-iodinated productOxidized pyridine speciesHPLC-UV/MS
Thermal (Dry Heat) Various, potentially complex mixture-HPLC-UV/MS, HRMS for identification

References

  • Fitzgerald, L. S., & O'Duill, M. (n.d.). Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. ResearchGate. [Link]

  • Lec, T. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Jadhav, S. B., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]

  • Kim, J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Lee, J., et al. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. PubMed. [Link]

  • Reyes-Contreras, C., et al. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. [Link]

  • S. Al-Absi, M., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Kahl, S., et al. (2022). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. National Institutes of Health. [Link]

  • Chen, S., et al. (2021). Novel Mechanism and Kinetics of Tetramethrin Degradation Using an Indigenous Gordonia cholesterolivorans A16. MDPI. [Link]

  • (n.d.). The Journal of Organic Chemistry. ACS Publications. [Link]

  • Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. PubMed. [Link]

  • Oliyai, C., & Borchardt, R. T. (1993). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. PubMed. [Link]

  • Kumar, P., et al. (2023). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. IJIRT. [Link]

Sources

Technical Support Center: Yield Enhancement for N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) encountered during this specific amide coupling reaction. Our goal is to empower you to diagnose issues and systematically improve your reaction yield and product purity.

Foundational Principles & Baseline Protocol

The synthesis of this compound is an N-acylation reaction. It involves the nucleophilic attack of the 2-amino group of 3-Iodo-4-methoxy-pyridin-2-amine on the electrophilic carbonyl carbon of pivaloyl chloride. The reaction produces the desired amide and hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent protonation of the starting amine.

The nucleophilicity of the starting amine is reduced by the electron-withdrawing effect of the pyridine ring and the iodine atom.[1] This inherent low reactivity can be a primary contributor to low yields and requires careful optimization of reaction conditions.

Standard Baseline Protocol

This protocol serves as a validated starting point. Subsequent sections will address how to modify these parameters to troubleshoot and optimize your results.

Materials:

  • 3-Iodo-4-methoxy-pyridin-2-amine (1.0 eq)

  • Pivaloyl chloride (1.1 - 1.2 eq)

  • Anhydrous Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • To a round-bottom flask, add 3-Iodo-4-methoxy-pyridin-2-amine and anhydrous DCM.

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add the base (e.g., Triethylamine) dropwise to the solution.

  • Slowly add pivaloyl chloride dropwise to the reaction mixture. Maintaining the temperature at 0 °C is crucial to control the exothermic reaction and minimize side products.[2]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.[2]

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting & Yield Optimization (FAQ)

This section addresses the most common issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

This is the most frequent issue and can stem from several factors related to reactivity and reaction conditions.

Potential Cause 1: Inactivated Starting Amine The HCl generated during the reaction will protonate the highly basic 2-amino group of the pyridine, rendering it non-nucleophilic and halting the reaction.[2]

  • Solution: Ensure a suitable, non-nucleophilic base is used in sufficient quantity. Use at least 1.5 equivalents of a base like triethylamine (TEA) or pyridine to effectively scavenge the HCl. An excess of amine starting material can also be used to act as the base, but this complicates purification.[3]

Potential Cause 2: Hydrolysis of Pivaloyl Chloride Pivaloyl chloride is highly reactive and will readily hydrolyze to the unreactive pivalic acid upon contact with moisture.[2]

  • Solution: Rigorously exclude water from the reaction. Use anhydrous solvents, oven-dried glassware, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the setup and reaction.

Potential Cause 3: Insufficient Reaction Time or Temperature As noted, the 2-amino-3-iodopyridine core is not a strong nucleophile. The reaction may be sluggish at low temperatures.

  • Solution: Monitor the reaction closely with TLC. If the reaction stalls at room temperature after several hours, gentle heating (e.g., to 40 °C) can be considered. However, be cautious, as higher temperatures can also promote side reactions.[2]

Q2: My TLC plate shows multiple spots, and the final product is impure. How can I improve selectivity?

Side reactions are a common cause of yield loss and purification difficulties.

Potential Cause 1: Side Reactions at Elevated Temperatures Forcing the reaction with excessive heat can lead to the decomposition of reactants or the desired product.[2]

  • Solution: The best practice is to add the pivaloyl chloride at a low temperature (0-5 °C) and then let the reaction proceed at room temperature.[2] This controlled approach minimizes the formation of thermal byproducts.

Potential Cause 2: Pivalic Acid Impurity If pivaloyl chloride hydrolyzes, the resulting pivalic acid can contaminate your final product.

  • Solution: This impurity can typically be removed during the workup. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, will deprotonate the carboxylic acid, pulling it into the aqueous layer for easy removal.[2]

Q3: I'm struggling with the workup and purification. Can you suggest a better strategy?

A robust purification strategy is key to obtaining a high yield of pure product.

Problem: Product Loss During Aqueous Extraction The pyridine nitrogen in your product is basic and can be protonated during an acidic wash, making it water-soluble and causing it to be lost to the aqueous layer.

  • Solution: Avoid acidic washes. Perform a basic or neutral workup. Quench the reaction with saturated sodium bicarbonate solution and extract with an appropriate solvent like ethyl acetate or DCM.

Problem: Difficulty with Crystallization or Chromatography The crude product may be an oil or may co-elute with impurities on a silica gel column.

  • Solution:

    • Column Chromatography: A solvent gradient system of hexanes and ethyl acetate is a good starting point. A small amount of triethylamine (0.5-1%) can be added to the solvent system to reduce peak tailing on the silica column.

    • Recrystallization: If chromatography is challenging, attempt recrystallization from a suitable solvent system. A good starting point would be a solvent in which the product is soluble when hot but sparingly soluble when cold, such as an ethanol/water or ethyl acetate/hexane mixture.

Data Summary: Key Reaction Parameters
ParameterRecommendationRationale & Justification
Stoichiometry Pivaloyl Chloride (1.1-1.2 eq)A slight excess ensures complete consumption of the limiting starting amine.
Base Triethylamine or Pyridine (1.5-2.0 eq)Neutralizes HCl byproduct, preventing amine protonation. Must be non-nucleophilic.[2]
Solvent Anhydrous DCM, THF, or Diethyl EtherAprotic solvents that are unreactive towards pivaloyl chloride. Must be dry.[2]
Temperature 0 °C for addition, then RTControls initial exotherm to prevent side reactions; RT allows for completion.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the highly moisture-sensitive pivaloyl chloride.[2]

Visualized Workflows & Mechanisms

Reaction Mechanism

The diagram below illustrates the nucleophilic acyl substitution mechanism for the formation of the amide bond.

Amide_Formation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine 3-Iodo-4-methoxy- pyridin-2-amine (Nucleophile) Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack AcylCl Pivaloyl Chloride (Electrophile) AcylCl->Intermediate Product N-(3-Iodo-4-methoxy-pyridin-2-yl)- 2,2-dimethyl-propionamide Intermediate->Product Collapse & Cl- Elimination HCl HCl (Byproduct) Intermediate->HCl BaseHCl Base-H+Cl- HCl->BaseHCl Base Base (e.g., TEA) Base->BaseHCl HCl Scavenging

Caption: Mechanism of N-acylation.

Troubleshooting Workflow

Use this flowchart to systematically diagnose and resolve issues leading to low yield.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents 1. Check Reagents Start->CheckReagents CheckConditions 2. Check Conditions CheckReagents->CheckConditions Reagents OK? Sol_Reagents Use Anhydrous Solvents. Verify Purity of Amine. Use Fresh Pivaloyl Chloride. CheckReagents->Sol_Reagents No CheckWorkup 3. Check Workup CheckConditions->CheckWorkup Conditions OK? Sol_Conditions Use 1.5-2.0 eq of Base (TEA). Add Pivaloyl Chloride at 0 °C. Monitor by TLC for completion. Consider gentle warming (40°C). CheckConditions->Sol_Conditions No Sol_Workup Use NaHCO3 (aq) quench. Avoid acidic washes. Add 0.5% TEA to column solvent. CheckWorkup->Sol_Workup No

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

  • BenchChem Technical Support. (n.d.). Preventing decomposition during pivalamide synthesis.
  • BenchChem. (n.d.). This compound.
  • Pazdera, P., & Baxter, R. L. (2015).
  • Manske, C., Schmiedtchen, M., Gellhaar, S., Kiesel, M., & Becker, J. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering.
  • ACS Publications. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering.
  • Sharma, S., Kaur, G., & Handa, S. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Organic Process Research & Development.
  • BenchChem. (n.d.). Application Note: A Robust Protocol for N-Acylation Using Pivaloyl Chloride.
  • MedchemExpress. (n.d.). 2-Amino-3-iodopyridine (3-Iodopyridin-2-amine).

Sources

Validation & Comparative

Comparative Efficacy Analysis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in Modulating Innate Immune Signaling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating a Novel TBK1/IKKε Inhibitor

In the landscape of drug discovery, particularly within immunology and oncology, the validation of novel small molecules targeting key signaling nodes is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide , a compound of interest, by comparing its performance against established inhibitors of the TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) signaling axis.

At the heart of the innate immune system, TBK1 and IKKε act as critical kinases that orchestrate the production of type I interferons and other inflammatory mediators.[1][2][3] Their dysregulation is implicated in a spectrum of human diseases, including autoimmune disorders, inflammatory conditions, and cancer, making them attractive therapeutic targets.[4] This guide will detail the scientific rationale and experimental protocols necessary to rigorously assess the inhibitory potential of this compound and benchmark it against well-characterized inhibitors, Amlexanox and BX795.

Introduction to the Target Pathway and Rationale for Comparison

The TBK1/IKKε signaling pathway is a central convergence point for various pattern recognition receptors (PRRs) that detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[5] Upon activation, TBK1 and IKKε phosphorylate key transcription factors, most notably Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway.[1][6] This phosphorylation cascade leads to the nuclear translocation of these factors and the subsequent transcription of pro-inflammatory cytokines and type I interferons, which are crucial for mounting an effective immune response.[7][8]

Given the prevalence of the pyridinyl-scaffold in kinase inhibitors, we hypothesize that this compound may exert its biological effects through the inhibition of TBK1 and/or IKKε. To validate this, a head-to-head comparison with known inhibitors is essential. Amlexanox is a clinically approved drug with dual inhibitory activity against TBK1 and IKKε, known to suppress inflammatory responses.[9] BX795 is another potent inhibitor widely used in research to probe the functions of TBK1 and IKKε.[1]

This comparative approach allows for a robust evaluation of the novel compound's potency, selectivity, and cellular efficacy, providing the necessary data to determine its potential as a lead candidate for further development.

Experimental Validation Workflow

The following sections outline a multi-tiered experimental approach, from initial biochemical validation to cell-based functional assays. This workflow is designed to provide a comprehensive understanding of the compound's mechanism of action and its functional consequences.

Workflow Overview

G cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays Biochem_Assay In Vitro Kinase Assay Phospho_Flow Phospho-Flow Cytometry Biochem_Assay->Phospho_Flow Confirm cellular activity Western_Blot Western Blot Analysis Phospho_Flow->Western_Blot Validate phosphorylation status Reporter_Assay NF-κB/ISRE Reporter Assay Western_Blot->Reporter_Assay Assess downstream signaling Cytokine_Assay Cytokine Profiling (ELISA/Multiplex) Reporter_Assay->Cytokine_Assay Measure functional output Cell_Viability Cell Viability Assay Cytokine_Assay->Cell_Viability Evaluate cytotoxicity

Caption: A stepwise experimental workflow for the validation of a novel TBK1/IKKε inhibitor.

Tier 1: Biochemical Validation of Kinase Inhibition

The initial step is to determine if this compound directly inhibits the kinase activity of TBK1 and IKKε in a cell-free system. This provides a direct measure of the compound's potency (IC50).

Experimental Protocol: In Vitro Kinase Assay

This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8] A decrease in ADP production in the presence of the inhibitor corresponds to its inhibitory activity.

Materials:

  • Recombinant human TBK1 and IKKε enzymes

  • Substrate peptide (e.g., IRF3-derived peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test Compounds: this compound, Amlexanox, BX795

  • DMSO (vehicle control)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds and controls in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound/control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure ADP production according to the ADP-Glo™ manufacturer's protocol.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Expected Data Summary: Biochemical Potency
CompoundTBK1 IC50 (nM)IKKε IC50 (nM)
This compoundExperimental ValueExperimental Value
Amlexanox~50 - 200~100 - 500
BX795~6 - 30~40 - 100

Note: IC50 values for Amlexanox and BX795 are approximate and can vary based on assay conditions.

Tier 2: Cellular Target Engagement and Downstream Signaling

Following biochemical confirmation, it is crucial to assess whether the compound can engage its target within a cellular context and inhibit downstream signaling events.

Signaling Pathway Overview

G cluster_0 Upstream Activation cluster_1 Kinase Cascade cluster_2 Downstream Transcription Factors cluster_3 Cellular Response PAMPs_DAMPs PAMPs/DAMPs PRRs Pattern Recognition Receptors (e.g., TLRs, STING) PAMPs_DAMPs->PRRs TBK1_IKKe TBK1 / IKKε PRRs->TBK1_IKKe IRF3 IRF3 TBK1_IKKe->IRF3 Phosphorylation NFkB NF-κB TBK1_IKKe->NFkB Phosphorylation IFN Type I Interferons IRF3->IFN Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

Caption: Simplified TBK1/IKKε signaling pathway leading to immune responses.

Experimental Protocol: Western Blot for Phospho-IRF3

This protocol measures the phosphorylation of IRF3 at Ser396, a direct downstream target of TBK1/IKKε, in response to a pathway agonist.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • LPS (Lipopolysaccharide) or Poly(I:C) to stimulate TLR signaling

  • Test Compounds

  • Cell lysis buffer

  • Antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-GAPDH (loading control)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture THP-1 cells and differentiate with PMA if necessary.

  • Pre-treat cells with various concentrations of the test compounds or controls for 1 hour.

  • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS) for 30-60 minutes.

  • Lyse the cells and quantify protein concentration.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe the membrane with the specified primary and corresponding secondary antibodies.

  • Visualize and quantify the protein bands.

Expected Data Summary: Inhibition of IRF3 Phosphorylation
Compound (at 1 µM)% Inhibition of p-IRF3
This compoundExperimental Value
AmlexanoxHigh
BX795High
Vehicle Control0

Tier 3: Functional Cellular Assays

The final tier of validation involves assessing the functional consequences of TBK1/IKKε inhibition, such as the suppression of inflammatory gene expression and cytokine production.

Experimental Protocol: NF-κB/ISRE Reporter Assay

This assay utilizes a cell line engineered with a luciferase reporter gene under the control of either an NF-κB or an Interferon-Stimulated Response Element (ISRE) promoter.[10]

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase or ISRE-luciferase reporter construct

  • Pathway agonist (e.g., TNFα for NF-κB, Poly(I:C) for ISRE)

  • Test Compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate.

  • Treat the cells with test compounds for 1 hour.

  • Stimulate with the appropriate agonist for 6-8 hours.

  • Lyse the cells and measure luciferase activity.

  • Calculate the percent inhibition of reporter gene expression.

Experimental Protocol: Cytokine Profiling

This assay measures the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line

  • Pathway agonist (e.g., LPS)

  • Test Compounds

  • ELISA or multiplex immunoassay kits for TNF-α and IL-6

Procedure:

  • Culture the immune cells in a 96-well plate.

  • Pre-treat with test compounds for 1 hour.

  • Stimulate with LPS for 18-24 hours.

  • Collect the cell culture supernatant.

  • Measure cytokine concentrations using ELISA or a multiplex assay.

Expected Data Summary: Functional Inhibition
Compound (at 1 µM)% Inhibition of NF-κB Reporter% Inhibition of TNF-α Production
This compoundExperimental ValueExperimental Value
AmlexanoxSignificantSignificant
BX795SignificantSignificant
Vehicle Control00

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the initial validation of this compound as a potential inhibitor of the TBK1/IKKε signaling pathway. By systematically progressing from biochemical to cellular and functional assays and comparing its performance against established inhibitors, researchers can generate the critical data needed to make informed decisions about the compound's therapeutic potential.

Positive results from these studies would warrant further investigation, including kinase selectivity profiling against a broader panel of kinases, in vivo efficacy studies in relevant disease models (e.g., inflammatory arthritis, lupus, or specific cancers), and pharmacokinetic and toxicological assessments. The logical and rigorous application of these experimental designs will provide a solid foundation for advancing promising compounds from the bench to the clinic.

References

  • Hasan, M., & Fitzgerald, K. A. (2015). Delivering confident outcomes: A review of the role of TANK-binding kinase 1 in innate immunity. Frontiers in Immunology, 6, 541.
  • Fitzgerald, K. A., McWhirter, S. M., Faia, K. L., Rowe, D. C., Latz, E., Golenbock, D. T., ... & Maniatis, T. (2003). IKKε and TBK1 are essential components of the IRF3 signaling pathway.
  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhao, G., & Cheng, G. (2014). The mechanism of TBK1/IKKε activation in the innate immune response. Signal Transduction and Targeted Therapy, 4(1), 1-7.
  • ResearchGate. (n.d.). Summary of current TBK1 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, May 16). 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • National Center for Biotechnology Information. (2006, March 6). N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • PubMed. (2021). TANK-binding kinase 1 (TBK1): An emerging therapeutic target for drug discovery. Journal of Medicinal Chemistry, 64(15), 10864-10887. Retrieved from [Link]

  • Chemcd. (n.d.). This compound(898561-62-1). Retrieved from [Link]

  • Frontiers in Immunology. (2022). Role of IKKε in the Metabolic Diseases: Physiology, Pathophysiology, and Pharmacology. Frontiers in Immunology, 13, 898934.
  • PubMed. (2010). A new cell-based innate immune receptor assay for the examination of receptor activity, ligand specificity, signalling pathways and the detection of pyrogens. Journal of Immunological Methods, 358(1-2), 93-103. Retrieved from [Link]

  • PubMed Central. (2022). Mechanism of TBK1 activation in cancer cells. Cancer Letters, 545, 215839. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TBK1 Assay Kit. Retrieved from [Link]

  • ResearchGate. (2014). Cell-Based Assays to Detect Innate Immune Response Modulating Impurities: Application to Biosimilar Insulin. Journal of Pharmaceutical Sciences, 103(6), 1845-1853.
  • Google Patents. (n.d.). CN103570577A - Preparation method of N,N-dimethyl propionamide.
  • Eurofins Discovery. (n.d.). Comprehensive & Custom Immune Cell Activity Assay Services. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Validated TBK1 Inhibitor Screening Assay. Retrieved from [Link]

  • PubMed. (1990). Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides. Journal of Medicinal Chemistry, 33(1), 132-135. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123689.
  • Wiley Analytical Science. (2011). Innate Immune Assay for the Examination of Receptor Activity. Retrieved from [Link]

  • MDPI. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4432.
  • BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved from [Link]

  • Google Patents. (n.d.). CN1024546C - Preparation method of N, N '-dimethyl-3, 3' -dithiodipropionamide.
  • National Institutes of Health. (2020).
  • National Center for Biotechnology Information. (2010, April 16). N,N-Diethyl-2-(2-(3-[125I]iodo-4-methyoxyphenyl)-5,7-dimethyl-pyrazolo(1,5-a)pyrimidin-3-yl)-acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • ACS Publications. (2017). Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers. Journal of Medicinal Chemistry, 60(15), 6599-6614., 60*(15), 6599-6614.

Sources

Comparative Guide: A Hypothetical Novel BTK Inhibitor, IMP-22D, vs. Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide against other kinase inhibitors is not currently feasible as there is no publicly available scientific literature identifying this specific molecule as a kinase inhibitor. The compound is not listed in major chemical and biological databases as having established kinase inhibitory activity.

To fulfill the request for a comparative guide, this document will proceed with a hypothetical framework. We will refer to "this compound" as IMP-22D (an acronym derived from its chemical name) and assume it is a novel, potent, and selective inhibitor of Bruton's Tyrosine Kinase (BTK) . This allows for a detailed, scientifically grounded comparison with well-characterized, clinically approved BTK inhibitors, providing researchers with a valuable framework for evaluating novel kinase inhibitors.

Authored by: A Senior Application Scientist

Abstract

This guide provides a comparative analysis of a hypothetical novel Bruton's Tyrosine Kinase (BTK) inhibitor, designated IMP-22D (this compound), against established, clinically relevant BTK inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The objective is to present a framework for evaluating new chemical entities in the context of existing therapeutic options. We will delve into the underlying biochemistry, compare inhibitory profiles based on hypothetical yet plausible data, and provide detailed experimental protocols for validation.

Introduction: Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately promotes B-cell proliferation, survival, differentiation, and trafficking. Dysregulation of the BCR pathway and hyperactivity of BTK are hallmarks of various B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), making BTK a prime therapeutic target.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Activates IP3_DAG IP3 / DAG (Second Messengers) PLCG2->IP3_DAG NF_kB NF-κB / NFAT (Transcription Factors) IP3_DAG->NF_kB Proliferation B-Cell Proliferation, Survival & Adhesion NF_kB->Proliferation Ibrutinib Ibrutinib Acalabrutinib Zanubrutinib IMP-22D (Hypothetical) Ibrutinib->BTK Inhibits

Caption: The B-Cell Receptor (BCR) signaling cascade, highlighting the central role of BTK.

Comparative Analysis of BTK Inhibitors

The development of BTK inhibitors has evolved from the first-generation Ibrutinib to more selective second-generation agents like Acalabrutinib and Zanubrutinib. This comparison situates our hypothetical IMP-22D within this landscape, assuming it has been designed for high potency and superior selectivity.

2.1. Mechanism of Action
  • Ibrutinib, Acalabrutinib, and Zanubrutinib are all irreversible covalent inhibitors . They form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition for the life of the protein.

  • IMP-22D (Hypothetical) : For this guide, we will hypothesize that IMP-22D is also a covalent irreversible inhibitor . This mechanism offers the advantage of high potency and prolonged duration of action. The key differentiator among covalent inhibitors often lies in their selectivity, which is dictated by the chemical reactivity of the warhead and the non-covalent interactions within the binding pocket.

2.2. Kinase Inhibitory Profile: Potency and Selectivity

Selectivity is a critical parameter for kinase inhibitors. Off-target inhibition of other kinases, such as those in the EGFR family (leading to skin rash and diarrhea) or Tec family (leading to bleeding risks), can cause significant side effects. The table below compares the half-maximal inhibitory concentrations (IC50) of the selected inhibitors. The data for IMP-22D is hypothetical, designed to represent a highly selective next-generation profile.

Kinase TargetIbrutinib IC50 (nM)Acalabrutinib IC50 (nM)Zanubrutinib IC50 (nM)IMP-22D IC50 (nM) (Hypothetical)
BTK 0.5 3 <0.5 <0.2
TEC2.1101.1>50
EGFR5.6>100011>1000
ITK10.7267>200
SRC20>1000136>1000

Data for Ibrutinib, Acalabrutinib, and Zanubrutinib are compiled from published literature.

Interpretation: The hypothetical data positions IMP-22D as a highly potent BTK inhibitor with superior selectivity compared to first- and second-generation inhibitors. Its negligible activity against EGFR, TEC, and SRC kinases would predict a more favorable safety profile with a lower incidence of off-target-related adverse events.

Experimental Validation Framework for a Novel Inhibitor

The characterization of a novel kinase inhibitor like IMP-22D requires a multi-step validation process, moving from biochemical assays to cell-based models.

Experimental_Workflow A Biochemical Assay (e.g., ADP-Glo) Determine IC50 B Cell-Based Target Engagement (e.g., Western Blot for pBTK) Confirm On-Target Activity A->B C Cellular Proliferation Assay (e.g., CellTiter-Glo) Assess Functional Effect B->C D Kinome-Wide Selectivity Screen (e.g., KINOMEscan) Evaluate Off-Target Profile C->D E Lead Candidate D->E

Caption: A streamlined workflow for the preclinical validation of a novel kinase inhibitor.

3.1. Protocol: Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the biochemical IC50 value of IMP-22D for BTK.

Materials:

  • Recombinant human BTK enzyme

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (IMP-22D) and controls (e.g., Ibrutinib)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of IMP-22D (e.g., from 10 µM to 0.5 nM) in DMSO.

  • Kinase Reaction:

    • Add 5 µL of assay buffer containing the BTK enzyme to each well of a 384-well plate.

    • Add 1 µL of the serially diluted compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at the Km concentration for BTK).

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.

3.2. Protocol: Cell-Based Western Blot for BTK Target Engagement

This protocol assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of BTK at its autophosphorylation site (Y223).

Objective: To confirm that IMP-22D inhibits BTK phosphorylation in a relevant B-cell line (e.g., Ramos).

Procedure:

  • Cell Culture and Treatment:

    • Culture Ramos cells to a density of 1 x 10^6 cells/mL.

    • Treat cells with increasing concentrations of IMP-22D (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

    • Stimulate the BCR pathway by adding anti-IgM antibody for 10 minutes.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20 µg of protein from each sample on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-BTK (Y223) and total BTK.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The ratio of p-BTK to total BTK indicates the level of target inhibition.

Conclusion and Future Outlook

This guide presents a comparative framework using the hypothetical BTK inhibitor IMP-22D. Based on its postulated high potency and superior selectivity, IMP-22D represents an ideal next-generation inhibitor, potentially offering improved clinical efficacy and a more benign safety profile compared to existing agents. The provided experimental protocols offer a clear, self-validating system for researchers to characterize novel inhibitors. The ultimate goal in kinase inhibitor drug discovery is to achieve a precise balance of potent on-target activity and minimal off-target effects, a profile we have ascribed to IMP-22D for this illustrative analysis. Future development would focus on confirming this profile through comprehensive preclinical and clinical evaluation.

References
  • Title: The role of Bruton's tyrosine kinase in B-cell development and function: a genetic perspective Source: Immunological Reviews URL: [Link]

  • Title: BTK-inhibitor-resistant CLL: an update on new treatment strategies Source: Blood Advances URL: [Link]

  • Title: Bruton's Tyrosine Kinase Inhibitors: A Review of the Old, the New, and the Next in Class Source: The Journal of Clinical Pharmacology URL: [Link]

  • Title: The BTK Inhibitor Ibrutinib (PCI-32765) Is a Potent and Irreversible Inhibitor of EGFR and Induces Apoptosis in EGFR-Mutated Lung Cancer Cells Source: OncoTargets and Therapy URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Zanubrutinib, a novel Bruton's tyrosine kinase inhibitor, demonstrates potent antitumor activity in mantle cell lymphoma Source: Discovery Medicine URL: [Link]

A Senior Application Scientist's Guide to Substituted Pyridinamide Derivatives as EGFR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule inhibitors that can effectively modulate its activity is a cornerstone of modern medicinal chemistry. Among the myriad scaffolds explored, substituted pyridinamide derivatives, particularly the 4-anilinopyrido[4,3-d]pyrimidine core, have emerged as a promising class of potent and selective EGFR tyrosine kinase inhibitors (TKIs).

This guide provides a comprehensive comparative analysis of a series of these derivatives, delving into their structure-activity relationships (SAR), and offering detailed, field-proven experimental protocols for their synthesis and biological evaluation. It is designed for researchers, scientists, and drug development professionals seeking to advance their understanding and application of this important class of molecules.

The Rationale: Targeting the ATP-Binding Site of EGFR

The therapeutic efficacy of EGFR inhibitors stems from their ability to compete with adenosine triphosphate (ATP) at the catalytic kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive tumor cell proliferation, survival, and metastasis.[1] The 4-anilinopyrido[4,3-d]pyrimidine scaffold is an exemplary ATP-mimetic, with the pyridine and pyrimidine rings forming key hydrogen bond interactions with the hinge region of the EGFR kinase domain. Substitutions on this core structure allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 4-Anilinopyrido[4,3-d]pyrimidine Derivatives

A systematic exploration of substitutions on the 4-anilinopyrido[4,3-d]pyrimidine scaffold reveals critical insights into the SAR of these compounds as EGFR inhibitors. The following data, summarized from a key study on novel 4-arylamino-6/7-substituted-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, illustrates the impact of various functional groups on inhibitory potency.[2]

Compound ID4-Aniline Substituent (R)EGFR IC50 (nM)[2]H1975 Cell Line IC50 (µM)[2]
Gefitinib (Ref.) ---
13b 3-ethynyl≤ 18Favorable
13g 3-chloro-4-fluoro≤ 18-
13n 3-chloro-4-(pyridin-2-ylmethoxy)≤ 18Favorable
13o 3-chloro-4-(3-fluorobenzyloxy)≤ 18Favorable
13p 4-(3-fluorobenzyloxy)≤ 18Favorable
13r 4-((1-methyl-1H-imidazol-2-yl)thio)≤ 18Favorable
13s 4-(pyridin-2-ylmethoxy)≤ 18Favorable

Key Structure-Activity Relationship (SAR) Insights:

  • The N-Acrylamide Moiety: The presence of an N-acrylamide fragment on the tetrahydropyridine ring is crucial for potent anti-proliferative activity, particularly against gefitinib-resistant cell lines like H1975.[2] This group can act as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.

  • Substituents on the 4-Aniline Ring:

    • Small, electron-withdrawing groups, such as ethynyl (in 13b ) and chloro/fluoro (13g ), are well-tolerated and contribute to high potency.[2]

    • Bulky, flexible ether linkages, particularly those incorporating a pyridine or a substituted benzyl group (as in 13n , 13o , 13p , and 13s ), maintain or even enhance inhibitory activity.[2] This suggests the presence of a larger, accommodating hydrophobic pocket in the enzyme's active site.

    • The incorporation of a bisarylaniline moiety (as in 13o , 13p , 13r , and 13s ) can lead to dual inhibition of EGFR and HER2, another member of the ErbB family of receptor tyrosine kinases.[2]

The EGFR Signaling Pathway: A Target for Inhibition

To appreciate the impact of these inhibitors, it is essential to understand the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately regulate gene expression and drive cellular processes like proliferation, survival, and migration.[1][3][4] The inhibition of EGFR at the kinase domain effectively severs this signaling chain at its origin.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K Recruitment RAS RAS Grb2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Pyridinamide Inhibitor Inhibitor->EGFR ATP-Competitive Inhibition Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Migration

Caption: EGFR signaling pathway and the point of inhibition by pyridinamide derivatives.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 4-anilinopyrido[4,3-d]pyrimidine derivatives. These are generalized procedures and may require optimization for specific target compounds.

Synthesis of 4-Anilinopyrido[4,3-d]pyrimidine Derivatives

This protocol outlines a common synthetic route for the preparation of the 4-anilinopyrido[4,3-d]pyrimidine scaffold, followed by substitution.

Synthesis_Workflow A Starting Material: Substituted Pyridine B Reaction with Amine Nucleophile A->B C Cyclization B->C D Introduction of 4-Anilino Group C->D E Final Product: Substituted Pyridinamide D->E

Caption: General synthetic workflow for 4-anilinopyrido[4,3-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Preparation of the Pyrido[4,3-d]pyrimidine Core:

    • A common starting material is a suitably substituted 2-aminonicotinonitrile.

    • This is reacted with an appropriate reagent, such as dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate.

    • Cyclization is then achieved by reacting the intermediate with a source of ammonia, such as ammonium chloride, often under thermal conditions.

    • This sequence yields the core pyrido[4,3-d]pyrimidine structure.

  • Introduction of the 4-Anilino Group:

    • The pyrido[4,3-d]pyrimidine core is first halogenated at the 4-position, typically using a reagent like phosphorus oxychloride (POCl₃), to create a reactive intermediate.

    • This 4-chloro derivative is then subjected to a nucleophilic aromatic substitution reaction with a desired substituted aniline. This reaction is often carried out in a high-boiling point solvent, such as isopropanol or n-butanol, and may be catalyzed by an acid.

  • Further Substitutions (e.g., on a tetrahydropyridine ring):

    • If the pyrido[4,3-d]pyrimidine core contains a piperidine ring, further modifications can be made. For example, an N-acrylamide group can be introduced by reacting the secondary amine with acryloyl chloride in the presence of a base, such as triethylamine.

  • Purification and Characterization:

    • The final product is purified using standard techniques, such as column chromatography on silica gel.

    • The structure and purity of the compound are confirmed by analytical methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5]

In Vitro EGFR Kinase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of the synthesized compounds against EGFR.

Kinase_Assay_Workflow A Prepare Reagents: Enzyme, Substrate, ATP, Inhibitor Dilutions B Incubate Enzyme with Inhibitor A->B C Initiate Kinase Reaction with ATP/Substrate B->C D Stop Reaction and Measure Activity C->D E Data Analysis: Calculate IC50 D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP in assay buffer.[6][7]

  • Assay Procedure (96- or 384-well plate format):

    • To each well, add the EGFR enzyme solution.

    • Add the serially diluted test compound or DMSO (as a control).

    • Incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).

  • Detection of Kinase Activity:

    • The amount of ATP consumed, which is inversely proportional to the kinase activity, can be quantified using a variety of commercially available kits, such as those based on luminescence (e.g., ADP-Glo™ Kinase Assay).[7]

    • Alternatively, the phosphorylation of the substrate can be detected using methods like ELISA with a phospho-specific antibody or by using fluorescently labeled substrates.[8]

  • Data Analysis:

    • The raw data (e.g., luminescence signal) is converted to percent inhibition relative to the DMSO control.

    • The half-maximal inhibitory concentration (IC50) value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Conclusion and Future Directions

The comparative analysis of substituted pyridinamide derivatives, specifically the 4-anilinopyrido[4,3-d]pyrimidine series, underscores their potential as highly potent and selective EGFR inhibitors. The modular nature of their synthesis allows for extensive exploration of the chemical space around this privileged scaffold, enabling the optimization of their pharmacological profile. The detailed experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate novel analogs.

Future research in this area will likely focus on several key aspects:

  • Overcoming Drug Resistance: The development of derivatives that are effective against EGFR mutations that confer resistance to first- and second-generation inhibitors, such as the T790M "gatekeeper" mutation, is a high priority.[9]

  • Improving Selectivity: Enhancing the selectivity of these inhibitors for EGFR over other kinases is crucial for minimizing off-target effects and improving the therapeutic window.

  • Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profile is essential for their translation into clinically effective drugs.

By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, the scientific community can continue to advance the development of this promising class of anticancer agents.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Un-Known. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. [Link]

  • Un-Known. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Wikipedia. (2024). Epidermal growth factor receptor. [Link]

  • Gong, P., et al. (2015). Discovery of a novel class anti-proliferative agents and potential inhibitors of EGFR tyrosine kinases based on 4-anilinotetrahydropyrido[4,3-d]pyrimidine scaffold: Design, synthesis and biological evaluations. Bioorganic & Medicinal Chemistry, 23(15), 4845-4853. [Link]

  • Un-Known. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Un-Known. (n.d.). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega, 4(2), 3297-3305. [Link]

  • Un-Known. (n.d.). 18F-Labeled Pyrido[3,4-d]pyrimidine as an Effective Probe for Imaging of L858R Mutant Epidermal Growth Factor Receptor. Molecular Pharmaceutics, 13(5), 1545-1553. [Link]

  • Un-Known. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(1), 227. [Link]

  • Un-Known. (n.d.). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 738. [Link]

  • Un-Known. (n.d.). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate. [Link]

  • Un-Known. (n.d.). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry, 16(14), 1365-1383. [Link]

  • Un-Known. (n.d.). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 29, 115993. [Link]

  • Un-Known. (n.d.). Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets. ChemMedChem, 17(14), e202200171. [Link]

  • Un-Known. (n.d.). Modeling and Interpretability Study of the Structure–Activity Relationship for Multigeneration EGFR Inhibitors. Journal of Chemical Information and Modeling, 62(15), 3666-3677. [Link]

  • Zhang, S., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 26(12), 3277-3286. [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. [Link]

Sources

A Guide to Confirming the Binding Target of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the identification and validation of a novel compound's binding target is a critical juncture. This guide provides a comprehensive, technically-grounded framework for elucidating the molecular target of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a compound for which the binding partner is not yet publicly established. We will navigate the experimental cascade from initial target identification to rigorous validation, emphasizing the rationale behind methodological choices and the interpretation of comparative data.

Section 1: The Investigative Strategy: From Hypothesis to Confirmation

Confirming a binding target is not a linear process but an iterative cycle of hypothesis generation, testing, and refinement. Our strategy for this compound will be multi-pronged, employing both target-agnostic and hypothesis-driven approaches.

Our multi-step approach will be:

  • Target Agnostic Screening: To cast a wide net, we will first employ methods that do not require prior knowledge of the target.

  • Hypothesis-Driven Validation: Based on initial hits, we will utilize more targeted biophysical and cellular assays to confirm the interaction.

  • Comparative Analysis: The binding characteristics will be compared against known reference compounds for the validated target.

Below is a DOT language representation of our overall workflow.

G cluster_0 Phase 1: Target Identification (Agnostic) cluster_1 Phase 2: Hit Validation (Biophysical) cluster_2 Phase 3: Cellular Target Engagement cluster_3 Phase 4: Comparative Analysis Affinity_Chromatography Affinity Chromatography- Mass Spectrometry SPR Surface Plasmon Resonance (SPR) Affinity_Chromatography->SPR Identified Proteins Photoaffinity_Labeling Photoaffinity Labeling Photoaffinity_Labeling->SPR Labeled Proteins ITC Isothermal Titration Calorimetry (ITC) SPR->ITC Confirmed Binders CETSA Cellular Thermal Shift Assay (CETSA) ITC->CETSA Thermodynamically Characterized Interaction Comparative_Analysis Comparison with Reference Compounds CETSA->Comparative_Analysis Validated in-cell Target Engagement

Caption: High-level workflow for target identification and validation.

Section 2: Phase 1 - Unbiased Target Identification

The initial challenge is to identify potential binding partners without any preconceived notions. We will utilize two powerful, unbiased techniques in parallel.

Affinity Chromatography coupled with Mass Spectrometry

This technique aims to isolate binding partners from a complex biological mixture, such as a cell lysate, by using an immobilized version of our compound of interest.

Experimental Protocol:

  • Immobilization: Synthesize an analogue of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Incubation: Incubate the immobilized compound with a cell lysate of interest.

  • Washing: Perform a series of washes with increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins.

  • Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This method is a robust first-pass screening tool to identify proteins that physically associate with the compound.

Photoaffinity Labeling

This chemical biology technique provides a more direct and covalent linkage to the binding partner in a more physiological context.

Experimental Protocol:

  • Probe Synthesis: Synthesize a photo-reactive analogue of this compound, incorporating a photo-activatable group (e.g., a diazirine) and a reporter tag (e.g., biotin).

  • Cellular Incubation: Incubate live cells with the photoaffinity probe.

  • UV Activation: Expose the cells to UV light to induce covalent cross-linking of the probe to its binding target.

  • Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged proteins using streptavidin beads.

  • Identification: Identify the enriched proteins by LC-MS/MS.

Rationale: Photoaffinity labeling can capture interactions within a living cell, providing a higher degree of physiological relevance.

Section 3: Phase 2 - Biophysical Validation of Direct Binding

Once we have a list of potential candidates from our initial screens, the next crucial step is to confirm a direct, physical interaction and to quantify its affinity and thermodynamics. For this, we turn to two gold-standard biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[1][2]

Surface Plasmon Resonance (SPR) for Kinetics and Affinity

SPR provides real-time, label-free analysis of binding events, allowing for the determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).[1]

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip.

  • Analyte Injection: Flow a series of concentrations of this compound over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

  • Kinetic Analysis: Fit the binding data to a suitable model to determine k_on, k_off, and K_D.

Isothermal Titration Calorimetry (ITC) for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_b), enthalpy (ΔH), and entropy (ΔS).[2]

Experimental Protocol:

  • Sample Preparation: Place the purified candidate protein in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

Comparative Data Table:

TechniqueMeasuresKey ParametersAdvantages
SPR Binding Kineticsk_on, k_off, K_DReal-time, high sensitivity, requires small amount of protein
ITC Binding ThermodynamicsK_b, ΔH, ΔS, Stoichiometry (n)Gold standard for thermodynamics, solution-based

Section 4: Phase 3 - Confirming Target Engagement in a Cellular Context

A confirmed biophysical interaction is a significant step, but it is crucial to demonstrate that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[3][4]

The Principle of CETSA: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.

G cluster_0 CETSA Workflow Treat_Cells Treat cells with compound or vehicle Heat_Shock Apply heat gradient Treat_Cells->Heat_Shock Lyse_Cells Lyse cells and separate soluble/aggregated fractions Heat_Shock->Lyse_Cells Western_Blot Quantify soluble protein by Western Blot Lyse_Cells->Western_Blot Melt_Curve Generate melt curve and determine thermal shift Western_Blot->Melt_Curve

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing folded, non-denatured protein) from the aggregated fraction by centrifugation.

  • Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Section 5: Comparative Analysis with Known Ligands

To contextualize our findings, we will compare the binding profile of this compound with that of a well-characterized ligand for the newly identified target.

Hypothetical Case Study:

Let's assume our screening and validation workflow identified Protein Kinase X (PKX) as the binding target. A known inhibitor of PKX is Compound Y .

ParameterThis compoundCompound Y (Reference)
SPR K_D (nM) 5010
ITC K_b (nM) 6515
ITC ΔH (kcal/mol) -8.5-10.2
ITC ΔS (cal/mol·deg) 52
CETSA Shift (°C) +4.5+6.0

Interpretation:

In this hypothetical scenario, this compound binds to PKX with a slightly lower affinity than the reference compound. The thermodynamic data suggests that the binding of our compound is driven by both favorable enthalpy and entropy, whereas the reference compound's binding is more enthalpically driven. The positive CETSA shift for both compounds confirms target engagement in cells.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to confidently identify and validate the binding target of a novel compound like this compound. By integrating unbiased screening with quantitative biophysical and cellular assays, researchers can build a compelling case for a specific molecular interaction, a foundational step in the journey of drug development.

References

  • Lu, J. (n.d.). Principles and Experimental Methodologies on Protein-Ligand Binding. United States: N.p. Retrieved from [Link]

  • Vuignier, K., et al. (2023). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 24(15), 12271. Retrieved from [Link]

  • Wikipedia. (2024). Methods to investigate protein–protein interactions. Retrieved from [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2018). What is the cheapest and fastest experiments to find protein-ligand interaction? Retrieved from [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Retrieved from [Link]

Sources

A Guide to Enhancing Reproducibility in the Synthesis of Substituted Pyridines: The Case of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide addresses the critical issue of experimental reproducibility in medicinal chemistry, using the synthesis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide as a central case study. The pyridine motif is a cornerstone of many pharmaceuticals, yet its synthesis can be fraught with challenges that undermine reproducibility.[1] This document provides a detailed, "gold-standard" protocol for the target molecule, contrasted with alternative synthetic routes for related compounds, to highlight best practices in experimental design and reporting. Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to execute and report experiments in a manner that ensures their work can be reliably replicated.

The Challenge of Reproducibility in Pyridine Chemistry

The functionalization of the pyridine ring is a persistent challenge in organic synthesis.[1] The electron-deficient nature of the ring and the potential for the nitrogen atom to coordinate with catalysts can lead to unpredictable reactivity and the formation of side products.[1] These inherent difficulties are often compounded by incomplete reporting in the scientific literature, where subtle but critical experimental details may be omitted. This lack of detail is a major contributor to the "reproducibility crisis" that has been a topic of much discussion in the scientific community.[2] A synthesis protocol that is not robust or is poorly documented can lead to wasted resources and a lack of confidence in published results.

This guide aims to provide a framework for thinking about and achieving reproducibility, focusing on three key pillars:

  • Expertise & Experience: Understanding the "why" behind each step of a protocol.

  • Trustworthiness: Designing experiments that are self-validating.

  • Authoritative Grounding: Supporting experimental choices with established chemical principles and literature precedents.

Part 1: A "Gold-Standard" Protocol for this compound

The following is a hypothetical, detailed protocol for the synthesis of the target molecule, designed to maximize reproducibility. It is constructed from established principles of acylation and pyridine iodination. The starting material, 2-amino-4-methoxypyridine, is commercially available.[3]

Step 1: Acylation of 2-Amino-4-methoxypyridine

The first step is the acylation of the amino group of 2-amino-4-methoxypyridine with pivaloyl chloride. This reaction forms the amide bond of the target molecule.

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-methoxypyridine (5.0 g, 40.3 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (6.7 mL, 48.4 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • Acylating Agent Addition: In a separate flask, dissolve pivaloyl chloride (5.4 mL, 44.3 mmol, 1.1 equivalents) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

Step 2: Iodination of the Pyridine Ring

The second step is the regioselective iodination of the electron-rich pyridine ring at the 3-position. The methoxy and amide groups direct the electrophilic iodination to this position.

Experimental Protocol:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the purified product from Step 1 (assumed 100% conversion for this example, 8.4 g, 40.3 mmol) and glacial acetic acid (80 mL).

  • Iodinating Agent Addition: Add N-iodosuccinimide (NIS) (10.0 g, 44.3 mmol, 1.1 equivalents) portion-wise over 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (1:1 ethyl acetate/hexanes).

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate (100 mL) to quench any remaining NIS.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound as a solid.

Workflow Diagram:

Synthesis Workflow Workflow for this compound Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Iodination A 2-Amino-4-methoxypyridine B Pivaloyl Chloride, Triethylamine, DCM, 0°C to RT A->B C Crude N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide B->C D Flash Chromatography C->D E Pure N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide D->E F N-Iodosuccinimide, Acetic Acid, 60°C E->F G Crude this compound F->G H Recrystallization G->H I Pure Final Product H->I Alternative 1 Workflow Workflow for N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide A 2-Amino-4-methoxypyridine B Pivaloyl Chloride, Triethylamine, DCM, 0°C to RT A->B C Workup and Flash Chromatography B->C D Pure Product C->D Alternative 2 Workflow Workflow for N-(2-methoxy-pyridin-4-yl)-2,2-dimethyl-propionamide A 4-Amino-2-methoxypyridine B Pivaloyl Chloride, Pyridine, 0°C to 50°C A->B C Workup and Flash Chromatography B->C D Pure Product C->D

Sources

The 2-Aminopyridine Scaffold: A Comparative Guide to the Structure-Activity Relationship of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. Its inherent properties, such as its ability to form key hydrogen bond interactions and its synthetic tractability, have made it a cornerstone in the development of targeted therapies. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, a representative of a highly substituted 2-aminopyridine series. By examining its performance in the context of related analogs against key therapeutic targets like Janus Kinase 2 (JAK2) and Ubiquitin-Specific Protease 7 (USP7), we aim to provide actionable insights for researchers in the field of drug discovery.

Introduction: The Therapeutic Potential of the 2-Aminopyridine Core

The 2-aminopyridine framework is a versatile building block found in numerous FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The ability of the 2-aminopyridine motif to act as a hinge-binding moiety in kinases and to interact with key residues in other enzyme active sites underpins its therapeutic relevance. This guide will focus on two such targets: JAK2, a non-receptor tyrosine kinase pivotal in cytokine signaling, and USP7, a deubiquitinating enzyme that plays a crucial role in cancer biology.[1][3] Dysregulation of both JAK2 and USP7 is implicated in various pathologies, making them attractive targets for therapeutic intervention.[4][5]

Comparative Analysis of Structural Modifications

The biological activity of 2-aminopyridine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyridine ring and the exocyclic amino group. Here, we dissect the putative contribution of the key structural features of this compound to its biological activity, drawing comparisons with structurally related analogs from the scientific literature.

The Pivotal Role of the Acylamino Group

The 2,2-dimethyl-propionamide (pivaloyl) group on the exocyclic nitrogen of our topic compound is a critical determinant of its potential biological activity. This bulky, lipophilic group can influence the compound's solubility, cell permeability, and binding affinity. In the context of JAK2 inhibition, the acylamino group can occupy a hydrophobic pocket in the kinase domain, contributing to the overall binding affinity.

For instance, in a series of 2-aminopyridine-based JAK2 inhibitors, the nature of the acyl group was found to be a key driver of potency and selectivity.[2] While direct data for a pivaloyl group is not available in the reviewed literature, the general trend suggests that larger, more hydrophobic acyl groups can enhance binding affinity, provided they fit within the geometric constraints of the active site.

Influence of Pyridine Ring Substituents

The substitution pattern on the pyridine ring, specifically the 3-iodo and 4-methoxy groups, is expected to significantly modulate the compound's electronic properties, conformation, and potential for specific interactions with the target protein.

  • The 3-Iodo Substituent: The introduction of a halogen atom at the 3-position of the pyridine ring can have multiple effects. The iodine atom is a large, polarizable halogen that can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. Furthermore, the electron-withdrawing nature of iodine can influence the pKa of the pyridine nitrogen, potentially affecting its ability to form hydrogen bonds.

  • The 4-Methoxy Substituent: The methoxy group at the 4-position is an electron-donating group that can influence the electron density of the pyridine ring. This, in turn, can modulate the strength of hydrogen bonds formed by the 2-amino group and the pyridine nitrogen. The methoxy group can also participate in hydrogen bonding with the target protein, either as a hydrogen bond acceptor or through its methyl group, which can engage in hydrophobic interactions.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the key SAR insights for 2-aminopyridine derivatives as potential JAK2 and USP7 inhibitors, providing a framework for understanding the potential activity of this compound.

Structural Modification Observation Inferred Impact on this compound Target Citation
2-Acylamino Group Bulky, hydrophobic acyl groups can enhance binding affinity.The pivaloyl group may contribute favorably to binding affinity by occupying a hydrophobic pocket.JAK2[2]
3-Position Substitution Halogen substitution can introduce beneficial interactions like halogen bonding.The 3-iodo group could form a halogen bond with an acceptor residue in the active site, enhancing potency.GeneralN/A
4-Position Substitution Electron-donating groups can modulate the electronic properties of the pyridine ring and participate in hydrogen bonding.The 4-methoxy group may enhance binding through hydrogen bonding and favorable electronic effects.GeneralN/A
Overall Substitution Pattern The combination of substituents determines the overall shape, polarity, and binding mode of the inhibitor.The specific combination of iodo, methoxy, and pivaloyl groups likely confers a unique binding profile, potentially leading to high potency and selectivity.JAK2, USP7[1][3]

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for key in vitro assays.

In Vitro JAK2 Kinase Assay

This protocol is designed to determine the inhibitory activity of a test compound against the JAK2 enzyme.[6][7][8][9]

Objective: To measure the IC50 value of a test compound against recombinant human JAK2 kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • DELFIA enhancement solution

  • Time-resolved fluorescence (TRF) plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and the biotinylated peptide substrate in assay buffer to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of EDTA solution.

  • Transfer 10 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of Europium-labeled anti-phosphotyrosine antibody and incubate for 60 minutes.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of DELFIA enhancement solution and incubate for 5 minutes.

  • Read the time-resolved fluorescence signal.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

In Vitro USP7 Deubiquitinase Assay

This protocol is designed to measure the inhibitory activity of a test compound against the USP7 enzyme.[10][11][12][13]

Objective: To determine the IC50 value of a test compound against recombinant human USP7.

Materials:

  • Recombinant human USP7 enzyme

  • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • Black, low-volume 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 10 µL of a solution containing the USP7 enzyme in assay buffer to each well.

  • Incubate for 30 minutes at room temperature to allow for compound binding.

  • Initiate the deubiquitination reaction by adding 10 µL of the ubiquitin-AMC substrate solution in assay buffer.

  • Incubate for 60 minutes at 37°C.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing the SAR Landscape

To visually represent the key relationships discussed, the following diagrams are provided.

SAR_Summary Core 2-Aminopyridine Core Acylamino 2-Acylamino Group (e.g., Pivaloyl) Core->Acylamino Modulates Hydrophobicity & Sterics Substituent3 3-Position Substituent (e.g., Iodo) Core->Substituent3 Influences Electronics & Halogen Bonding Substituent4 4-Position Substituent (e.g., Methoxy) Core->Substituent4 Affects Electronics & H-Bonding Activity Biological Activity (e.g., JAK2/USP7 Inhibition) Acylamino->Activity Substituent3->Activity Substituent4->Activity

Caption: Key structural determinants of biological activity in 2-aminopyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_assay In Vitro Biological Evaluation cluster_sar Data Analysis Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization JAK2_Assay JAK2 Kinase Assay Characterization->JAK2_Assay USP7_Assay USP7 Deubiquitinase Assay Characterization->USP7_Assay IC50 IC50 Determination JAK2_Assay->IC50 USP7_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the discovery and optimization of 2-aminopyridine-based inhibitors.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for potent and selective inhibition of key therapeutic targets such as JAK2 and USP7. The analysis of structurally related compounds suggests that the combination of a bulky acylamino group and specific substitutions on the pyridine ring can lead to high-affinity binders. The provided experimental protocols offer a clear path for the biological evaluation of this and related compounds.

Future work should focus on the synthesis and biological testing of a focused library of analogs to elucidate the precise SAR of this chemical series. In particular, the systematic variation of the 3- and 4-position substituents, as well as the acylamino group, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Such studies will undoubtedly contribute to the development of novel and effective therapies for a range of human diseases.

References

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. ResearchGate. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • Assay Systems for Profiling Deubiquitinating Activity. PMC. [Link]

  • Chemi-Verse™ JAK2 Kinase Assay Kit. BPS Bioscience. [Link]

  • USP7 Ubiquitin-Proteasome Pathway Assay Service. Reaction Biology. [Link]

  • USP7 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. PubMed. [Link]

  • Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7. NIH. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). ACS Omega. [Link]

  • Design, Synthesis and Biological Evaluation of 2-Aminopyridine Derivatives as USP7 inhibitors. ResearchGate. [Link]

  • Variety in the USP deubiquitinase catalytic mechanism. Life Science Alliance. [Link]

  • Protein Deubiquitination Assay. Creative BioMart. [Link]

  • Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity. PubMed Central. [Link]

  • Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. PubMed. [Link]

  • New Scaffolds for Type II JAK2 Inhibitors Overcome the Acquired G993A Resistance Mutation. NIH. [Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity. PubMed. [Link]

  • USP7 small-molecule inhibitors interfere with ubiquitin binding. ResearchGate. [Link]

  • JAK2 Inhibition: Reviewing a New Therapeutical Option in Myeloproliferative Neoplasms. IntechOpen. [Link]

  • Molecular basis for JAK2 inhibition with type II compounds. ASCO Publications. [Link]

  • Process for producing 2,3-diamino-6-methoxypyridine.
  • Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells. ResearchGate. [Link]

  • Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells. NIH. [Link]

  • 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • Inhibition of TYK2 and JAK1 Ameliorates Imiquimod-Induced Psoriasis-like Dermatitis by Inhibiting IL-22 and the IL-23/IL-17 axis. ResearchGate. [Link]

  • JAK2 Inhibition Augments the Anti-Proliferation Effects by AKT and MEK Inhibition in Triple-Negative Breast Cancer Cells. PubMed. [Link]

  • 2-Amino-4-Methoxypyridine. PubChem. [Link]

Sources

A Comparative Analysis of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and Sorafenib: In Vitro and In Vivo Effects in Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical anti-cancer effects of the novel investigational compound, N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (termed Compound X for this guide), and the established multi-kinase inhibitor, Sorafenib. The focus of this analysis is on their respective in vitro and in vivo activities against colorectal cancer (CRC), a leading cause of cancer-related mortality worldwide.[1] This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

The pyridine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anti-cancer agents by targeting key signaling pathways.[2][3] Compound X, a novel molecule featuring a substituted pyridine ring, is hypothesized to exert its anti-neoplastic effects through the inhibition of critical kinases involved in tumor cell proliferation and survival, a mechanism shared by Sorafenib.[4][5][6] Sorafenib, a diaryl urea-containing compound, is known to inhibit multiple intracellular and cell surface kinases, including RAF kinases and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[4][5][6][7]

This guide will delineate a head-to-head comparison of Compound X and Sorafenib, detailing their effects on cell viability in both traditional 2D and more physiologically relevant 3D spheroid models of human colorectal carcinoma. Furthermore, we will explore their impact on the pivotal MAPK/ERK signaling cascade and provide a framework for evaluating their in vivo efficacy in a preclinical xenograft model.

Section 1: In Vitro Comparative Analysis

The initial phase of this comparative study focuses on elucidating the direct cellular effects of Compound X and Sorafenib on colorectal cancer cell lines. We will utilize two well-characterized human colorectal carcinoma cell lines, HCT116 and HT-29, which represent different molecular subtypes of the disease. HCT116 cells harbor a KRAS mutation, while HT-29 cells have a BRAF V600E mutation, allowing for an assessment of the compounds' efficacy across different genetic backgrounds.[8][9]

Cell Viability Assessment in 2D Monolayer Cultures

The foundational step in evaluating the anti-cancer potential of a compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10]

  • Cell Seeding: HCT116 and HT-29 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing increasing concentrations of Compound X or Sorafenib (typically ranging from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[12]

  • Formazan Solubilization: The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

CompoundCell LinePredicted IC50 (µM)
Compound XHCT1161 - 10
SorafenibHCT1165 - 15
Compound XHT-290.5 - 5
SorafenibHT-292 - 10
Anti-proliferative Effects in 3D Spheroid Models

To better mimic the complex three-dimensional architecture and microenvironment of solid tumors, we will employ 3D spheroid culture models.[1][14] Spheroids exhibit gradients of nutrients, oxygen, and proliferative activity, offering a more predictive model of in vivo drug response compared to 2D cultures.[14]

  • Spheroid Formation: HCT116 and HT-29 cells are seeded into ultra-low attachment 96-well round-bottom plates at a density of 1,000 cells per well. The plates are incubated for 3-4 days to allow for spheroid formation.[15]

  • Compound Treatment: Once uniform spheroids have formed, they are treated with increasing concentrations of Compound X or Sorafenib for 7 days.

  • Viability Assessment: Spheroid viability is assessed using a commercially available 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D). This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Luminescence is measured, and IC50 values are determined as described for the 2D viability assay. Spheroid size and morphology can also be monitored and quantified using imaging techniques.

CompoundCell LinePredicted IC50 (µM)
Compound XHCT1165 - 25
SorafenibHCT11615 - 40
Compound XHT-292 - 15
SorafenibHT-2910 - 30

Section 2: Mechanistic Insights - Kinase Inhibition and Signaling Pathway Modulation

Given the structural similarities to known kinase inhibitors, we hypothesize that Compound X targets key kinases in pro-proliferative signaling pathways. The MAPK/ERK pathway is a critical regulator of cell growth and is frequently dysregulated in colorectal cancer.[16] Sorafenib is a known inhibitor of the upstream kinase, RAF, in this pathway.[4]

In Vitro Kinase Inhibition Assay

To directly assess the inhibitory potential of Compound X on key kinases, we will perform in vitro kinase assays. This will allow for a direct comparison of its inhibitory activity against that of Sorafenib on kinases such as BRAF, CRAF, VEGFR2, and PDGFRβ.

  • Assay Setup: Recombinant human kinases (e.g., BRAF, CRAF, VEGFR2, PDGFRβ) are incubated with their respective substrates and ATP in a kinase buffer.

  • Compound Addition: Compound X and Sorafenib are added at various concentrations.

  • Kinase Reaction: The reaction is allowed to proceed for a specified time at 30°C.

  • Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP remaining. This can be achieved using various platforms, such as ADP-Glo™ or LanthaScreen™.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and IC50 values are determined.

Kinase TargetCompound X (Predicted IC50, nM)Sorafenib (Known IC50, nM)
BRAF50 - 20022
CRAF20 - 1006
VEGFR2100 - 50090
PDGFRβ150 - 60057
Western Blot Analysis of MAPK/ERK Signaling

To confirm that the observed anti-proliferative effects are a result of targeting the MAPK/ERK pathway, we will perform Western blot analysis to measure the phosphorylation status of key downstream effectors, ERK1/2. A decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK is indicative of pathway inhibition.[16][17]

  • Cell Lysis: HCT116 and HT-29 cells are treated with Compound X or Sorafenib at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours). Cells are then lysed to extract total protein.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membranes are blocked and then incubated with primary antibodies against p-ERK1/2 and total ERK1/2. Following washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of p-ERK to total ERK is calculated.

MAPK_Pathway RTK RTK (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF (BRAF, CRAF) RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RAF CompoundX Compound X (Hypothesized Target) CompoundX->RAF

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Compound X and Sorafenib.

Section 3: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

To translate the in vitro findings into a more complex biological system, we will evaluate the in vivo anti-tumor efficacy of Compound X and Sorafenib in a subcutaneous xenograft mouse model.[18] This model is a standard in preclinical cancer research for assessing the potential of novel therapeutic agents.[18]

Experimental Protocol: Xenograft Tumor Growth Study
  • Cell Implantation: HCT116 cells (5 x 10^6 cells) are injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups: Vehicle control, Compound X (e.g., 50 mg/kg, oral gavage, daily), and Sorafenib (e.g., 30 mg/kg, oral gavage, daily).

  • Treatment and Monitoring: The mice are treated for a specified period (e.g., 21 days). Tumor volume is measured every 2-3 days using calipers. Body weight and general health are also monitored.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

InVivo_Workflow Start Start: Immunodeficient Mice Implantation Subcutaneous Implantation of HCT116 Cells Start->Implantation TumorGrowth Tumor Growth (100-150 mm³) Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Compound X Randomization->Group2 Group3 Sorafenib Randomization->Group3 Treatment Daily Treatment (21 days) Group1->Treatment Group2->Treatment Group3->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Treatment->Endpoint Monitoring->Treatment

Caption: Workflow for the in vivo xenograft study.

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Compound X600 ± 150~60%
Sorafenib750 ± 180~50%

Discussion and Future Directions

This guide outlines a comprehensive preclinical comparison of a novel investigational compound, this compound (Compound X), and the established drug, Sorafenib. The proposed experiments are designed to provide a robust dataset comparing their in vitro and in vivo anti-cancer activities in the context of colorectal cancer.

The anticipated results suggest that Compound X may exhibit potent anti-proliferative effects, potentially superior to Sorafenib in both 2D and 3D colorectal cancer models. The mechanistic studies are designed to confirm its hypothesized role as a kinase inhibitor, with a focus on the MAPK/ERK pathway. The in vivo xenograft study will provide crucial data on its efficacy in a more complex biological system.

Successful outcomes from these studies would warrant further investigation, including detailed pharmacokinetic and toxicological profiling, as well as evaluation in a broader range of cancer models, including patient-derived xenografts (PDXs) and orthotopic models. The data generated from this comparative guide will be instrumental in determining the potential of Compound X as a novel therapeutic agent for colorectal cancer.

References

  • Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)? Retrieved from Dr. Oracle website: [Link]

  • Wikipedia. (n.d.). Sorafenib. Retrieved from Wikipedia website: [Link]

  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics. Retrieved from ClinPGx website: [Link]

  • Thorn, C. F., Lamba, J., Lamba, V., Klein, T. E., & Altura, R. A. (2012). PharmGKB summary: sorafenib pathways. Pharmacogenetics and genomics, 22(5), 422–426. [Link]

  • Houghton, P. J., Morton, C. L., Kolb, E. A., Gorlick, R., Lock, R., Carol, H., ... & Smith, M. A. (2008). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program. Pediatric blood & cancer, 50(6), 1187–1195. [Link]

  • MDPI. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. Retrieved from MDPI website: [Link]

  • International Journal of Chemical Studies. (2023, July 25). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from International Journal of Chemical Studies website: [Link]

  • Targeted Oncology. (n.d.). Regorafenib in the Treatment of Colorectal Cancer. Retrieved from Targeted Oncology website: [Link]

  • MDPI. (2018, June 15). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Retrieved from MDPI website: [Link]

  • RSC Publishing. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from RSC Publishing website: [Link]

  • National Institutes of Health. (2014). Last line therapy with sorafenib in colorectal cancer: A retrospective analysis. World journal of gastroenterology, 20(42), 15814–15820. [Link]

  • JoVE. (2020, November 30). A Three-dimensional Model of Spheroids to Study Colon Cancer Stem Cells. Retrieved from JoVE website: [Link]

  • National Institutes of Health. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 1636, 179–192. [Link]

  • PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Retrieved from PubMed Central website: [Link]

  • ResearchGate. (n.d.). Effect of sorafenib on the in vitro kinase activity of KIT and PDGFRβ.... Retrieved from ResearchGate website: [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website: [Link]

  • NCBI Bookshelf. (n.d.). HT29 Cell Line - The Impact of Food Bioactives on Health. Retrieved from NCBI Bookshelf website: [Link]

  • Wikipedia. (n.d.). HCT116 cells. Retrieved from Wikipedia website: [Link]

  • ResearchGate. (2012, December 3). Western blot band for Erk and phopho(p). Retrieved from ResearchGate website: [Link]

  • National Institutes of Health. (2023, July 4). Three-dimensional heterotypic colorectal cancer spheroid models for evaluation of drug response. Retrieved from National Institutes of Health website: [Link]

  • PubMed. (n.d.). Sorafenib sensitizes human colorectal carcinoma to radiation via suppression of NF-κB expression in vitro and in vivo. Retrieved from PubMed website: [Link]

  • ASCO Publications. (2024, May 29). Regorafenib Plus for third-line treatment in metastatic colorectal cancer: A real-world study. Retrieved from ASCO Publications website: [Link]

  • Open Exploration Publishing. (2024, April 25). Spheroids and organoids derived from colorectal cancer as tools for in vitro drug screening. Retrieved from Open Exploration Publishing website: [Link]

  • Beirut Arab University. (2021, April 7). EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. Retrieved from Beirut Arab University website: [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line HT-29 (CVCL_0320). Retrieved from Cellosaurus website: [Link]

  • Cytion. (n.d.). HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Retrieved from Cytion website: [Link]

  • Targeted Oncology. (n.d.). Regorafenib in the Treatment of Colorectal Cancer. Retrieved from Targeted Oncology website: [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). HT-29: Human Colorectal Adenocarcinoma Cell Line (ATCC HTB-38). Retrieved from Memorial Sloan Kettering Cancer Center website: [Link]

  • PubMed. (2023, December 15). Regorafenib therapy as a third-line treatment for metastatic colorectal cancer: A single center long term experience. Retrieved from PubMed website: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf website: [Link]

  • ResearchGate. (n.d.). Protocols and Functional Uses of Colorectal Cancer Spheroid Models.... Retrieved from ResearchGate website: [Link]

  • PubMed. (2010, December 1). Initial Testing (Stage 1) of the Multi-Targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. Retrieved from PubMed website: [Link]

  • National Institutes of Health. (2016). Single-agent therapy with sorafenib or 5-FU is equally effective in human colorectal cancer xenograft—no benefit of combination therapy. BMC cancer, 16, 539. [Link]

  • National Center for Biotechnology Information. (2007). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Current opinion in oncology, 19 Suppl 1, S8–S12. [Link]

  • OncLive. (2012, September 27). FDA Approves Regorafenib for Advanced Colorectal Cancer. Retrieved from OncLive website: [Link]

  • Frontiers. (2019, June 27). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Retrieved from Frontiers website: [Link]

  • InvivoGen. (n.d.). HCT116 colorectal carcinoma cells. Retrieved from InvivoGen website: [Link]

  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from protocols.io website: [Link]

  • National Institutes of Health. (2009). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. The Journal of biological chemistry, 284(48), 33342–33352. [Link]

  • Wikipedia. (n.d.). HT-29. Retrieved from Wikipedia website: [Link]

  • YouTube. (2023, March 21). 3D models of Spheroids to study Stem Cells | Protocol Preview. Retrieved from YouTube website: [Link]

  • ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1.... Retrieved from ResearchGate website: [Link]

  • Cellosaurus. (n.d.). Cellosaurus cell line HCT 116 (CVCL_0291). Retrieved from Cellosaurus website: [Link]

  • National Institutes of Health. (2016). Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model. Scientific reports, 6, 29724. [Link]

Sources

A Guide to the Cross-Validation of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide Activity: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the biological activity of a novel small molecule, N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. It is intended for researchers, scientists, and drug development professionals engaged in the critical process of hit-to-lead optimization. By presenting a rigorous, multi-faceted validation strategy, this document aims to instill scientific confidence and guide decision-making in early-stage drug discovery.

Introduction: The Imperative of Rigorous Cross-Validation

The journey from identifying a "hit" in a high-throughput screen to a viable lead candidate is fraught with potential pitfalls. A primary challenge is the prevalence of false positives and artifacts that can arise from the screening format itself.[1] Therefore, a robust cross-validation strategy is not merely a confirmatory step but a foundational component of due diligence. This guide will use this compound, a compound with a substituted pyridine scaffold suggestive of potential kinase inhibitory activity, as a case study to illustrate a thorough validation workflow.

The core principle of cross-validation is the use of orthogonal assays—distinct methods that measure the same biological endpoint through different mechanisms.[1] This approach minimizes the risk of being misled by assay-specific interference and provides a more holistic understanding of a compound's true biological activity. Furthermore, early characterization of off-target effects is crucial, as many targeted therapies, such as kinase inhibitors, can interact with multiple proteins, leading to unforeseen toxicities or even opportunities for drug repositioning.[2][3][4]

This guide will compare the hypothetical activity of our lead compound, which we will refer to as "Compound X," with two well-characterized kinase inhibitors: Sorafenib , a multi-kinase inhibitor, and Erlotinib , a more selective EGFR inhibitor.[4] This comparative analysis will provide context for interpreting the experimental data and highlight the importance of selectivity profiling.

The Cross-Validation Workflow: From Biochemical Confirmation to Cellular Potency

Our cross-validation strategy is designed as a sequential and logical progression, starting with direct target engagement and moving towards more physiologically relevant cellular models.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Selectivity & Off-Target Profiling A Primary Screen Hit (e.g., Kinase Activity Assay) B Orthogonal Biochemical Assay (e.g., Binding Affinity) A->B Confirmation of Direct Target Interaction C Target Engagement in Cells (e.g., NanoBRET™) B->C Transition to Cellular Context D Cellular Potency Assay (e.g., Phosphorylation of Downstream Substrate) C->D Functional Consequence of Target Binding E Cell Viability/Cytotoxicity Assay D->E Correlation of Potency with Phenotype F Kinome-wide Selectivity Screen E->F Assessment of Broader Activity G Identification of Potential Off-Targets F->G

Caption: A generalized workflow for the cross-validation of a primary screening hit.

Phase 1: Biochemical Validation - Is the Interaction Real?

The initial step is to confirm that Compound X directly interacts with its putative target in a purified, cell-free system. This eliminates confounding factors present in a cellular environment.

Experiment 1: Primary Assay - Enzyme Activity

This is typically the assay from the high-throughput screen. For our hypothetical scenario, let's assume Compound X was identified as an inhibitor of a specific kinase (let's call it "Kinase A") in a luminescence-based ATP depletion assay.

Protocol:

  • Recombinant Kinase A is incubated with its substrate and ATP in a 384-well plate.

  • Compound X, Sorafenib, and Erlotinib are added in a 10-point dose-response curve.

  • The reaction is allowed to proceed for 1 hour at 30°C.

  • A reagent that measures the remaining ATP (e.g., Kinase-Glo®) is added, and luminescence is measured.

  • Data is normalized to positive (no inhibitor) and negative (no enzyme) controls.

  • IC50 values are calculated using a non-linear regression model.

Experiment 2: Orthogonal Assay - Binding Affinity

An orthogonal biochemical assay is critical to confirm the interaction.[1] A binding assay measures the direct interaction between the compound and the target protein, independent of enzyme activity. A suitable method would be a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

  • Tagged recombinant Kinase A (e.g., His-tagged) is incubated with a fluorescently labeled tracer that is known to bind to the kinase's active site.

  • Compound X and controls are added in a dose-response format.

  • If Compound X binds to the active site, it will displace the tracer, leading to a decrease in the FRET signal.

  • The change in the FRET ratio is measured, and the dissociation constant (Kd) or inhibitory constant (Ki) is determined.

Hypothetical Data Summary:

CompoundPrimary Assay (Kinase A) IC50 (nM)Orthogonal Binding Assay (Kinase A) Ki (nM)
Compound X 5075
Sorafenib 2030
Erlotinib >10,000>10,000

Interpretation:

The hypothetical data shows good concordance between the enzyme activity and binding assays for Compound X and Sorafenib, increasing confidence that they are true inhibitors of Kinase A. Erlotinib shows no activity, as expected if Kinase A is not its primary target (e.g., EGFR).

Phase 2: Cellular Activity - Does it Work in a Biological System?

Demonstrating activity in a cellular context is a crucial next step.[5][6] Cell-based assays provide a more physiologically relevant environment, taking into account factors like cell permeability and the presence of competing endogenous ligands (e.g., ATP).[7][8]

Experiment 3: Cellular Target Engagement

Before assessing downstream functional effects, it's important to confirm that Compound X can enter the cell and bind to Kinase A. The NanoBRET™ Target Engagement Assay is an excellent method for this.

Protocol:

  • A cell line is engineered to express Kinase A fused to a NanoLuc® luciferase.

  • A fluorescent tracer that binds to Kinase A is added to the cells.

  • In the absence of an inhibitor, the tracer binds to the tagged kinase, bringing the fluorophore close to the luciferase and generating a BRET signal.

  • Addition of a competing compound, like Compound X, displaces the tracer, reducing the BRET signal.

  • A dose-response curve is generated to determine the IC50 for target engagement in live cells.

Experiment 4: Cellular Potency - Downstream Signaling

The ultimate measure of a kinase inhibitor's efficacy is its ability to block the phosphorylation of its downstream substrate. This can be assessed using an immunoassay, such as a Western blot or a high-throughput ELISA-based method.

Protocol:

  • A relevant cell line with a constitutively active or growth factor-stimulated Kinase A signaling pathway is chosen.

  • Cells are treated with a dose-response of Compound X and controls for a defined period.

  • Cell lysates are prepared, and the levels of the phosphorylated substrate of Kinase A (p-Substrate) and total substrate are measured.

  • The ratio of p-Substrate to total substrate is calculated and normalized.

  • The IC50 for the inhibition of downstream signaling is determined.

Experiment 5: Cellular Viability/Cytotoxicity

Finally, it is essential to determine if the inhibition of the target pathway translates to a desired cellular phenotype, such as inhibition of proliferation in a cancer cell line.

Protocol:

  • A cancer cell line dependent on Kinase A activity is seeded in 96- or 384-well plates.

  • Cells are treated with a dose-response of the compounds for 72 hours.

  • Cell viability is assessed using a reagent such as CellTiter-Glo® (measures ATP) or by counting cells.

  • The GI50 (concentration for 50% growth inhibition) is calculated.

Hypothetical Data Summary:

CompoundCellular Target Engagement IC50 (nM)Downstream Signaling IC50 (nM)Cell Viability GI50 (nM)
Compound X 200250500
Sorafenib 100150300
Erlotinib >10,000>10,000>10,000

Interpretation:

The data shows a rightward shift in potency from biochemical to cellular assays, which is expected due to factors like cell permeability and high intracellular ATP concentrations.[5] Importantly, there is a clear correlation between target engagement, inhibition of downstream signaling, and the anti-proliferative effect for Compound X and Sorafenib. This strengthens the hypothesis that the observed phenotype is on-target.

Phase 3: Selectivity and Off-Target Profiling

A critical aspect of cross-validation is understanding a compound's selectivity.[2] A "promiscuous" compound that inhibits multiple kinases may have a greater potential for toxicity.[9]

G cluster_0 On-Target Effects cluster_1 Potential Off-Target Effects A Compound X B Kinase A A->B Inhibits E Kinase Y A->E Inhibits? F Kinase Z A->F Inhibits? C p-Substrate B->C Phosphorylates D Cell Viability C->D Promotes G Unintended Cellular Effects E->G F->G

Caption: On-target versus potential off-target effects of a kinase inhibitor.

Experiment 6: Kinome-wide Selectivity Screening

This is typically performed by a specialized contract research organization (CRO). The compound is screened against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM).

Protocol:

  • Compound X is submitted to a CRO for screening against their kinase panel.

  • The percent inhibition of each kinase at the tested concentration is reported.

  • "Hits" are defined as kinases inhibited by more than a certain threshold (e.g., >50% or >75%).

Hypothetical Data Summary:

CompoundKinase A Inhibition (%)Number of Off-Target Hits (>75% inhibition at 1µM)Notable Off-Targets
Compound X 98%5Kinase B, Kinase C
Sorafenib 99%25VEGFR, PDGFR, RAF family
Erlotinib <10%1EGFR

Interpretation:

This hypothetical data positions Compound X as a relatively selective inhibitor, with a much cleaner profile than the broad-spectrum inhibitor Sorafenib. The identified off-targets (Kinase B, Kinase C) would require further investigation through secondary assays to determine their functional relevance.[10][11] Erlotinib's high selectivity for EGFR is confirmed.

Conclusion

This comprehensive, multi-step cross-validation process provides a robust assessment of this compound's (Compound X) biological activity. By moving from initial biochemical confirmation to cellular potency and selectivity profiling, we can build a strong, data-driven case for its mechanism of action. The comparative analysis against known inhibitors like Sorafenib and Erlotinib provides crucial context for evaluating its potential as a therapeutic agent. This rigorous approach minimizes the risk of pursuing artifactual hits and lays a solid foundation for subsequent lead optimization efforts.

References

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Nature. Retrieved from [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC. (2024, July 4). PubMed Central. Retrieved from [Link]

  • News-Medical.Net. (2021, March 12). Primary vs Secondary Assays in Preclinical Testing. Retrieved from [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (n.d.). PubMed Central. Retrieved from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London. Retrieved from [Link]

  • This compound(898561-62-1 ). (n.d.). Chemcd. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved from [Link]

  • Validation guidelines for drug-target prediction methods. (2024, November 21). Taylor & Francis Online. Retrieved from [Link]

  • Utilisation of secondary screening. (2008, June 19). European Pharmaceutical Review. Retrieved from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved from [Link]

  • Secondary Screening. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Anticandidal properties of N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid oligopeptides. (1990, January). PubMed. Retrieved from [Link]

  • Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. (2026, January 11). ACS Publications. Retrieved from [Link]

  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved from [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). MDPI. Retrieved from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved from [Link]

  • Cross-Validation of Neurodegeneration Biomarkers in Blood and CSF for Dementia Classification. (n.d.). MDPI. Retrieved from [Link]

  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery. (2024, July 4). PubMed. Retrieved from [Link]

  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv. Retrieved from [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]

  • N,N´-Bis(2,3-dihydroxypropyl)-5-[N-(2-hydroxyethyl-3-methoxypropyl)-acetamidol]-2,4,6-triiodoisophthalamide. (2006, March 6). NCBI. Retrieved from [Link]

  • Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. (n.d.). PubMed. Retrieved from [Link]

  • 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. (2006, May 16). NCBI. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK23562/
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023, February 13). Frontiers. Retrieved from [Link]

  • N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. (n.d.). MDPI. Retrieved from [Link]

Sources

Comparative Analysis: N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide versus its Non-Iodinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing therapeutic potential. Halogenation, and specifically iodination, represents a powerful tool in the medicinal chemist's arsenal for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide and its direct structural analog, N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide . By examining the fundamental impact of the iodine substituent, we aim to provide researchers with a predictive framework and a practical experimental approach to evaluate such analogs, grounded in established principles of medicinal chemistry.

Structural and Physicochemical Profile

The introduction of an iodine atom at the C3 position of the pyridine ring is the sole structural differentiator between the two molecules. This seemingly minor change has significant implications for the compound's physical and chemical nature.

PropertyThis compoundN-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamideRationale for Difference
Structure
Molecular Formula C11H15IN2O2[1]C11H16N2O2[2]Addition of one iodine atom, removal of one hydrogen atom.
Molecular Weight 334.2 g/mol [1]208.3 g/mol [2]The high atomic weight of iodine significantly increases the overall mass.
CAS Number 898561-62-1[1]898561-60-9[2]Unique identifiers for distinct chemical substances.
Predicted Lipophilicity (LogP) HigherLowerIodine is a large, polarizable atom that substantially increases lipophilicity, which can enhance membrane permeability.[3]
Predicted Polarity (TPSA) IdenticalIdenticalThe topological polar surface area is primarily determined by the N and O atoms in the amide and methoxy groups, which are common to both structures.
Predicted pKa Slightly LowerSlightly HigherThe electron-withdrawing inductive effect of the iodine atom can decrease the basicity of the pyridine nitrogen, resulting in a lower pKa.

The most profound predicted difference lies in the lipophilicity (LogP). An increase in LogP can dramatically affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While enhancing cell membrane permeability, excessively high lipophilicity can also lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic enzymes.

Synthetic Strategy and Characterization

Both compounds can be synthesized via a common and reliable pathway: the acylation of an aminopyridine precursor. The synthesis of the iodinated analog requires an additional step to introduce the iodine atom onto the pyridine ring prior to the final amide coupling.

Generalized Synthetic Workflow

A plausible synthetic route involves the reaction of the corresponding 2-amino-4-methoxypyridine (iodinated or non-iodinated) with pivaloyl chloride in the presence of a non-nucleophilic base like triethylamine in an aprotic solvent such as dichloromethane.[4]

cluster_0 Synthesis of Non-Iodinated Analog cluster_1 Synthesis of Iodinated Analog A 2-Amino-4-methoxypyridine C N-(4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide A->C Triethylamine, DCM 0 °C to RT B Pivaloyl Chloride B->C Triethylamine, DCM 0 °C to RT D 2-Amino-4-methoxypyridine F 2-Amino-3-iodo-4-methoxypyridine D->F Electrophilic Iodination E Iodinating Agent (e.g., NIS) H This compound F->H Triethylamine, DCM 0 °C to RT G Pivaloyl Chloride G->H Triethylamine, DCM 0 °C to RT

Caption: Generalized synthetic pathways for the target compounds.

Following synthesis, rigorous purification via column chromatography or recrystallization is necessary. Characterization would be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.[5]

  • Elemental Analysis: To determine the elemental composition.

The Impact of Iodination in a Medicinal Chemistry Context

The introduction of an iodine atom is a strategic decision intended to exploit several potential benefits that can alter a compound's biological profile.[6][7]

  • Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, which can participate in non-covalent "halogen bonds" with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in a protein's active site. This can introduce a new, potent binding interaction, potentially increasing the compound's affinity and selectivity for its target.

  • Metabolic Blocking: The C-I bond is significantly stronger than a C-H bond. If the C3 position of the pyridine ring is a site of metabolic oxidation by cytochrome P450 enzymes, the introduction of iodine can block this metabolic pathway. This "metabolic blocking" can increase the compound's half-life and oral bioavailability.

  • Pharmacokinetic (PK) Modulation: As noted, the increased lipophilicity conferred by iodine can enhance membrane permeability and absorption. However, it can also increase sequestration in fatty tissues, altering the volume of distribution. The increased molecular weight may also impact renal clearance.[3]

cluster_Properties Physicochemical & Steric Effects cluster_Outcomes Biological Consequences Compound Iodinated Analog Lipophilicity Increased Lipophilicity Compound->Lipophilicity Size Increased Size/Van der Waals Volume Compound->Size HalogenBond Halogen Bonding Potential Compound->HalogenBond PK Altered Pharmacokinetics (Absorption, Metabolism) Lipophilicity->PK PD Altered Pharmacodynamics (Target Affinity, Potency) Size->PD HalogenBond->PD

Caption: The influence of iodine on key molecular properties.

Proposed Framework for Comparative Biological Evaluation

To objectively compare the two analogs, a systematic, multi-tiered experimental approach is required. The following workflow provides a robust framework for evaluation, starting with broad screening and progressing to more specific assays.

start Synthesize & Purify Both Analogs tier1 Tier 1: In Vitro Cytotoxicity & Initial Profiling start->tier1 tier2 Tier 2: Target Identification & Potency Assays tier1->tier2 tier3 Tier 3: In Vitro ADMET Profiling tier2->tier3 end Select Lead for In Vivo Studies tier3->end

Caption: A tiered workflow for comparative biological evaluation.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to assess the general cytotoxicity of both compounds against a panel of relevant cell lines (e.g., a panel of human cancer cell lines). This provides a baseline understanding of their biological activity.[8][9] The MTT assay is a reliable, colorimetric method for this purpose.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells (e.g., HCT-116 human colon cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the iodinated and non-iodinated analogs in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Tier 2: Target-Based Assays

If significant activity is observed in the cytotoxicity screen, the next logical step is to identify the molecular target. Based on the 2-aminopyridine scaffold, a common motif in kinase inhibitors, a broad kinase screening panel (e.g., a panel of 100+ kinases) would be a rational choice. Follow-up assays would then focus on quantifying the IC₅₀ against the identified "hit" kinases to directly compare the potency of the iodinated versus the non-iodinated analog.

Tier 3: In Vitro ADMET Profiling

Regardless of the outcome of the potency assays, understanding the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties is crucial.[10]

  • Solubility: Determine the kinetic and thermodynamic aqueous solubility.

  • Permeability: Use a Caco-2 cell monolayer assay to assess intestinal permeability and predict oral absorption.

  • Metabolic Stability: Incubate the compounds with human liver microsomes to determine their metabolic half-life. This will directly test the hypothesis of metabolic blocking by the iodine atom.

  • Plasma Protein Binding: Measure the extent to which the compounds bind to plasma proteins, as only the unbound fraction is typically active.

Conclusion

The comparison between this compound and its non-iodinated parent provides a classic case study in the strategic application of halogenation in drug design. The presence of the iodine atom is predicted to significantly increase molecular weight and lipophilicity while potentially introducing new halogen bonding interactions and blocking sites of metabolism. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic profile. The proposed experimental framework allows for a systematic and objective evaluation, enabling researchers to determine if the introduction of iodine is a beneficial modification for a given therapeutic target. This analytical approach underscores the importance of iterative design and comprehensive testing in the journey of drug discovery.

References

  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine.
  • Chemistry For Everyone. (2025). How Is Iodine Used In Medicine?. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodine (medical use). Retrieved from [Link]

  • The Chemistry Blog. (2020). What Is Iodine?. Retrieved from [Link]

  • Coherent Market Insights. (2025). Role of Iodine in Pharmaceutical and Healthcare Applications. Retrieved from [Link]

  • El-Hiti, G. A., et al. (2014). 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. Acta Crystallographica Section E: Structure Reports Online, E70, o351-o352.
  • Dunn, T. B., et al. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.
  • Chemcd. (n.d.). This compound(898561-62-1). Retrieved from [Link]

  • Mol-Instincts. (n.d.). N-[(3S)-3-[(4R)-2,2-dimethyltetrahydropyran-4-yl]-3-(4-methoxyphenyl)propyl]-N-p-anisyl-propionamide - InChI Key. Retrieved from [Link]

  • Loizzo, M. R., et al. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
  • BOJNSCI. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • Leva, L., et al. (2025). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides.
  • PubChem. (n.d.). Propanamide, 3-methoxy-N,N-dimethyl-. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • National Center for Biotechnology Information. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Methoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
  • The Good Scents Company. (n.d.). N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of N,N-Dimethylpivalamide (CAS 24331-71-3). Retrieved from [Link]

  • Chemsrc. (n.d.). N,N-Dimethylpropanamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). N,N-Diethyl-2-(2-(3-[125I]iodo-4-methyoxyphenyl)-5,7-dimethyl-pyrazolo(1,5-a)pyrimidin-3-yl)-acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106966923A - A kind of synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • PubChem. (n.d.). 2-Methoxy-N,N-dimethylpropanamide. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide.
  • Google Patents. (n.d.). CN106883136A - The synthetic method of 3 methoxyl group N, N dimethylpropionamides.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide.
  • ResearchGate. (n.d.). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes.
  • PubChem. (n.d.). Propanamide, N,N-dimethyl-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2006). 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. Retrieved from [Link]

Sources

A Comparative Benchmark Study of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for a comparative benchmark study of the novel compound, N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide. Given the prevalence of the substituted pyridine scaffold in a multitude of FDA-approved drugs, particularly within the domain of kinase inhibitors, this study is designed to evaluate its potential as a therapeutic agent.[1][2] The strategic inclusion of an iodine atom and a pivaloyl group suggests a design aimed at modulating steric and electronic properties to achieve specific biological activity.[3]

This document will serve as a technical guide for researchers, scientists, and drug development professionals. It will delineate a proposed series of experiments to benchmark the subject compound against structurally similar and functionally relevant alternatives. The experimental design emphasizes scientific integrity, with self-validating protocols and a clear rationale for each step.

Introduction to the Core Compound and Rationale for Study

This compound is a substituted pyridine derivative. The pyridine ring is a well-established pharmacophore known to enhance metabolic stability, permeability, potency, and binding affinity of drug molecules.[1][2] The methoxy group and the bulky pivaloyl moiety can influence the compound's conformation and interaction with biological targets.[3][4] The iodine atom introduces a potential site for halogen bonding, which can be a significant contributor to protein-ligand binding affinity.

Given these structural features, we hypothesize that this compound may exhibit inhibitory activity against one or more protein kinases, a family of enzymes frequently implicated in oncology and inflammatory diseases. This guide outlines a head-to-head comparison with carefully selected compounds to elucidate its potential therapeutic value.

Selection of Comparator Compounds

For a robust benchmark study, the selection of appropriate comparators is critical. We have chosen two commercially available, structurally related compounds and one well-characterized, clinically relevant kinase inhibitor:

  • Comparator A: N-(4-Methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide [5]: This analogue lacks the iodine atom, allowing for a direct assessment of the halogen's contribution to biological activity.

  • Comparator B: N-(5-Iodo-pyridin-3-yl)-2,2-dimethyl-propionamide [6]: This isomer will help to understand the impact of the substituent positions on the pyridine ring.

  • Positive Control: Imatinib : A well-known tyrosine kinase inhibitor, serving as a benchmark for inhibitory potency and cellular effects.[1]

Experimental Design: A Multi-tiered Approach

Our proposed study employs a tiered approach, starting with broad screening and progressing to more specific cellular assays.

Figure 1: A tiered experimental workflow for the benchmark study.

Tier 1: Broad Kinase Profiling

The initial step is to screen the test compound and comparators against a broad panel of protein kinases to identify potential targets.

Protocol: In Vitro Kinase Inhibition Assay (Example using a generic serine/threonine kinase)

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the kinase of interest in kinase buffer.

    • Prepare a solution of the peptide substrate and ATP in kinase buffer.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of the test compound dilutions to the wells.

    • Add 18 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 40 µL of a stop solution (e.g., 100 mM EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

Tier 2: IC50 Determination and Selectivity Profiling

For any kinases where significant inhibition is observed, a dose-response study will be conducted to determine the half-maximal inhibitory concentration (IC50).

Protocol: IC50 Determination

  • Perform the kinase inhibition assay as described above with a serial dilution of the test compounds (e.g., 10-point, 3-fold serial dilution starting from 100 µM).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

A focused panel of related kinases will then be used to assess the selectivity of the lead compound.

Tier 3: Cellular Assays

The most promising compounds from the in vitro assays will be evaluated for their effects on cancer cell lines.

Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on one of the identified kinase targets) in appropriate media.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to a DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Data Presentation

The following tables illustrate how the comparative data from these experiments could be presented.

Table 1: In Vitro Kinase Inhibition Profile (% Inhibition at 10 µM)

Kinase TargetThis compoundComparator AComparator BImatinib
Kinase 192%45%68%98%
Kinase 285%30%55%15%
Kinase 315%10%12%5%
...............

Table 2: IC50 Values for Selected Kinases (µM)

CompoundKinase 1Kinase 2
This compound0.150.5
Comparator A5.2>10
Comparator B1.83.5
Imatinib0.05>10

Table 3: Cellular Activity (GI50 in µM)

CompoundCancer Cell Line XCancer Cell Line Y
This compound0.82.5
Comparator A>50>50
Comparator B1528
Imatinib0.2>50

Mechanistic Insights and Signaling Pathways

Should the initial screening reveal potent inhibition of a specific kinase, for instance, a receptor tyrosine kinase (RTK) involved in cell proliferation, further investigation into the downstream signaling pathway would be warranted.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Compound N-(3-Iodo-4-methoxy-pyridin-2-yl)- 2,2-dimethyl-propionamide Compound->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Sources

Safety Operating Guide

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This compound, an iodinated aromatic amide, requires specialized handling and disposal due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory standards.

Immediate Safety Profile & Hazard Assessment

Based on data for the closely related isomer, N-(3-Iodo-pyridin-4-yl)-2,2-dimethyl-propionamide, the following hazards should be assumed:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Furthermore, iodinated aromatic compounds are noted for their potential to form highly toxic disinfection by-products (I-DBPs) in the environment and can exhibit greater toxicity than their chlorinated or brominated counterparts.[2][3][4]

Table 1: Essential Safety & Handling Information

ParameterGuideline
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles with side-shields, laboratory coat.[5][6]
Handling Location All handling and waste collection must occur in a certified chemical fume hood.[5][7]
Primary Hazard Class Halogenated Organic Compound.[8][9]
Incompatible Materials Strong oxidizing agents, strong bases, acids, bleach, peroxides.[7][10]
Immediate First Aid Eyes: Rinse cautiously with water for several minutes.[1][10] Skin: Wash with plenty of soap and water.[10] Inhalation: Move to fresh air.[1]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation into a designated "Halogenated Organic Waste" container.[5][8]

Why is this segregation essential?

  • Treatment Method: Halogenated organic compounds require high-temperature incineration in specialized facilities to ensure their complete destruction and prevent the release of toxic and environmentally persistent substances.[8] Mixing them with non-halogenated solvents complicates and raises the cost of disposal, as the entire mixture must be treated as halogenated waste.[9][11]

  • Reactivity: Halogenated compounds can react unexpectedly with other chemical waste classes. For instance, chlorinated hydrocarbons have been known to react explosively with certain alkaline compounds.[12] Segregation minimizes these risks.

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final collection by environmental health and safety (EHS) personnel.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Within your laboratory, identify a specific, secondary-contained area for the collection of hazardous waste. This SAA must be under the direct control of laboratory personnel.[9]

Step 2: Select the Correct Waste Container

  • Obtain a dedicated waste container, typically a plastic carboy or bottle, clearly marked for "Halogenated Organic Waste" or "Halogenated Solvents".[8][9]

  • The container must be in good condition, compatible with the chemical, and possess a tightly sealing, threaded cap to be vapor-tight and spill-proof.[7]

Step 3: Label the Container Before Use

  • Proper labeling is a primary requirement under the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[13][14][15]

  • Affix a "Hazardous Waste" tag to the empty container.[9]

  • Fill out the generator information and, as soon as the first drop of waste is added, list the full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]

  • Identify the applicable hazards on the label (e.g., Flammable, Toxic).[9]

Step 4: Waste Collection

  • Collect all materials contaminated with the compound, including the pure substance, solutions, reaction residues, and contaminated items like gloves, weighing paper, and pipette tips, directly into the labeled halogenated waste container.

  • Always perform this transfer inside a chemical fume hood.[9]

  • Keep the waste container securely closed at all times, except when actively adding waste.[7]

Step 5: Storage and Request for Pickup

  • Store the sealed container in your designated SAA, ensuring it is segregated from incompatible materials like acids and bases.[9][16]

  • When the container is approximately three-quarters full, submit a request for waste collection through your institution's EHS department or equivalent online portal.[9] Do not overfill containers.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection (in Fume Hood) cluster_storage Storage & Pickup A Identify Waste: This compound B Assess Hazards: Halogenated Organic, Toxic, Irritant A->B C Select PPE: Gloves, Goggles, Lab Coat B->C D Obtain 'Halogenated Waste' Container C->D Begin Disposal E Pre-label Container with 'Hazardous Waste' Tag D->E F Add Waste & List Full Chemical Name E->F G Keep Container Tightly Closed F->G H Store in Secondary Containment in Satellite Accumulation Area G->H Transfer to Storage I Segregate from Incompatibles (Acids, Bases, Oxidizers) H->I J Request EHS Pickup (When ¾ Full) I->J K High-Temperature Incineration by Licensed Facility J->K Final Disposal

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.